Product packaging for Alachlor ESA(Cat. No.:CAS No. 142363-53-9)

Alachlor ESA

Cat. No.: B1208118
CAS No.: 142363-53-9
M. Wt: 315.39 g/mol
InChI Key: UTCJUUGCHWHUNI-UHFFFAOYSA-N
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Description

Alachlor ESA is an organosulfonic acid that is 2-oxoethanesulfonic acid substituted by (2,6-diethylphenyl)(methoxymethyl)amino group at position 2. It is a metabolite of alachlor. It has a role as a marine xenobiotic metabolite. It is an organosulfonic acid, an ether and an aromatic amide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO5S B1208118 Alachlor ESA CAS No. 142363-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCJUUGCHWHUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037485
Record name Alachlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142363-53-9
Record name Alachlor ESA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142363-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2,6-Diethylphenyl)(methoxymethyl)amino)-2-oxo-ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142363539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alachlor ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2,6-DIETHYLPHENYL)(METHOXYMETHYL)AMINO)-2-OXO-ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31LO95HB3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Alachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Alachlor ESA (Ethanesulfonic Acid), a primary metabolite of the herbicide Alachlor. This document consolidates key data, experimental methodologies, and metabolic pathways to serve as a vital resource for professionals in research and development.

Core Chemical Properties

This compound is a significant degradation product of the widely used herbicide Alachlor. Understanding its chemical and physical characteristics is crucial for environmental monitoring, toxicological assessment, and regulatory compliance.

General and Physicochemical Properties

This compound, with the IUPAC name 2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid, is a white crystalline solid.[1] Its structure incorporates a sulfonic acid group, which significantly increases its polarity and water solubility compared to its parent compound, Alachlor.[1][2] This high water solubility makes it mobile in soil and susceptible to leaching into groundwater.[1][2]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid[1]
Synonyms Alachlor ethanesulfonic acid, MON 5775[3]
CAS Number 142363-53-9[1]
Molecular Formula C₁₄H₂₁NO₅S[1][4]
Molecular Weight 315.39 g/mol [1][4]
Physical State White crystalline solid[1]
Solubility in Water Highly soluble[1][2]
Melting Point Data not available for this compound. >73°C (decomposes) for this compound sodium salt.[5]
Boiling Point Data not available
pKa Data not available
Log Koc 2.26[1]

Metabolic Pathway

Alachlor undergoes metabolism in the soil and in biological systems to form this compound. The primary pathway involves the initial conjugation of Alachlor with glutathione, followed by a series of enzymatic reactions.

Alachlor_Metabolism Alachlor Alachlor Glutathione_conjugate Alachlor-glutathione conjugate Alachlor->Glutathione_conjugate Glutathione S-transferase Cysteine_conjugate Alachlor-cysteine conjugate Glutathione_conjugate->Cysteine_conjugate Sequential enzymatic cleavage Alachlor_ESA This compound Cysteine_conjugate->Alachlor_ESA Oxidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water or Soil Sample Extraction Extraction (for soil) Sample->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Concentration Evaporation & Reconstitution SPE->Concentration HPLC HPLC Separation Concentration->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

References

An In-Depth Technical Guide to the Environmental Fate and Transport Mechanisms of Alachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport mechanisms of Alachlor Ethane Sulfonic Acid (ESA), a primary degradation product of the herbicide Alachlor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes to facilitate a deeper understanding of Alachlor ESA's behavior in the environment.

Introduction

Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide] is a widely used herbicide for controlling annual grasses and broadleaf weeds.[1] In the environment, particularly in soil and water, Alachlor undergoes degradation to form various metabolites, with this compound being one of the most significant.[2] this compound is more persistent and mobile than its parent compound, leading to its frequent detection in groundwater and surface water.[2][3] Understanding the environmental fate and transport of this compound is crucial for assessing its potential risks to ecosystems and human health. This guide delves into the mechanisms governing its persistence, degradation, sorption, and mobility.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the environmental fate and transport of Alachlor and its ESA metabolite. These values are essential for environmental modeling and risk assessment.

Table 1: Physicochemical and Mobility Properties

ParameterAlachlorThis compoundReference(s)
Water Solubility (mg/L at 25°C)240Higher than Alachlor (more polar)[2]
Log Koc3.332.26[3]
Mobility in SoilMedium to HighHigh[2]

Table 2: Environmental Persistence

ParameterAlachlorThis compoundReference(s)
Half-life in Soil (days)8 - 15.5More persistent than Alachlor[3]
Half-life in Water (days)808 - 1518 (in groundwater free of aquifer materials)More persistent than Alachlor

Signaling Pathways and Logical Relationships

The formation and subsequent movement of this compound in the environment follow a logical sequence of degradation and transport processes.

Alachlor_Fate Alachlor Alachlor Degradation Microbial Degradation (in soil) Alachlor->Degradation primary pathway Alachlor_ESA This compound Degradation->Alachlor_ESA Sorption Sorption to Soil Organic Matter Alachlor_ESA->Sorption low affinity Leaching Leaching Alachlor_ESA->Leaching high potential Runoff Surface Runoff Alachlor_ESA->Runoff high potential Groundwater Groundwater Contamination Leaching->Groundwater Surface_Water Surface Water Contamination Runoff->Surface_Water

Figure 1: Environmental fate and transport pathway of Alachlor to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the environmental fate and transport parameters of this compound. These protocols are based on established guidelines from organizations such as the OECD and EPA.

Aerobic Soil Degradation and Metabolism (Adapted from OECD Guideline 307)

Objective: To determine the rate of aerobic degradation of this compound in soil and identify its transformation products.

Methodology:

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures, organic carbon content, and pH.

    • Air-dry the soils and sieve them through a 2 mm mesh.

    • Pre-incubate the soils at the test temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for at least two days in the dark.

  • Application of Test Substance:

    • Prepare a stock solution of ¹⁴C-labeled this compound.

    • Apply the test substance to the soil samples at a concentration relevant to its expected environmental concentration.

  • Incubation:

    • Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20 ± 2°C).

    • Maintain aerobic conditions by passing humidified air over the soil surface.

    • Trap volatile organic compounds and ¹⁴CO₂ using appropriate trapping solutions (e.g., ethylene glycol and potassium hydroxide).

  • Sampling and Analysis:

    • Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract the soil samples with a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze the extracts for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify the non-extractable residues by combustion analysis of the extracted soil.

    • Analyze the trapping solutions for volatile compounds and ¹⁴CO₂.

  • Data Analysis:

    • Calculate the half-life (DT₅₀) of this compound using first-order kinetics.

    • Identify and quantify the major transformation products.

    • Establish a mass balance for the applied radioactivity at each sampling interval.

Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)

Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.

Methodology:

  • Preliminary Study (Tier 1):

    • Determine the optimal soil-to-solution ratio, equilibration time, and the extent of adsorption to the test vessel walls.

    • Use a single soil type and a single concentration of this compound.

  • Screening Study (Tier 2):

    • Use at least five different soil types with varying properties.

    • Prepare solutions of this compound in 0.01 M CaCl₂.

    • Add a known volume of the this compound solution to a known mass of soil in a centrifuge tube.

    • Shake the tubes at a constant temperature (e.g., 25 ± 1°C) for the predetermined equilibration time.

    • Centrifuge the samples to separate the soil and the aqueous phase.

    • Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).

  • Adsorption Isotherm Study (Tier 3):

    • For each soil type, use a range of this compound concentrations.

    • Follow the same procedure as the screening study.

    • Plot the amount of adsorbed this compound per unit mass of soil against the equilibrium concentration in the solution to generate an adsorption isotherm.

  • Data Analysis:

    • Calculate the soil sorption coefficient (Kd) from the slope of the linear adsorption isotherm or using the Freundlich equation.

    • Calculate the organic carbon-normalized sorption coefficient (Koc) using the following formula: Koc = (Kd / % organic carbon) * 100.

Soil Column Leaching (Adapted from EPA OPPTS 835.1240)

Objective: To assess the mobility and leaching potential of this compound through different soil types.

Methodology:

  • Column Preparation:

    • Use glass or stainless steel columns.

    • Pack the columns with sieved soil to a desired bulk density, or use undisturbed soil cores.

    • Pre-condition the columns by slowly saturating them with 0.01 M CaCl₂ from the bottom up to avoid air entrapment.

  • Application of Test Substance:

    • Apply a solution of ¹⁴C-labeled this compound uniformly to the top of the soil column at a rate equivalent to the field application rate.

  • Leaching:

    • Apply artificial rainfall (0.01 M CaCl₂) to the top of the column at a constant rate.

    • Collect the leachate in fractions at regular intervals.

  • Sampling and Analysis:

    • Analyze the leachate fractions for the concentration of this compound and its transformation products using LSC and/or LC-MS.

    • After the leaching is complete, extrude the soil column and section it into segments (e.g., every 5 cm).

    • Extract each soil segment and analyze for the parent compound and its transformation products.

    • Determine the non-extractable residues by combustion analysis.

  • Data Analysis:

    • Construct a breakthrough curve by plotting the concentration of this compound in the leachate against the cumulative leachate volume.

    • Determine the distribution of this compound and its metabolites in the soil profile.

    • Calculate a mass balance to account for all the applied radioactivity.

Analytical Method for this compound in Water (SPE and LC-MS/MS)

Objective: To provide a sensitive and selective method for the quantification of this compound in water samples.

Methodology:

  • Sample Preparation and Solid Phase Extraction (SPE):

    • Filter the water sample (e.g., 100 mL) to remove suspended particles.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the retained this compound with a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (the deprotonated molecule of this compound) to one or more specific product ions.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the environmental fate of this compound.

Experimental_Workflow cluster_0 Laboratory Studies cluster_1 Data Analysis & Modeling cluster_2 Risk Assessment Degradation_Study Degradation Study (OECD 307) Data_Analysis Data Analysis (Half-life, Koc, etc.) Degradation_Study->Data_Analysis Sorption_Study Sorption Study (OECD 106) Sorption_Study->Data_Analysis Leaching_Study Leaching Study (EPA 835.1240) Leaching_Study->Data_Analysis Fate_Modeling Environmental Fate Modeling Data_Analysis->Fate_Modeling Risk_Assessment Environmental Risk Assessment Fate_Modeling->Risk_Assessment

Figure 2: Workflow for assessing the environmental fate of this compound.

Conclusion

This technical guide has provided a detailed overview of the environmental fate and transport of this compound. The quantitative data presented in the tables highlight its increased mobility and persistence compared to the parent Alachlor. The detailed experimental protocols offer a foundation for conducting robust environmental fate studies. The visualized pathways and workflows provide a clear conceptual framework for understanding the complex processes involved. For researchers, scientists, and drug development professionals, this information is critical for conducting comprehensive environmental risk assessments and developing strategies to mitigate potential environmental contamination.

References

Toxicological studies and health effects of Alachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alachlor ethane sulfonic acid (ESA) is a major soil and water metabolite of the chloroacetanilide herbicide alachlor. Due to its persistence and mobility in the environment, Alachlor ESA is frequently detected in ground and surface water, leading to concerns about its potential toxicological effects on human health. This technical guide provides a comprehensive overview of the toxicological studies and health effects of this compound, with a focus on quantitative data, experimental methodologies, and a comparison to its parent compound, alachlor.

Toxicological Profile of this compound

Toxicological evaluations have consistently demonstrated that this compound is substantially less toxic than the parent alachlor molecule. The following tables summarize the key quantitative data from various toxicological studies.

Table 1: Acute and Subchronic Toxicity of this compound
Study TypeSpeciesRoute of AdministrationKey FindingsReference
Acute Oral ToxicityRatOralLD50 > 6000 mg/kg
Subchronic Toxicity (91-day)RatDrinking WaterNOAEL: 2000 ppm (approx. 157-207 mg/kg/day) LOAEL: 10,000 ppm (approx. 896-1108 mg/kg/day) based on decreased body weight and changes in clinical chemistry. No gross pathology or microscopic lesions observed.[1][2]
Acute Aquatic ToxicityRainbow Trout-LC50 > 104 mg/L
Acute Aquatic ToxicityDaphnia magna-EC50 > 104 mg/L
Table 2: Developmental and Genetic Toxicity of this compound
Study TypeSpecies/SystemRoute of AdministrationKey FindingsReference
Developmental ToxicityRatOralNOAEL (Maternal and Developmental): 1000 mg/kg/day (limit dose)[1]
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumIn vitroNot mutagenic
Mouse Bone Marrow Micronucleus AssayMouseAcute AdministrationDid not induce chromosomal effects[2]

Health Effects of this compound

Studies on this compound indicate a low potential for adverse health effects in mammals, especially when compared to alachlor.

Oncogenicity: Chronic administration of alachlor has been shown to cause tumors in the nasal turbinates, stomach, and thyroid of rats.[3] These effects are attributed to specific metabolic activation of alachlor and are considered to be non-genotoxic, threshold-sensitive processes.[3] In contrast, this compound does not share a common oncogenic mechanism with its parent compound.[4] Studies have shown that this compound is poorly absorbed, undergoes minimal metabolism, is rapidly excreted, and does not accumulate in the nasal turbinates, a key target tissue for alachlor's carcinogenicity.[3][4] Furthermore, this compound did not induce the preneoplastic changes observed with alachlor in the nasal, stomach, or thyroid tissues.[3][4]

Endocrine Disruption: While the parent compound alachlor is suspected to have endocrine-disrupting properties, there is no direct evidence to suggest that this compound has similar effects. The mechanism of thyroid tumor formation by alachlor involves disruption of the pituitary-thyroid axis, a pathway that has not been observed with this compound administration.[3]

Other Health Effects: At very high doses in subchronic studies, this compound has been observed to cause decreased body weights and changes in clinical chemistry values in rats, which were partly attributed to the reduced palatability of the drinking water.[1][2] No significant gross pathology, organ weight changes, or microscopic lesions were reported even at these high doses.[1][2]

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on standard OECD guidelines that are representative of the protocols likely followed for the cited studies.

Subchronic Oral Toxicity Study (91-Day)

This protocol is based on the OECD Test Guideline 408.

Objective: To determine the adverse effects of repeated oral exposure to this compound for a period of 90 days.

Test System:

  • Species: Rat (Fischer 344 recommended)

  • Age: Young adults at the start of the study

  • Number of Animals: At least 10 males and 10 females per dose group

Experimental Design:

  • Dose Groups: At least three dose levels of this compound and a concurrent control group. For the Heydens et al. (1996a) study, concentrations in drinking water were 200, 2000, and 10,000 ppm.

  • Administration: The test substance is administered daily in the drinking water.

  • Duration: 91 days.

  • Observations:

    • Clinical Signs: Daily observations for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.

    • Ophthalmological Examination: Conducted prior to the start of the study and at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Weights of major organs are recorded.

    • Histopathology: Microscopic examination of major organs and any observed lesions.

Subchronic_Toxicity_Workflow start Start: Acclimatization of Rats grouping Randomization into Dose Groups (Control, Low, Mid, High) start->grouping dosing 91-Day Dosing Period (this compound in Drinking Water) grouping->dosing observations In-Life Observations: - Daily Clinical Signs - Weekly Body Weight - Weekly Food/Water Intake dosing->observations termination Terminal Procedures dosing->termination blood Blood Collection: - Hematology - Clinical Biochemistry termination->blood necropsy Gross Necropsy & Organ Weight Measurement termination->necropsy end End: Data Analysis and Reporting blood->end histopathology Histopathological Examination necropsy->histopathology histopathology->end

Workflow for a 91-Day Subchronic Oral Toxicity Study.
Developmental Toxicity Study

This protocol is based on the OECD Test Guideline 414.

Objective: To assess the potential of this compound to cause adverse effects on the pregnant female and the developing embryo and fetus.

Test System:

  • Species: Rat (preferred rodent species)

  • Number of Animals: Sufficient number of mated females to yield approximately 20 pregnant females per group at term.

Experimental Design:

  • Mating: Females are mated with males. Day 0 of gestation is defined as the day evidence of mating is confirmed.

  • Dose Groups: At least three dose levels of this compound and a concurrent control group.

  • Administration: The test substance is administered orally (e.g., by gavage) daily from implantation (gestation day 6) to the day before scheduled necropsy. For the cited study, a limit dose of 1000 mg/kg/day was used.

  • Maternal Observations:

    • Clinical Signs: Daily observations for signs of toxicity.

    • Body Weight: Measured at least on gestation days 0, 6, 15, and 20.

    • Food Consumption: Measured at regular intervals.

  • Necropsy and Uterine Examination:

    • On gestation day 20 (one day prior to estimated parturition), females are euthanized.

    • The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

  • Fetal Examination:

    • External Examination: Each fetus is weighed, sexed, and examined for external abnormalities.

    • Visceral Examination: A subset of fetuses from each litter is examined for soft-tissue abnormalities.

    • Skeletal Examination: The remaining fetuses are processed and examined for skeletal abnormalities.

Developmental_Toxicity_Workflow start Start: Mating of Rats grouping Grouping of Pregnant Females (Control and Treatment Groups) start->grouping dosing Daily Dosing (Gestation Day 6-19) grouping->dosing maternal_obs Maternal Observations: - Clinical Signs - Body Weight - Food Consumption dosing->maternal_obs necropsy Necropsy on Gestation Day 20 dosing->necropsy uterine_exam Uterine Examination: - Corpora Lutea - Implantation Sites - Resorptions necropsy->uterine_exam fetal_exam Fetal Examination necropsy->fetal_exam end End: Data Analysis and Reporting uterine_exam->end external External Abnormalities fetal_exam->external visceral Visceral Abnormalities fetal_exam->visceral skeletal Skeletal Abnormalities fetal_exam->skeletal external->end visceral->end skeletal->end

Workflow for a Prenatal Developmental Toxicity Study.
Genetic Toxicology Assays

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD Test Guideline 471.

Objective: To detect gene mutations induced by this compound.

Test System: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic for an amino acid (e.g., histidine for Salmonella).

Experimental Design:

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Dose Levels: At least five different concentrations of this compound are tested.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.

Mammalian Erythrocyte Micronucleus Test

This protocol is based on the OECD Test Guideline 474.

Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of mice.

Test System:

  • Species: Mouse (preferred species)

  • Number of Animals: At least 5 animals per sex per group.

Experimental Design:

  • Dose Groups: At least three dose levels of this compound and a concurrent negative and positive control group.

  • Administration: Typically, two administrations 24 hours apart by a relevant route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection: Bone marrow is collected 24 hours after the final dose.

  • Slide Preparation: Bone marrow cells are flushed, smeared onto slides, and stained.

  • Analysis:

    • The number of micronucleated polychromatic erythrocytes (MN-PCEs) is counted in at least 2000 PCEs per animal.

    • The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

    • A substance is considered clastogenic or aneugenic if it causes a statistically significant, dose-dependent increase in the frequency of MN-PCEs.

Genetic_Toxicity_Workflow ames_start Ames Test: Preparation of Bacterial Strains and S9 Mix ames_dosing Exposure to this compound (with and without S9) ames_start->ames_dosing ames_incubation Incubation at 37°C ames_dosing->ames_incubation ames_scoring Counting of Revertant Colonies ames_incubation->ames_scoring ames_end Data Analysis ames_scoring->ames_end mn_start Micronucleus Test: Dosing of Mice mn_collection Bone Marrow Collection mn_start->mn_collection mn_prep Slide Preparation and Staining mn_collection->mn_prep mn_analysis Microscopic Analysis of Micronucleated Erythrocytes mn_prep->mn_analysis mn_end Data Analysis mn_analysis->mn_end

Workflows for Genetic Toxicology Assays.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of scientific literature describing specific signaling pathways that are directly modulated by this compound. The available evidence strongly indicates that this compound does not operate via the same mechanisms of toxicity as its parent compound, alachlor. The key mechanistic differences include:

  • Pharmacokinetics: this compound is poorly absorbed and rapidly excreted, leading to low systemic exposure.[4]

  • Metabolism: It undergoes minimal metabolism, in contrast to alachlor which requires metabolic activation to exert its toxic effects.[4]

  • Tissue Accumulation: this compound does not accumulate in target tissues like the nasal turbinates, which is a critical step in alachlor-induced carcinogenicity.[3][4]

Given these findings, a signaling pathway diagram for this compound cannot be constructed at this time. Future research may elucidate specific molecular interactions, but based on current data, this compound appears to have a low potential for significant biological activity through defined signaling cascades.

Conclusion

The comprehensive toxicological data available for this compound indicates that it possesses a significantly lower toxicity profile than its parent compound, alachlor. It is not acutely toxic, does not induce developmental or genetic toxicity, and lacks the carcinogenic potential of alachlor. The observed health effects in animal studies only occur at very high doses and are not associated with severe pathology. The differences in toxicological profiles between alachlor and this compound are primarily attributed to their distinct pharmacokinetic and metabolic properties. For researchers and drug development professionals, this compound is not considered a significant toxicological concern at the levels typically found in the environment.

References

The Environmental Fate of Alachlor ESA: A Technical Guide to its Degradation in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Alachlor Ethanesulfonic Acid (ESA), a primary metabolite of the herbicide Alachlor. Understanding the environmental fate of this compound is critical for assessing its potential long-term impact on ecosystems and human health. This document details the transformation processes in soil and water, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of the degradation pathways and experimental workflows.

Introduction to Alachlor and Alachlor ESA

Alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide] is a widely used herbicide for controlling annual grasses and broadleaf weeds in crops like corn and soybeans.[1][2] In the environment, particularly in soil, Alachlor undergoes transformation primarily through microbial action, leading to the formation of various metabolites.[3][4] One of the most significant and frequently detected metabolites is this compound.[5] Due to its higher water solubility and persistence compared to the parent compound, this compound is a key analyte in environmental monitoring of ground and surface water.[6] This guide focuses on the degradation of this compound itself in soil and aquatic environments.

Degradation Pathways of this compound

Alachlor is initially transformed into this compound through enzymatic and abiotic processes.[5][7] The primary degradation pathway for this compound in both soil and water involves its further transformation into Alachlor Oxanilic Acid (OA).[7][8]

Degradation in Soil

In soil, the degradation of this compound is influenced by microbial activity, soil type, and organic matter content.[1][9] The primary degradation product identified is Alachlor OA.[7] The transformation from this compound to Alachlor OA is a critical step in the overall degradation cascade of Alachlor in the terrestrial environment.

Degradation in Water

In aqueous environments, both photolysis and biodegradation contribute to the breakdown of chloroacetanilide herbicides and their metabolites, although the role of photolysis is more significant in shallow, clear waters.[3] Similar to soil, the principal degradation product of this compound in water is Alachlor OA.[7][8] The persistence of Alachlor and its metabolites is generally higher in groundwater compared to surface water due to the absence of light and lower microbial activity.[3]

Quantitative Data on Degradation

The rate of degradation of Alachlor and the formation and subsequent degradation of its metabolites are often expressed in terms of half-life (t½), which is the time required for the concentration of a compound to decrease by half.

CompoundMatrixHalf-life (t½)ConditionsReference
AlachlorSoil4.2 ± 0.1 daysNatural soil, under sunlight[1][2]
AlachlorSoil5.8 ± 0.8 daysSludge-amended soil, under sunlight[1][2]
AlachlorSoil~15 daysGeneral estimate[3]
AlachlorSoil6-10 weeksDependent on soil type and climate[4]
AlachlorGroundwater808-1518 daysFree of aquifer materials[3]

Table 1: Half-life of Alachlor in Soil and Water

CompoundMatrixConcentrationTimeConditionsReference
This compoundNatural Soil~0.59 mg/kg27 daysInitial Alachlor spike of 2.5 mg/kg, under sunlight[1][2]
This compoundSludge-amended Soil~0.37 mg/kg27 daysInitial Alachlor spike of 2.5 mg/kg, under sunlight[1][2]

Table 2: Formation and Concentration of this compound in Soil

Experimental Protocols

The study of this compound degradation in soil and water involves a combination of laboratory and field experiments. The following sections outline the general methodologies.

Soil Degradation Study (Laboratory Incubation)

This protocol is a generalized procedure based on OECD and EPA guidelines for testing chemical degradation in soil.[1][10]

  • Soil Collection and Preparation:

    • Collect soil from the A-horizon (top 0-20 cm) of a relevant agricultural field.

    • Remove large debris (stones, roots) and sieve the soil (e.g., through a 2 mm mesh).

    • Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

    • Adjust the soil moisture to a specific percentage of its water holding capacity (e.g., 40-60%).

  • Spiking and Incubation:

    • Weigh a defined amount of the prepared soil (e.g., 50-100 g) into incubation vessels (e.g., biometer flasks).

    • Spike the soil with a known concentration of this compound. For enhanced detection and pathway analysis, 14C-labeled this compound can be used.

    • Incubate the samples in the dark at a constant temperature (e.g., 20-25 °C) for a specified period (e.g., up to 100 days).

    • Include control samples (unspiked soil) and sterile controls (to differentiate between microbial and abiotic degradation).

    • For aerobic studies, ensure a continuous supply of air. For anaerobic studies, purge the vessels with an inert gas like nitrogen.

  • Sampling and Extraction:

    • Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

    • Extract this compound and its metabolites from the soil samples using an appropriate solvent system. Common methods include:

      • Solid-Liquid Extraction (SLE): Shaking the soil with a solvent like methanol or acetonitrile.

      • Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and soil matrix for a more efficient extraction.[4]

      • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Using elevated temperatures and pressures to increase extraction efficiency.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • The soil extract is often passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

    • The analytes of interest are adsorbed onto the SPE sorbent and then eluted with a small volume of a strong organic solvent.

  • Analysis:

    • Analyze the cleaned-up extracts for the concentration of this compound and its degradation products using:

      • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and sensitive method for analyzing polar metabolites like this compound and OA.[1][2][11]

      • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for the parent Alachlor and less polar metabolites, often requiring a derivatization step for polar compounds.[2]

      • Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective screening method.

Water Degradation Study

This protocol is a generalized procedure for assessing degradation in an aqueous environment.

  • Water Sample Preparation:

    • Use sterilized, purified water or filtered water from a relevant environmental source (e.g., river, lake).

    • Characterize the water for pH, dissolved organic carbon, and microbial content.

  • Spiking and Incubation:

    • Spike the water with a known concentration of this compound.

    • For photodegradation studies, expose the samples to a light source that mimics natural sunlight.

    • For biodegradation studies, incubate the samples in the dark, with or without the addition of a microbial inoculum.

    • Maintain a constant temperature.

  • Sampling and Analysis:

    • Collect water samples at regular intervals.

    • For analysis, direct injection into an HPLC-MS/MS system may be possible for high concentrations.

    • For lower concentrations, a pre-concentration step using SPE is typically required.

    • Analyze the samples as described in the soil degradation study.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key degradation pathways and a typical experimental workflow.

Alachlor_Degradation_Soil cluster_soil Soil Environment Alachlor Alachlor Alachlor_ESA This compound Alachlor->Alachlor_ESA Microbial & Abiotic Transformation Alachlor_OA Alachlor Oxanilic Acid Alachlor_ESA->Alachlor_OA Microbial Degradation

Caption: Degradation pathway of Alachlor to this compound and Alachlor OA in soil.

Alachlor_Degradation_Water cluster_water Aqueous Environment Alachlor_ESA This compound Alachlor_OA Alachlor Oxanilic Acid Alachlor_ESA->Alachlor_OA Biodegradation & Photolysis

Caption: Degradation pathway of this compound to Alachlor OA in water.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Soil_Collection Soil/Water Collection & Characterization Spiking Spiking with this compound Soil_Collection->Spiking Incubation Controlled Incubation (Time Course) Spiking->Incubation Extraction Solvent Extraction (SLE, MAE) Incubation->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Analysis HPLC-MS/MS or GC-MS Analysis SPE->Analysis Data Data Interpretation (Half-life, Metabolite ID) Analysis->Data

References

Alachlor ESA in Groundwater: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, detection, and metabolic pathways of Alachlor Ethanesulfonic Acid (ESA), a primary degradation product of the herbicide alachlor, in groundwater. This document is intended to serve as a resource for professionals involved in environmental monitoring, toxicology, and water quality assessment.

Occurrence and Levels of Alachlor ESA in Groundwater

Alachlor, a widely used herbicide, degrades in the environment to form more mobile and persistent metabolites, primarily this compound and Alachlor Oxanilic Acid (OXA).[1] Due to its higher water solubility and lower soil sorption compared to the parent compound, this compound is frequently detected in groundwater, often at concentrations exceeding those of alachlor itself.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data on this compound concentrations in groundwater from various studies. These findings highlight the prevalence of this contaminant in agricultural regions.

Location/StudyYear(s)Sample TypeDetection Frequency of this compoundConcentration Range of this compound (µg/L)Mean/Median Concentration of this compound (µg/L)Source(s)
Southern Wisconsin, USA1994Private Wells32% (of 669 samples)1.09 - 26.74.89 (average of detections)[4][5]
Iowa, USA (Statewide)1990sAquifers~75% (of wells sampled)Not specifiedNot specified[3]
California, USA2009Wells23% (of 68 wells)0.05 - 1.04Not specified[6]
Minnesota, USA2010Groundwater46%Not specifiedNot specified[6]
USA (USGS NAWQA Program)1993-1995Shallow Groundwater (Agricultural Areas)Detected, but frequency not specified for ESA aloneNot specifiedNot specified[7][8]
Europe2013-2022Groundwater4% - 13% (exceedances of quality standard for one or more pesticides)Not specifiedNot specified[9]

Experimental Protocols for Analysis

The standard method for the analysis of this compound and other acetamide herbicide degradates in drinking water is U.S. Environmental Protection Agency (EPA) Method 535 .[2][4][10] This method utilizes solid-phase extraction (SPE) followed by liquid chromatography/tandem mass spectrometry (LC/MS/MS).

Sample Collection and Preservation
  • Collection: Collect water samples in clean, amber glass bottles.

  • Preservation: Preserve samples by adding a quenching agent like ammonium chloride to remove residual chlorine. Samples should be stored at or below 6 °C and protected from light.

Solid-Phase Extraction (SPE)

Objective: To concentrate the analytes and remove interfering substances from the water sample.

Materials:

  • Graphitized carbon SPE cartridges (e.g., ENVI-CARB).[4]

  • SPE vacuum manifold.

  • Methanol (for conditioning).

  • Reagent water (for rinsing).

  • Elution solvent (e.g., 10 mM ammonium acetate in methanol).[2]

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it, followed by reagent water. Do not allow the cartridge to go dry before sample loading.[2]

  • Sample Loading: Pass the water sample (typically 250 mL) through the conditioned cartridge at a controlled flow rate (e.g., 10-15 mL/min).[2]

  • Cartridge Rinsing: Rinse the cartridge with reagent water to remove any remaining interfering substances.

  • Cartridge Drying: Dry the cartridge using a stream of nitrogen.[2]

  • Analyte Elution: Elute the trapped analytes from the cartridge using an appropriate solvent mixture, such as 10 mM ammonium acetate in methanol.[2]

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

Objective: To separate, identify, and quantify this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[4]

Typical Conditions:

  • Chromatographic Column: C18 reversed-phase column.[4]

  • Mobile Phase: A gradient of aqueous ammonium acetate and methanol.[4]

  • Ionization Mode: Electrospray ionization in negative mode (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the precursor and product ions of this compound.[4]

Signaling Pathways and Logical Relationships

Alachlor Degradation Pathway

Alachlor undergoes biotransformation in the environment, primarily through microbial action, to form this compound. A key initial step in this pathway is the conjugation of alachlor with glutathione (GSH), a reaction catalyzed by the enzyme glutathione S-transferase (GST).[11][12][13][14][15][16] This is followed by a series of enzymatic reactions that lead to the formation of the sulfonic acid metabolite.[17][18]

Alachlor_Degradation_Pathway Alachlor Alachlor GSH_conjugate Alachlor-Glutathione Conjugate Alachlor->GSH_conjugate Glutathione S-Transferase (GST) GSH_conjugate->i1 CysGly_conjugate Alachlor-Cysteinylglycine Conjugate CysGly_conjugate->i2 Cys_conjugate Alachlor-Cysteine Conjugate Cys_conjugate->i3 ESA This compound i1->CysGly_conjugate γ-Glutamyl transpeptidase i2->Cys_conjugate Dipeptidase i3->ESA Oxidation

Caption: Biochemical pathway of Alachlor degradation to this compound.

Analytical Workflow for this compound in Groundwater

The following diagram illustrates the typical workflow for the analysis of this compound in groundwater samples, from collection to final data reporting.

Analytical_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis cluster_reporting Data Management Sample_Collection Groundwater Sample Collection Preservation Sample Preservation (Cooling, Quenching) Sample_Collection->Preservation SPE Solid-Phase Extraction (SPE) (Concentration & Cleanup) Preservation->SPE LCMS LC/MS/MS Analysis (Separation & Detection) SPE->LCMS Quantification Data Processing & Quantification LCMS->Quantification QA_QC Quality Assurance/ Quality Control (QA/QC) Quantification->QA_QC Reporting Final Report QA_QC->Reporting

Caption: General workflow for this compound analysis in groundwater.

References

Alachlor ESA: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alachlor ESA (Ethane Sulfonic Acid) is a major degradation product of the chloroacetanilide herbicide, alachlor. Its persistence and mobility in soil and water have made it a compound of significant environmental interest. This technical guide provides a detailed overview of the chemical structure of this compound, its primary formation pathways, and relevant experimental protocols for its analysis. While laboratory synthesis is not its common origin, this guide describes its formation mechanism, which is crucial for understanding its environmental fate.

Chemical Structure and Properties

This compound is an organosulfonic acid metabolite of alachlor.[1][2] Its chemical identity is well-characterized by its structural and physical properties. The molecule consists of a central aromatic benzene ring with two ethyl groups at the 2 and 6 positions.[1]

PropertyValueReference
IUPAC Name 2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid[1][2]
Molecular Formula C₁₄H₂₁NO₅S[1][2]
Molecular Weight 315.39 g/mol [1][2]
CAS Number 142363-53-9[1][2]
SMILES CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)O[1][2][3]
InChI 1S/C14H21NO5S/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19)[1][2][3]
Log Koc 2.26[1][4]

Synthesis and Formation

This compound is primarily formed in the environment through the microbial degradation of the parent herbicide, alachlor, in soil under aerobic conditions.[1][5] This biotransformation is a key pathway for the detoxification of alachlor in the environment.

Environmental Formation Pathway

The formation of this compound in soil involves a multi-step process initiated by microbial action. The key step is the conjugation of alachlor with glutathione (GSH), a tripeptide found in most living organisms. This conjugation is an enzymatic detoxification process. Subsequent degradation of the glutathione conjugate leads to the formation of the ethane sulfonic acid metabolite.[1][6]

Alachlor_Metabolism Alachlor Alachlor GSH_Conjugate Glutathione Conjugate Alachlor->GSH_Conjugate Microbial Glutathione S-transferase Alachlor_ESA This compound GSH_Conjugate->Alachlor_ESA Further Degradation

Caption: Metabolic pathway of Alachlor to this compound in the environment.

Laboratory Synthesis

While this compound is predominantly a metabolite, a laboratory synthesis procedure has been described by Feng. This method involves refluxing alachlor with an excess of a sulfonating agent. However, detailed protocols for this specific synthesis are not widely available, reflecting the compound's primary role as a biotransformation product rather than a synthesized chemical.

Experimental Protocols

Due to the prevalence of this compound as an environmental contaminant, standardized analytical methods for its detection and quantification are well-established.

Analysis of this compound in Water by LC/MS/MS (EPA Method 535)

This method outlines the procedure for the determination of this compound in drinking water using solid-phase extraction (SPE) and liquid chromatography/tandem mass spectrometry (LC/MS/MS).

3.1.1. Sample Preparation (Solid-Phase Extraction)

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by reagent water.

  • Sample Loading: Pass a 250 mL water sample through the conditioned SPE cartridge.

  • Cartridge Rinsing: Rinse the cartridge with reagent water to remove interferences.

  • Elution: Elute the retained this compound from the cartridge with an appropriate solvent (e.g., ethyl acetate).

  • Concentration: Evaporate the eluate to a small volume (e.g., 50-75 µL) under a gentle stream of nitrogen.

3.1.2. LC/MS/MS Analysis

  • Chromatographic Separation: Inject the concentrated extract into an LC system equipped with a C18 column. A gradient elution is typically used to achieve separation from other compounds.

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer. This compound is ionized (typically using electrospray ionization in negative mode) and detected using Multiple Reaction Monitoring (MRM).

    • Primary Transition: The precursor ion [M-H]⁻ at m/z 314.1 is fragmented, and the product ion at m/z 80 (SO₃⁻) is monitored for quantification.

    • Confirmatory Transition: A second product ion may be monitored for confirmation.

EPA_Method_535_Workflow Sample_Collection Water Sample (250 mL) SPE Solid-Phase Extraction (C18) Sample_Collection->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration LC_MSMS LC/MS/MS Analysis Concentration->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for the analysis of this compound in water via EPA Method 535.

Quantitative Data

The environmental behavior and toxicological profile of this compound have been quantitatively assessed in various studies.

Environmental Fate
ParameterValue (this compound)Value (Alachlor)Reference
Log Koc 2.263.33[1][4]
Field Half-Life -8 days[4][6][7]
Soil Concentration Detected at <0.5 to ~50 µg/L-[4][7]

The lower Log Koc value of this compound compared to its parent compound indicates higher mobility and lower adsorption to soil organic carbon, leading to a greater potential for groundwater contamination.

Toxicological Data

Toxicological assessments have been conducted to determine the potential health risks associated with this compound exposure.

Study TypeSpeciesEndpointValueReference
Subchronic Toxicity (91-day)RatLOAEL (Lowest Observed Adverse Effect Level)157 mg/kg-d[8]
Developmental ToxicityRatNOAEL (No Observed Adverse Effect Level)>1000 mg/kg/day[5]

These studies indicate that this compound has substantially lower toxicity than the parent alachlor compound.[5]

Conclusion

This compound is a significant environmental metabolite of the herbicide alachlor. Its chemical structure is well-defined, and its primary route of formation is through microbial degradation in soil. While not a commercially synthesized product, understanding its formation pathway is critical for environmental monitoring and risk assessment. Standardized analytical methods, such as EPA Method 535, provide reliable means for its detection and quantification in environmental samples. The available quantitative data on its environmental fate and toxicology are essential for regulatory agencies and researchers in assessing the overall impact of alachlor use in agriculture.

References

Unraveling the Divergent Mechanisms of Alachlor and its ESA Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct mechanisms of action of the herbicide alachlor and its primary environmental metabolite, alachlor ethane sulfonic acid (ESA). While structurally related, their toxicological profiles diverge significantly, a critical consideration for risk assessment and environmental science. This document provides a comprehensive comparison, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways involved.

Executive Summary

Alachlor, a chloroacetanilide herbicide, is known for its carcinogenicity in rats, a characteristic not shared by its ethane sulfonic acid (ESA) metabolite. The parent compound requires metabolic activation to exert its toxic effects, a process that does not occur with alachlor ESA. This guide elucidates these differences through a detailed examination of their respective toxicokinetics, mechanisms of toxicity, and genotoxic potential. Quantitative data from toxicological studies are presented to provide a clear comparative analysis. Furthermore, detailed protocols for key experimental assays are provided, alongside visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Comparative Quantitative Toxicology

The toxicological profiles of alachlor and this compound differ substantially, with alachlor exhibiting significantly higher toxicity. The following tables summarize the available quantitative data from various toxicological studies.

Table 1: Acute Toxicity Data for Alachlor and this compound

CompoundSpeciesRouteLD50 / LC50Reference
AlachlorRatOral930 - 1350 mg/kg[1][2]
AlachlorMouseOral1910 - 2310 mg/kg[1]
AlachlorRabbitDermal13,300 mg/kg[1][2]
AlachlorRatInhalation>23.4 mg/L (6 hr)[1]
This compoundRatOralLow acute toxicity (LD50 not established)[1][3]

Table 2: Subchronic and Developmental Toxicity Data for Alachlor and this compound

CompoundSpeciesStudy DurationEndpointNOAEL (No-Observed-Adverse-Effect-Level)Reference
AlachlorDog1 yearLiver, spleen, and kidney effects1 mg/kg/day[1]
AlachlorRat2 yearsUveal degeneration2.5 mg/kg/day[1]
This compoundRat91 days (drinking water)Decreased body weight and food consumption2000 ppm (approx. 200 mg/kg/day)[1]
This compoundRat90 days (dietary)Minimal changes in body weight788 mg/kg/day (males)[4]
This compoundRatGestationMaternal & Developmental Toxicity900 - 1000 mg/kg/day[4]

Mechanism of Action: A Tale of Two Molecules

The fundamental difference in the toxicity of alachlor and this compound lies in their metabolic fate. Alachlor undergoes a complex bioactivation process, primarily in rats, to form a carcinogenic metabolite. In contrast, this compound is poorly absorbed and minimally metabolized, leading to its low toxicity.

Alachlor: Metabolic Activation to a Carcinogen

The carcinogenicity of alachlor in rats is a species-specific phenomenon driven by its metabolism. The proposed mechanism involves a multi-step process:

  • Initial Metabolism: Alachlor is first metabolized in the liver via cytochrome P450 enzymes and glutathione conjugation.[5]

  • Enterohepatic Recirculation: The glutathione conjugates and their metabolites are excreted in the bile and undergo further metabolism by intestinal microflora.[5]

  • Transport to Target Tissue: These metabolites are then absorbed and transported to the nasal turbinates, a primary target for tumor formation in rats.[5]

  • Formation of a Reactive Metabolite: In the nasal tissue, the metabolites are converted to a reactive diethyliminoquinone (DEIQ) metabolite.[5]

  • Cellular Damage and Proliferation: This electrophilic DEIQ metabolite binds to cellular macromolecules, leading to cytotoxicity, regenerative cell proliferation, and ultimately, tumor formation.[5]

Recent studies have also implicated the Wnt signaling pathway in the progression of alachlor-induced olfactory mucosal tumors. Upregulation of genes in this pathway has been observed in the later stages of tumor development, suggesting its role in the transition to a malignant state.

This compound: A Benign Metabolite

In stark contrast to its parent compound, this compound does not undergo the metabolic activation required for carcinogenesis. Studies have shown that this compound is:

  • Poorly absorbed from the gastrointestinal tract.

  • Subject to minor metabolism .

  • Rapidly excreted .

  • Does not accumulate in target tissues like the nasal turbinates.[3]

Consequently, this compound does not form the reactive DEIQ metabolite and does not elicit the preneoplastic changes or tumors observed with alachlor exposure.[3]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.

Alachlor_Metabolism cluster_0 Systemic Circulation & Liver cluster_1 Enterohepatic Circulation cluster_2 Nasal Tissue (Rat) Alachlor Alachlor CYP450 CYP450 Enzymes Alachlor->CYP450 GSH_Conj Glutathione Conjugation Alachlor->GSH_Conj Metabolites Metabolites CYP450->Metabolites GSH_Conj->Metabolites Bile_Excretion Biliary Excretion Metabolites->Bile_Excretion Gut_Microflora Gut Microflora Metabolism Bile_Excretion->Gut_Microflora Nasal_Metabolism Metabolism in Nasal Tissue Gut_Microflora->Nasal_Metabolism DEIQ Diethyliminoquinone (DEIQ) Nasal_Metabolism->DEIQ Cell_Damage Cytotoxicity & Cell Proliferation DEIQ->Cell_Damage Tumor Nasal Tumors Cell_Damage->Tumor

Caption: Metabolic activation pathway of alachlor leading to nasal tumors in rats.

Wnt_Signaling Alachlor_Metabolites Alachlor Metabolites (e.g., DEIQ) Wnt_Ligand Wnt Ligand Alachlor_Metabolites->Wnt_Ligand Upregulation Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled GSK3b_APC_Axin Destruction Complex (GSK3β, APC, Axin) Dishevelled->GSK3b_APC_Axin Inhibition beta_Catenin β-catenin GSK3b_APC_Axin->beta_Catenin Phosphorylation (Inactive state) Proteasome Proteasomal Degradation beta_Catenin->Proteasome Degradation Nuclear_Translocation Nuclear Translocation beta_Catenin->Nuclear_Translocation Accumulation TCF_LEF TCF/LEF Nuclear_Translocation->TCF_LEF Gene_Transcription Target Gene Transcription (Proliferation, etc.) TCF_LEF->Gene_Transcription

Caption: Proposed activation of the Wnt signaling pathway by alachlor metabolites.

Experimental_Workflow Sample_Collection Urine Sample Collection Sample_Prep Sample Preparation (e.g., Hydrolysis) Sample_Collection->Sample_Prep Extraction Solid Phase Extraction (SPE) Sample_Prep->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantification of Alachlor & Metabolites Analysis->Quantification

Caption: General experimental workflow for the analysis of alachlor and its metabolites.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key toxicological assays used to evaluate the effects of alachlor and this compound.

Mouse Bone Marrow Micronucleus Assay

Objective: To assess the potential of a test substance to induce chromosomal damage.

Methodology:

  • Animal Model: Young adult mice (e.g., CD-1 or B6C3F1), typically 6-10 weeks old, are used. Both sexes are included.

  • Dosing: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control (a known clastogen like cyclophosphamide) are included. Dosing is typically done once or twice, 24 hours apart.

  • Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the last dose.

  • Slide Preparation: Bone marrow cells are flushed from the femur, and smears are prepared on microscope slides. The slides are air-dried and stained with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., Giemsa).

  • Microscopic Analysis: A minimum of 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods.

Developmental Toxicity Study in Rats

Objective: To evaluate the potential of a test substance to cause adverse effects on the developing fetus.

Methodology:

  • Animal Model: Pregnant female rats (e.g., Sprague-Dawley or Wistar) are used.

  • Dosing: The test substance is administered daily by oral gavage from gestation day 6 through 15. At least three dose levels are used, along with a control group. The highest dose should induce some maternal toxicity but not mortality.

  • Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.

  • Fetal Examination: On gestation day 20, the dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Data Analysis: Fetal and maternal data from the treated groups are compared to the control group using appropriate statistical analyses. The NOAEL for maternal and developmental toxicity is determined.

90-Day Subchronic Oral Toxicity Study in Rats

Objective: To determine the potential adverse effects of a substance following repeated oral administration for 90 days.

Methodology:

  • Animal Model: Young adult rats (e.g., Fischer 344 or Sprague-Dawley) are used, with an equal number of males and females per group.

  • Dosing: The test substance is administered daily for 90 days, typically mixed in the diet, dissolved in drinking water, or by oral gavage. At least three dose levels and a control group are used.

  • Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly. Body weight and food/water consumption are measured weekly.

  • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the 90-day period, all animals are euthanized. A complete gross necropsy is performed, and selected organs are weighed. Tissues from all animals in the control and high-dose groups, and any tissues with gross lesions from other groups, are examined microscopically.

  • Data Analysis: Data from the treated groups are compared to the control group to identify any treatment-related effects and to determine the NOAEL.

Conclusion

The disparate mechanisms of action of alachlor and its ESA metabolite underscore the critical importance of considering metabolic fate in toxicological risk assessment. While alachlor poses a carcinogenic risk in rats due to its bioactivation to a reactive metabolite, this compound is a significantly less toxic compound that does not share this mechanism. This technical guide provides a comprehensive overview of these differences, supported by quantitative data and detailed methodologies, to aid researchers and professionals in the fields of toxicology, environmental science, and drug development. The provided visualizations of the underlying biological pathways and experimental workflows serve to further clarify these complex processes.

References

In-Depth Technical Guide: Alachlor ESA - Regulatory Landscape and Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alachlor ethanesulfonic acid (ESA) is a major degradation product of the widely used herbicide alachlor. Its presence in water sources has prompted regulatory scrutiny and the development of specific analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the current regulatory guidelines and drinking water standards for Alachlor ESA across various jurisdictions. It also details the experimental protocols for its analysis in water and explores the available toxicological data, including insights into its mechanism of action. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and toxicological pathways are visualized through diagrams.

Regulatory Guidelines and Drinking Water Standards

The regulation of this compound in drinking water varies globally. While some jurisdictions have established specific guidance values, others regulate it under broader categories of pesticide metabolites.

United States

In the United States, the Environmental Protection Agency (EPA) has not established a national primary drinking water regulation (MCL) for this compound. However, it is included on the EPA's Drinking Water Contaminant Candidate List, indicating it is a priority for consideration for future regulation.

Some states have developed their own guidance levels. Notably, the Minnesota Department of Health (MDH) has issued Risk Assessment Advice (RAA) for this compound in drinking water.[1]

European Union

The European Union (EU) does not have a specific parametric value for this compound in its Drinking Water Directive. Instead, it falls under the general limit for all individual pesticides and their relevant metabolites, which is set at 0.1 µg/L.[2][3] The total concentration of all pesticides and their metabolites must not exceed 0.5 µg/L. The European Food Safety Authority (EFSA) conducts peer reviews of pesticide active substances, but specific opinions on the drinking water limits for individual metabolites like this compound are not always issued.

World Health Organization (WHO)

The World Health Organization (WHO) has not established a specific guideline value for this compound in its Guidelines for Drinking-Water Quality. The WHO is currently working on developing a framework for assessing the relevance of pesticide metabolites in drinking water, which may inform future guidance.[3]

Health Canada

Health Canada has not established a specific Maximum Acceptable Concentration (MAC) for this compound in its Guidelines for Canadian Drinking Water Quality. While guidelines exist for the parent compound, alachlor, and other pesticides, specific values for its metabolites are not listed.[4][5][6]

Australia

The Australian Drinking Water Guidelines, issued by the National Health and Medical Research Council (NHMRC), do not provide a specific guideline value for this compound.[7][8][9] Similar to other regions, pesticide metabolites may be considered under the general management of water quality.

Data Presentation: Drinking Water Standards and Advisory Levels for this compound

Regulatory BodyJurisdictionGuideline/Standard TypeValue (µg/L)Notes
Minnesota Department of Health (MDH)United States (Minnesota)Chronic Risk Assessment Advice (RAA)50Based on non-cancer health effects.[1][6]
Minnesota Department of Health (MDH)United States (Minnesota)Subchronic Risk Assessment Advice (RAA)100Based on non-cancer health effects.[1][6]
European UnionEuropean UnionParametric Value (for individual pesticides and their relevant metabolites)0.1General limit for all individual pesticides and their relevant metabolites.[2][3]
World Health Organization (WHO)InternationalGuideline ValueNot EstablishedCurrently developing a framework for assessing pesticide metabolites.[3]
Health CanadaCanadaMaximum Acceptable Concentration (MAC)Not EstablishedNo specific guideline for this compound.[4][5][6]
National Health and Medical Research Council (NHMRC)AustraliaGuideline ValueNot EstablishedNo specific guideline for this compound.[7][8][9]

Experimental Protocols for Analysis of this compound in Water

The standard method for the detection and quantification of this compound in drinking water is EPA Method 535. This method utilizes solid-phase extraction (SPE) followed by liquid chromatography/tandem mass spectrometry (LC/MS/MS).[2][5][10][11][12][13][14]

EPA Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water

Objective: To determine the concentration of this compound and other acetamide herbicide degradates in drinking water.

Methodology:

  • Sample Preparation:

    • A 250 mL water sample is passed through a solid-phase extraction (SPE) cartridge containing graphitized carbon.[2][11]

    • The analytes, including this compound, are adsorbed onto the SPE cartridge.

    • The cartridge is then washed to remove interfering substances.

  • Elution:

    • The adsorbed analytes are eluted from the SPE cartridge using a small volume of an appropriate solvent, typically methanol with an ammonium acetate buffer.[11]

  • Concentration:

    • The eluate is concentrated to dryness under a gentle stream of nitrogen.[11]

    • The residue is reconstituted in a small, precise volume of a suitable solvent, such as an ammonium acetate solution in water.[11]

  • Analysis by LC/MS/MS:

    • An aliquot of the reconstituted sample is injected into a liquid chromatograph (LC) for separation.

    • The LC is coupled to a tandem mass spectrometer (MS/MS) for detection and quantification.

    • The MS/MS is operated in a specific mode (e.g., multiple reaction monitoring) to ensure high selectivity and sensitivity for this compound.

Quality Control:

  • The use of isotopically labeled internal standards and surrogates is crucial for accurate quantification and to monitor the efficiency of the extraction and analysis process.

Toxicological Profile and Mechanism of Action of this compound

Toxicological studies indicate that this compound exhibits significantly lower toxicity than its parent compound, alachlor.[13][15][16][17][18]

Key Toxicological Findings
  • Subchronic Toxicity: Studies in rats have shown that this compound administered in drinking water for 91 days only produced adverse effects at very high dose levels. These effects were primarily related to decreased water palatability, leading to reduced body weight and food consumption. No significant organ pathology was observed.[13][16][17][18]

  • Developmental and Genetic Toxicity: this compound has not been found to produce adverse effects on fetal development in rats, even at high doses. It also did not show evidence of genotoxicity in a mouse bone marrow micronucleus assay.[13][16][17][18]

  • Oncogenic Potential: Mechanistic studies suggest that this compound does not share the same oncogenic potential as alachlor. Alachlor has been shown to induce tumors in rats through specific metabolic activation pathways that do not appear to be significant for this compound.[15][19]

Signaling Pathways and Mechanism of Action

Specific signaling pathways affected by direct exposure to this compound are not well-elucidated in the current scientific literature. The primary focus of research has been on the detoxification pathway of the parent compound, alachlor, which leads to the formation of this compound.

The detoxification of alachlor involves conjugation with glutathione (GSH), a process that can be enzyme-mediated. This conjugate is then further metabolized to form the sulfonic acid derivative, this compound. This metabolic conversion is considered a detoxification process, as the resulting ESA metabolite is more water-soluble and less toxic than the parent alachlor molecule.[20]

The lack of significant toxicity and oncogenicity of this compound suggests that it does not interact with the same cellular targets or disrupt the same signaling pathways as alachlor. Further research, such as transcriptomics and proteomics studies, would be necessary to identify any specific molecular initiating events or signaling pathways that might be perturbed by high concentrations of this compound.

Visualizations

Experimental Workflow for this compound Analysis (EPA Method 535)

EPA_Method_535_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 250 mL Water Sample SPE Solid-Phase Extraction (Graphitized Carbon Cartridge) Sample->SPE Wash Wash Cartridge SPE->Wash Elution Elute with Methanol/Ammonium Acetate Wash->Elution Concentration Concentrate to Dryness Elution->Concentration Reconstitution Reconstitute in Ammonium Acetate Solution Concentration->Reconstitution LC_MSMS LC/MS/MS Analysis Reconstitution->LC_MSMS Data Data LC_MSMS->Data Data Acquisition & Quantification

Caption: Workflow for the analysis of this compound in water using EPA Method 535.

Logical Relationship of Alachlor to this compound

Alachlor_Metabolism Alachlor Alachlor (Parent Herbicide) Metabolism Metabolic Transformation (e.g., Glutathione Conjugation and Oxidation in Soil/Plants) Alachlor->Metabolism Detoxification Pathway Alachlor_ESA This compound (Degradation Product) Metabolism->Alachlor_ESA

Caption: Metabolic transformation of Alachlor to its less toxic ESA metabolite.

References

Alachlor ESA: A Historical and Technical Overview of a Key Pesticide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Alachlor, a chloroacetamide herbicide first registered in 1969, was once one of the most widely used pesticides in the United States for the control of annual grasses and broadleaf weeds, primarily in corn and soybean cultivation.[1] Its extensive use, however, led to widespread environmental contamination, particularly of ground and surface water, raising significant health concerns.[2] This led to increased regulatory scrutiny and eventual restrictions on its use. Central to the environmental fate and toxicological assessment of Alachlor is its primary metabolite, Alachlor ethanesulfonic acid (ESA). This technical guide provides a comprehensive overview of the historical context, formation, environmental behavior, toxicological profile, and analytical methodologies related to Alachlor ESA.

Historical Context and Usage of Alachlor

Initially valued for its efficacy, Alachlor saw peak usage in the late 1980s, with an estimated 55-60 million pounds applied annually in the U.S.[1] However, concerns over its potential carcinogenicity and detection in water sources prompted a Special Review by the U.S. Environmental Protection Agency (EPA) in 1985.[2] This resulted in its classification as a probable human carcinogen (Group B2) and the implementation of use restrictions.[1][2] Over the following decades, the use of Alachlor steadily declined, being replaced by other herbicides.[1] In 2006, the European Union banned the use of Alachlor as a herbicide.[3]

Formation and Environmental Fate of this compound

This compound is not applied directly to the environment but is formed in the soil through the microbial degradation of the parent Alachlor compound.[4][5] This transformation involves the dechlorination of Alachlor and the addition of an ethanesulfonic acid group.[6][7]

dot

Figure 1: Environmental Formation of this compound.

Compared to its parent compound, this compound exhibits significantly different environmental behavior. It is more water-soluble and less adsorbed by soil particles, which leads to greater mobility and a higher potential for leaching into groundwater and transport into surface water bodies.[6][7] Consequently, this compound is often detected more frequently and at higher concentrations in water samples than Alachlor itself.[6][7]

Physicochemical and Toxicological Profiles

The distinct chemical properties of Alachlor and its ESA metabolite are reflected in their toxicological profiles. While Alachlor is classified as a probable human carcinogen, studies have shown that this compound has substantially lower toxicity and is not considered to be of toxicological concern at the low levels typically found in the environment.[4][5][8]

Table 1: Physicochemical Properties of Alachlor and this compound
PropertyAlachlorThis compound
Chemical Formula C14H20ClNO2C14H21NO5S
Molar Mass 269.77 g/mol 315.39 g/mol
Water Solubility 242 mg/L at 25°CHigher than Alachlor
Log Koc 3.332.26
Table 2: Toxicological Profile of Alachlor and this compound
ParameterAlachlorThis compound
Carcinogenicity Probable human carcinogen (EPA Group B2)[2]Not considered carcinogenic[8]
Acute Oral LD50 (rat) 930 mg/kg[9]> 6000 mg/kg[3]
Subchronic Toxicity Liver and kidney effects observed[9]No adverse effects at lower doses[4][5]
Developmental Toxicity No teratogenic potential at highest doses tested in rats[2]No adverse effects in pregnant rats or their offspring[4][5]
Genotoxicity Negative and weakly positive results in mutagenicity tests[2]Not genotoxic[8]

Mechanism of Action of Alachlor

The herbicidal activity of Alachlor, and other chloroacetamide herbicides, is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) elongase systems in plants.[5] VLCFAs are essential for the formation of cell membranes and other critical cellular components. By inhibiting their synthesis, Alachlor disrupts cell division and growth, ultimately leading to the death of susceptible plants.[10] The proposed mechanism involves the covalent binding of the chloroacetamide to a cysteine residue in the active site of the elongase enzyme.[5]

dot

Figure 2: Proposed Signaling Pathway for Alachlor's Herbicidal Action.

Experimental Protocols

Analysis of this compound in Water by Solid Phase Extraction (SPE) and Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS)

This protocol describes a general method for the determination of this compound in water samples.

1. Sample Preparation (Solid Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Pass a 50 mL water sample through the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the analytes from the cartridge using an appropriate solvent, such as 80/20 methanol/water (v/v).[11]

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent, such as 10/90 acetonitrile/water (v/v), for LC-MS/MS analysis.[11]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): [M-H]⁻ for this compound.

    • Product Ions (m/z): At least two characteristic product ions for quantification and confirmation.

dot

Analytical_Workflow node1 Sample Collection Water Sample (50 mL) node2 Solid Phase Extraction (SPE) Condition C18 Cartridge Load Sample Wash Elute node1:f1->node2:f0 node3 Concentration & Reconstitution Evaporate Eluate Reconstitute in Mobile Phase node2:f4->node3:f0 node4 LC-MS/MS Analysis Inject Sample Chromatographic Separation Mass Spectrometric Detection (MRM) node3:f2->node4:f0 node5 Data Analysis Quantitation Confirmation node4:f3->node5:f0

References

Alachlor ESA: A Comprehensive Technical Guide to its Physicochemical Properties for Environmental Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential physical and chemical characteristics of Alachlor Ethanesulfonic Acid (ESA), a primary metabolite of the herbicide Alachlor. Understanding these properties is critical for developing accurate environmental fate and transport models, assessing toxicological risk, and informing drug development processes where metabolic pathways are a key consideration. This document summarizes key quantitative data, details relevant experimental protocols for their determination, and visualizes associated metabolic pathways.

Core Physical and Chemical Characteristics

The behavior of Alachlor and its metabolite, Alachlor ESA, in the environment is governed by their distinct physicochemical properties. While Alachlor is a neutral molecule with moderate hydrophobicity, the addition of a sulfonic acid group in this compound dramatically increases its polarity and, consequently, its environmental mobility.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties for both Alachlor and this compound, which are essential inputs for environmental modeling software.

Table 1: Physical and Chemical Properties of Alachlor

PropertyValueTemperature (°C)Reference
Molecular Formula C₁₄H₂₀ClNO₂[1]
Molecular Weight 269.77 g/mol [1]
Water Solubility 242 mg/L25[2]
148 mg/L20[2]
Vapor Pressure 2.2 x 10⁻⁵ mmHg25[1]
Log Kow (Octanol-Water Partition Coefficient) 3.52Not Specified[1]
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 172 L/kgNot Specified[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueTemperature (°C)Reference / Method
Molecular Formula C₁₄H₂₁NO₅S[3]
Molecular Weight 315.39 g/mol [3]
Water Solubility > 1,000,000 mg/L (Estimated)25EPI Suite™ Estimation
Vapor Pressure 1.39 x 10⁻¹³ mmHg (Estimated)25EPI Suite™ Estimation
Log Kow (Octanol-Water Partition Coefficient) -1.35 (Estimated)Not SpecifiedEPI Suite™ Estimation
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) 2.26Not Specified[4]

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties presented above relies on standardized experimental protocols. The following sections detail the methodologies for the key parameters, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined by establishing equilibrium between the solute and a saturated aqueous solution.

  • Flask Method: A supersaturated solution of the test substance in water is prepared and agitated at a constant temperature. After a defined period to reach equilibrium, the concentration of the substance in the aqueous phase is determined analytically. This method is suitable for substances with solubilities above 10 mg/L.

  • Column Elution Method: For substances with low water solubility, a column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.

Vapor Pressure (OECD Guideline 104)

Vapor pressure, a measure of a substance's volatility, can be determined by several methods depending on the expected pressure range.

  • Dynamic Method (Isoteniscope): This method involves measuring the vapor pressure in a static system where the substance is in equilibrium with its vapor. The pressure is measured at various temperatures to establish a vapor pressure curve.

  • Effusion Method (Knudsen Effusion): This method is suitable for substances with low vapor pressure. The rate of effusion of the vapor through a small orifice in a Knudsen cell is measured, and from this, the vapor pressure can be calculated.

  • Gas Saturation Method: A stream of inert gas is passed through or over the surface of the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, allowing for the calculation of the vapor pressure.[7]

Octanol-Water Partition Coefficient (Log Kow)

The octanol-water partition coefficient is a measure of a chemical's hydrophobicity and is a critical parameter in assessing its potential for bioaccumulation.

  • Shake Flask Method (OECD Guideline 107): A solution of the test substance in either n-octanol or water is placed in a flask with the other solvent. The flask is shaken to facilitate partitioning. After centrifugation to separate the two phases, the concentration of the substance in each phase is determined. This method is generally suitable for Log Kow values between -2 and 4.[8]

  • HPLC Method (OECD Guideline 117): This method is based on the correlation between a substance's retention time on a reverse-phase HPLC column and its Log Kow. The system is calibrated using reference substances with known Log Kow values. This is a rapid and efficient method for estimating Log Kow.[8]

  • Slow-Stirring Method (OECD Guideline 123): To overcome emulsion formation that can occur with the shake-flask method for highly hydrophobic substances, this method involves gentle stirring of the two-phase system over an extended period to reach equilibrium.

Soil Adsorption/Desorption (OECD Guideline 106)

The soil organic carbon-water partitioning coefficient (Koc) indicates the tendency of a chemical to bind to soil organic matter.

  • Batch Equilibrium Method: A known mass of soil is equilibrated with an aqueous solution of the test substance of known concentration. The mixture is agitated for a sufficient time to reach equilibrium. The solid and liquid phases are then separated by centrifugation, and the concentration of the substance remaining in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated by the difference from the initial concentration. The adsorption coefficient (Kd) is then calculated and can be normalized to the organic carbon content of the soil to yield Koc.[9]

Signaling and Degradation Pathways

The transformation of Alachlor in biological and environmental systems is a key aspect of its overall fate and toxicological profile. The formation of this compound is a significant detoxification pathway.

Alachlor Metabolism via Glutathione Conjugation

In many organisms, Alachlor undergoes detoxification through conjugation with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[10] This initial conjugate is then further metabolized through a series of enzymatic steps, ultimately leading to the formation of the more water-soluble and mobile this compound.[5][11]

Alachlor Metabolism Alachlor Alachlor Glutathione_Conj Alachlor-Glutathione Conjugate Alachlor->Glutathione_Conj + Glutathione (GST) Metabolic_Steps Further Metabolic Steps Glutathione_Conj->Metabolic_Steps Alachlor_ESA This compound Metabolic_Steps->Alachlor_ESA

Metabolic pathway of Alachlor to this compound via glutathione conjugation.
General Environmental Degradation Pathway of Alachlor

In the soil environment, Alachlor is subject to degradation by various microorganisms. This process can lead to a variety of metabolites, including the formation of this compound and Alachlor Oxanilic Acid (OA).[6] The initial steps often involve dehalogenation and modifications to the side chains of the Alachlor molecule.

Alachlor Degradation Alachlor Alachlor Intermediate_Metabolites Intermediate Metabolites Alachlor->Intermediate_Metabolites Microbial Degradation Alachlor_ESA This compound Intermediate_Metabolites->Alachlor_ESA Alachlor_OA Alachlor Oxanilic Acid Intermediate_Metabolites->Alachlor_OA Other_Degradates Other Degradation Products Intermediate_Metabolites->Other_Degradates

Simplified environmental degradation pathway of Alachlor in soil.
Experimental Workflow for Alachlor and Metabolite Analysis in Water

The analysis of Alachlor and its metabolites, such as this compound, in environmental samples typically involves sample preparation followed by instrumental analysis. A common workflow for water samples is outlined below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Water_Sample Water Sample SPE Solid Phase Extraction (SPE) Water_Sample->SPE Loading Elution Elution SPE->Elution Washing & Concentration Concentration Elution->Concentration HPLC HPLC Separation Concentration->HPLC Injection MS Mass Spectrometry (MS/MS) HPLC->MS Ionization Data Data Analysis MS->Data

General experimental workflow for the analysis of this compound in water.

This technical guide provides a foundational understanding of the physicochemical properties of this compound, crucial for its environmental modeling and risk assessment. The provided data and methodologies serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

References

Methodological & Application

Detecting Alachlor's Footprint: Advanced Analytical Methods for Water Quality Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alachlor, a widely used chloroacetanilide herbicide, and its degradation product, Alachlor ethanesulfonic acid (ESA), are significant environmental contaminants that can find their way into water sources. Due to potential health concerns associated with their presence, sensitive and reliable analytical methods are crucial for monitoring their levels in water samples. This document provides detailed application notes and protocols for the detection of Alachlor ESA in water, focusing on the most prevalent and effective techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

The choice of analytical method for this compound detection depends on factors such as required sensitivity, selectivity, sample throughput, and cost.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and robust method for the quantification of this compound in water. It offers high sensitivity and selectivity, allowing for the detection of trace levels of the analyte. U.S. Environmental Protection Agency (EPA) Method 535 specifically outlines an LC-MS/MS procedure for the determination of chloroacetanilide herbicide degradates in drinking water.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While more commonly used for the analysis of the parent alachlor compound, GC-MS can be adapted for the analysis of its degradates.[4] This method offers high resolving power and is a reliable technique for confirmation.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and cost-effective screening method.[5] It utilizes antibodies that specifically bind to Alachlor and its metabolites. While it may have limitations in differentiating between related compounds, its high throughput makes it suitable for preliminary screening of a large number of samples.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used to detect this compound in water samples.

Table 1: Performance of LC-MS/MS Methods for this compound Detection

ParameterMethodMatrixLimit of Detection (LOD) / Method Detection Limit (MDL)Limit of Quantification (LOQ) / Lowest Concentration Minimum Reporting Level (LCMRL)Recovery (%)Reference
MDLHPLC/MSReagent, Surface, and Ground Water0.009 - 0.045 µg/L-75 - 114[7]
DLLC/MS/MS (Ion Trap)Reagent Water0.006 - 0.043 µg/L--[1]
LODLC/ESI-MS/MSGround and Surface Water0.125 ng injected0.10 ppb95 - 105[8]
Detection LimitsLC/MS/MSDrinking Water0.002 - 0.004 µg/L--[2]
LCMRLLC/MS/MSDrinking Water-0.012 - 0.014 µg/L-[2]

Table 2: Performance of ELISA Methods for Alachlor Detection

ParameterMethodMatrixLower Limit of Detection (LLD)Concentration RangeReference
LLDELISAWater< 0.05 ng/L0.1 ng/L and above
Detection LimitSPE-ELISAWater0.05 µg/L (for ESA)-[6]

Experimental Protocols

Protocol 1: this compound Detection in Water by LC-MS/MS (Based on EPA Method 535)

This protocol outlines the solid-phase extraction (SPE) of a water sample followed by analysis using LC-MS/MS.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection and Preservation: Collect a 250 mL water sample. The samples should be cooled and stored at or below 6°C, protected from light, and extracted within 14 days of collection.[1]

  • Cartridge Conditioning: Use a solid-phase extraction cartridge containing nonporous graphitized carbon (0.5 g).[1] Condition the cartridge according to the manufacturer's instructions.

  • Sample Loading: Pass the 250 mL water sample through the conditioned SPE cartridge.[1]

  • Analyte Elution: Elute the trapped analytes with a small volume of methanol containing 10 mM ammonium acetate.[1]

  • Concentration and Reconstitution: Concentrate the methanol extract to dryness and then reconstitute the residue in 1 mL of water containing 5 mM ammonium acetate.[1]

b. Instrumental Analysis: LC-MS/MS

  • Chromatographic Separation: Inject a 100 µL aliquot of the reconstituted extract into an LC system equipped with a C18 reversed-phase column.[1]

  • Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer operating in negative ion mode. Monitor the specific precursor and product ion transitions for this compound. The primary transition for this compound is m/z 314 > 80.[2]

  • Quantification: Use an internal standard method for quantification.[1]

Protocol 2: this compound Detection in Water by ELISA

This protocol provides a general procedure for a competitive ELISA for this compound detection.

a. Principle

The assay is based on the competition between this compound in the sample and a labeled Alachlor conjugate for a limited number of antibody binding sites immobilized on the microplate wells. The color intensity developed is inversely proportional to the concentration of this compound in the sample.

b. Assay Procedure

  • Sample Preparation: Water samples may require minimal preparation, such as filtration. For some kits, an extraction step may be necessary.

  • Reagent Preparation: Prepare standards, controls, and samples according to the kit manufacturer's instructions.

  • Assay:

    • Add standards, controls, and samples to the antibody-coated microplate wells.

    • Add the enzyme-conjugated Alachlor derivative to the wells.

    • Incubate to allow for competitive binding.

    • Wash the wells to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 250 mL Water Sample SPE Solid-Phase Extraction (Graphitized Carbon Cartridge) Sample->SPE Loading Elution Elution with Methanol/Ammonium Acetate SPE->Elution Concentration Concentration and Reconstitution Elution->Concentration LC Liquid Chromatography (C18 Column) Concentration->LC Injection MSMS Tandem Mass Spectrometry (Negative Ion Mode) LC->MSMS Data Data Acquisition and Quantification MSMS->Data

Caption: LC-MS/MS experimental workflow for this compound detection.

ELISA_Workflow cluster_assay ELISA Procedure cluster_data Data Analysis Start Add Samples/Standards to Antibody-Coated Wells Add_Conjugate Add Enzyme Conjugate Start->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Wells Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Stop_Reaction Stop Reaction Incubate_Color->Stop_Reaction Read_Absorbance Measure Absorbance Stop_Reaction->Read_Absorbance Standard_Curve Construct Standard Curve Read_Absorbance->Standard_Curve Calculate_Conc Calculate Sample Concentration Standard_Curve->Calculate_Conc

Caption: General workflow for a competitive ELISA.

References

Application Note: Quantification of Alachlor ESA in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alachlor is a widely used herbicide that can undergo degradation in the environment to form various metabolites, including Alachlor ethanesulfonic acid (ESA). Due to its potential presence in water sources, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for its monitoring.[1][2] This application note details a robust and sensitive method for the quantification of Alachlor ESA in drinking and surface water using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on EPA Method 535.[1][3]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data acquisition for the quantification of this compound.

1. Sample Preparation (Solid Phase Extraction - SPE)

Proper sample collection and preparation are crucial for accurate analysis.

  • Sample Collection and Preservation : Samples should be collected in clean containers. To prevent microbiological degradation, the sample pH should be adjusted to <2 with 6 N hydrochloric acid at the sampling site.[4] If residual chlorine is present, it should be quenched by adding 40-50 mg of sodium sulfite per liter of water.[4] Samples should be stored at or below 6°C and protected from light until extraction, which should occur within 14 days of collection.[2]

  • Solid Phase Extraction (SPE) :

    • Cartridge Conditioning : Use a solid phase extraction cartridge (e.g., nonporous graphitized carbon).[2] Condition the cartridge by passing 20 mL of 10 mM ammonium acetate in methanol, followed by 30 mL of reagent water.[1] Do not allow the cartridge to dry.[1]

    • Sample Loading : To a 250 mL water sample, add a known amount of a surrogate standard (e.g., Dimethachlor ESA).[1] Load the sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[1]

    • Cartridge Washing : After loading, wash the cartridge with 5 mL of reagent water to remove interferences.[1] Dry the cartridge using nitrogen gas.[1]

    • Elution : Elute the retained analytes with 15 mL of 10 mM ammonium acetate in methanol.[1]

    • Concentration and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of an appropriate solvent, such as water containing 5 mM ammonium acetate.[2] Add an internal standard (e.g., Butachlor ESA) to the final extract before analysis.[3]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions :

    • Column : A C18 reversed-phase column is typically used for separation (e.g., Restek Ultra C18, 3 µm, 100x2.1 mm).[1]

    • Mobile Phase : A gradient elution with two mobile phases is common:

      • Mobile Phase A: 5 mM ammonium acetate in water.[1]

      • Mobile Phase B: Methanol.[1]

    • Flow Rate : A typical flow rate is 0.25 mL/min.[3]

    • Injection Volume : 25 µL.[1]

    • Column Temperature : 65 °C.[3]

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in negative ion mode is ideal for the analysis of this compound.[3][5]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1]

    • Precursor and Product Ions : The precursor ion for this compound is m/z 314, and common product ions for quantification and confirmation are m/z 80 and 121.[1][3]

    • Typical MS Parameters :

      • Ion Spray Voltage: -4500 V.[1]

      • Ion Source Temperature: 500°C.[1]

      • Curtain Gas: 25 psi.[1]

      • Collision Gas: Medium.[1]

Quantitative Data Summary

The performance of the LC-MS/MS method for this compound quantification is summarized in the table below. The data demonstrates excellent linearity and sensitivity.

ParameterValueReference
**Linearity (R²) **≥ 0.995[1][6]
Limit of Detection (LOD) 0.002 - 0.004 µg/L[1]
Limit of Quantification (LOQ) 0.10 ppb (µg/L)[6]
Recovery 95 - 105%[6]

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound from sample collection to data analysis.

Alachlor_ESA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection & Preservation (pH<2) SPE_Conditioning 2. SPE Cartridge Conditioning Sample_Collection->SPE_Conditioning Sample_Loading 3. Sample Loading (+ Surrogate) SPE_Conditioning->Sample_Loading Washing 4. Cartridge Washing Sample_Loading->Washing Elution 5. Analyte Elution Washing->Elution Concentration 6. Concentration & Reconstitution (+ IS) Elution->Concentration LC_Separation 7. LC Separation (C18 Column) Concentration->LC_Separation MS_Detection 8. MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Acquisition 9. Data Acquisition MS_Detection->Data_Acquisition Quantification 10. Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in water samples using LC-MS/MS. The method, which is based on established EPA protocols, demonstrates high sensitivity, accuracy, and robustness, making it suitable for routine environmental monitoring and research applications. The use of solid phase extraction for sample preparation and the specificity of MRM detection ensure reliable results even at low concentrations.

References

Solid-Phase Extraction of Alachlor ESA: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase extraction (SPE) of Alachlor ethanesulfonic acid (ESA), a major degradation product of the herbicide Alachlor. Understanding the environmental fate of Alachlor and its metabolites is critical for environmental monitoring and human health risk assessment. This application note details validated protocols for the efficient extraction of Alachlor ESA from aqueous samples, presents comparative data on recovery rates, and provides visual workflows to ensure procedural clarity.

Introduction

Alachlor, a widely used chloroacetanilide herbicide, undergoes microbial degradation in the environment to form more polar and mobile metabolites, including this compound.[1][2] Due to its increased water solubility, this compound is a frequent contaminant in ground and surface water.[3][4] Accurate quantification of this compound is therefore essential for assessing water quality. Solid-phase extraction is a robust and widely adopted technique for the selective extraction and concentration of analytes like this compound from complex matrices prior to chromatographic analysis.[3][5][6] This note outlines an effective SPE method utilizing C18 sorbents for the isolation of this compound.

Experimental Protocols

This section details the step-by-step procedure for the solid-phase extraction of this compound from water samples. The protocol is a synthesis of established methods and is suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7][8]

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 360 mg, 40 µm)[5]

  • Reagents:

    • Methanol (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Deionized Water

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate

    • Ammonium Chloride

  • Standards:

    • This compound analytical standard

    • Alachlor analytical standard

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporation System

    • Analytical Balance

    • Volumetric flasks and pipettes

    • Glass test tubes

Sample Preparation
  • Collect water samples in amber glass bottles and store at 4°C until extraction.

  • Filter the water samples through a 0.7-µm glass fiber filter to remove suspended solids.[9]

Solid-Phase Extraction Protocol

This protocol is designed for the sequential elution of Alachlor and this compound.

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 20 mL of 10 mM ammonium acetate in methanol through the cartridge.[10]

    • Equilibrate the cartridge by passing 30 mL of deionized water. Ensure the sorbent bed does not run dry.[10]

  • Sample Loading:

    • Prepare a 50 mL water sample.[7] Some methods may use larger volumes up to 250 mL.[10]

    • Add 25-30 mg of ammonium chloride to the sample and mix.[10]

    • Load the sample onto the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min using a vacuum manifold.[5][10]

  • Washing (Interference Removal):

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.[5]

    • Dry the cartridge under vacuum for approximately 5-10 minutes.

  • Elution:

    • Fraction 1 (Alachlor): Elute the parent Alachlor compound by passing 10 mL of ethyl acetate through the cartridge. Collect this fraction in a separate collection tube if analysis of the parent compound is also required.[1][5]

    • Fraction 2 (this compound): Elute the this compound by passing 10 mL of methanol through the cartridge.[1][5][6] Collect this fraction in a clean collection tube.

  • Eluate Processing:

    • Evaporate the methanol eluate (Fraction 2) to dryness under a gentle stream of nitrogen at approximately 25°C.[11]

    • Reconstitute the residue in 1 mL of a suitable solvent, such as a 10/90 acetonitrile/water mixture, for subsequent analysis.[7]

Data Presentation

The recovery of Alachlor and its metabolites is a critical parameter for validating the SPE method. The following table summarizes recovery data from various studies. It is important to note that recovery can be influenced by the sample matrix, fortification level, and the specific SPE sorbent used.

AnalyteSorbentFortification LevelSample MatrixAverage Recovery (%)Analytical MethodReference
AlachlorC180.10 - 100 ppbGround and Surface Water95 - 105LC/ESI-MS/MS[7]
AlachlorGilson ASPEC Silica1 - 100 ng/mLDrinking Water67 - 72LC-MS/MS[11]
This compoundC1850 - 500 µg/kgSoil> 71HPLC-UV[8][12]
Chloroacetanilide Metabolites (including this compound)-0.20 and 1.0 µg/LReagent, Surface, and Ground Water75 - 114HPLC/MS[13]

Visualization of Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the SPE protocol.

SPE_Workflow start Start: Water Sample Collection prep Sample Preparation (Filtration) start->prep conditioning SPE Cartridge Conditioning (Methanol, Deionized Water) prep->conditioning loading Sample Loading conditioning->loading washing Washing (Deionized Water) loading->washing elution1 Fraction 1 Elution (Alachlor) (Ethyl Acetate) washing->elution1 elution2 Fraction 2 Elution (this compound) (Methanol) elution1->elution2 processing Eluate Processing (Evaporation, Reconstitution) elution2->processing analysis Instrumental Analysis (LC-MS/MS or HPLC) processing->analysis end End: Data Acquisition analysis->end

Caption: Experimental workflow for the solid-phase extraction of this compound.

SPE_Logic_Diagram sample Aqueous Sample Contains Alachlor, this compound, and Interferences spe_cartridge C18 SPE Cartridge Hydrophobic Stationary Phase sample->spe_cartridge Sample Loading adsorption Adsorption Step Alachlor and this compound retained on C18 sorbent. Polar interferences pass through. spe_cartridge->adsorption elution_separation Differential Elution Elute with Ethyl Acetate → Alachlor (less polar) is eluted Elute with Methanol → this compound (more polar) is eluted adsorption->elution_separation fractions Collected Fractions Fraction 1: Alachlor in Ethyl Acetate Fraction 2: this compound in Methanol elution_separation:f0->fractions:f0 elution_separation:f1->fractions:f1 analysis Final Analysis Concentration and analysis of individual fractions. fractions->analysis

Caption: Logical relationship of the differential elution in the SPE method.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of isolating this compound from aqueous samples. The use of C18 sorbent with a sequential elution protocol allows for the separation of the parent Alachlor from its more polar ESA metabolite. The presented protocols and data serve as a valuable resource for researchers and scientists engaged in environmental monitoring and pesticide analysis. Adherence to these methodologies will contribute to the generation of accurate and reproducible data, which is crucial for regulatory compliance and environmental protection.

References

Application Notes and Protocols for Alachlor ESA Analysis in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Sample Preparation and Analysis of Alachlor ESA in Soil

[City, State] – [Date] – Analyzing Alachlor ethanesulfonic acid (ESA), a primary metabolite of the herbicide Alachlor, in complex soil matrices requires robust and efficient sample preparation to ensure accurate quantification. This document provides detailed application notes and standardized protocols for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies outlined herein are compiled from validated analytical procedures, emphasizing accuracy, precision, and high recovery rates.

Alachlor, a widely used herbicide, undergoes rapid transformation in soil, with this compound being one of its most frequently detected degradation products.[1][2][3] Due to its persistence and potential for groundwater contamination, reliable analytical methods are crucial. This guide details various extraction and cleanup techniques, including Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by Solid-Phase Extraction (SPE) for cleanup.

Data Summary

The following tables summarize the quantitative data from various validated methods for the determination of Alachlor and its metabolites in soil.

Table 1: Recovery Rates of Alachlor and its Metabolites using Different Extraction Methods

Extraction MethodAnalyteFortification Level (µg/kg)Soil Type (Organic Matter %)Recovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
MAE-SPEAlachlor50-5001.0>71<10[4][5]
MAE-SPEThis compound50-5001.0>71<10[4][5]
MAE-SPEAlachlor50-5002.4>71<10[4][5]
MAE-SPEThis compound50-5002.4>71<10[4][5]
ASEAlachlorNot SpecifiedWebster clay loam--[6][7]
SoxhletAlachlorNot SpecifiedWebster clay loam78-84% of ASE-[6][7]
Solvent-ShakeAlachlorNot SpecifiedWebster clay loam52-74% of ASE-[6][7]
QuEChERSMultiple PesticidesNot Specified3 different typesMedian of 72.7-[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Alachlor and its Metabolites in Soil

MethodAnalyteLOD (µg/kg)LOQ (µg/kg)Reference
MAE-SPE-HPLC-UVThis compound5-1010-50[4][5]
MAE-SPE-GC-MSAlachlor5-1010-50[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data summary.

Protocol 1: Microwave-Assisted Extraction (MAE) Coupled with Solid-Phase Extraction (SPE) for Alachlor and this compound Analysis

This protocol is based on the method described by Vryzas et al. (2007).[4][5]

1. Soil Sample Preparation:

  • Air-dry the soil samples at ambient temperature.

  • Grind the dried soil using a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity.[9][10]

  • Store the prepared samples in sealed containers at 4°C until extraction.

2. Microwave-Assisted Extraction (MAE):

  • Weigh 10 g of the prepared soil sample into a microwave extraction vessel.

  • Add 50 mL of a methanol/water (50:50, v/v) solution to the vessel.

  • Place the vessel in the microwave extraction system.

  • Heat the sample at 100°C for 20 minutes.[4][5]

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract through a 0.45 µm filter to remove particulate matter.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the filtered extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Fractionation:

    • Fraction 1 (for Alachlor analysis by GC-MS): Elute the parent compound with an appropriate solvent (e.g., ethyl acetate).

    • Fraction 2 (for this compound analysis by HPLC-UV): Elute the acidic metabolites with a more polar solvent mixture (e.g., methanol/water with a small percentage of acid).

  • Concentrate the collected fractions under a gentle stream of nitrogen to a final volume of 1 mL for analysis.

4. Instrumental Analysis:

  • Alachlor (Fraction 1): Analyze using Gas Chromatography-Mass Spectrometry (GC-MS).

  • This compound (Fraction 2): Analyze using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

Protocol 2: QuEChERS-Based Extraction for Multi-Residue Analysis (Adaptable for this compound)

The QuEChERS method is a streamlined approach for pesticide residue analysis and can be adapted for Alachlor and its metabolites.[8][11][12]

1. Soil Sample Preparation and Hydration:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add 7 mL of water, vortex briefly, and allow it to hydrate for 30 minutes.[12]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Cap the tube tightly and shake vigorously (manually or mechanically) for 5 minutes to ensure thorough extraction of the analytes into the acetonitrile phase.[12]

  • Centrifuge the tube at ≥ 5000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg PSA, 900 mg MgSO₄, and potentially C18 for non-polar interferences).

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥ 5000 rcf for 2 minutes.

4. Final Extract Preparation:

  • Transfer the purified and filtered sample extract into an autosampler vial for analysis by LC-MS/MS or HPLC.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

MAE_SPE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis cluster_analysis Soil_Sample Soil Sample Air_Dry Air Dry Soil_Sample->Air_Dry Grind_Sieve Grind & Sieve (2mm) Air_Dry->Grind_Sieve MAE Microwave-Assisted Extraction (Methanol/Water, 100°C, 20 min) Grind_Sieve->MAE Filter Filter (0.45 µm) MAE->Filter SPE Solid-Phase Extraction (C18) Filter->SPE Fractionation Fractionation SPE->Fractionation Analysis Instrumental Analysis Fractionation->Analysis GCMS GC-MS (Alachlor) Fractionation->GCMS Fraction 1 HPLC HPLC-UV (this compound) Fractionation->HPLC Fraction 2

Figure 1. Workflow for MAE-SPE Method.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Soil 10g Homogenized Soil Hydrate Hydrate with 7mL Water (if dry) Soil->Hydrate Add_ACN Add 10mL Acetonitrile & QuEChERS Salts Hydrate->Add_ACN Shake Shake Vigorously (5 min) Add_ACN->Shake Centrifuge1 Centrifuge (≥5000 rcf, 5 min) Shake->Centrifuge1 dSPE Transfer Supernatant to d-SPE Tube Centrifuge1->dSPE Vortex Vortex (30 sec) dSPE->Vortex Centrifuge2 Centrifuge (≥5000 rcf, 2 min) Vortex->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract Analysis Analyze by LC-MS/MS or HPLC Final_Extract->Analysis

Figure 2. Workflow for QuEChERS Method.

References

Application Notes and Protocols for Rapid Alachlor ESA Screening using Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alachlor, a widely used herbicide, and its metabolite Alachlor Ethanesulfonic Acid (ESA), are compounds of environmental and toxicological interest.[1][2] Alachlor ESA is a significant degradation product of alachlor found in soil and water.[1] Monitoring its levels is crucial for assessing environmental contamination and human exposure. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective screening method for these compounds compared to traditional chromatographic techniques.[3][4] This document provides detailed application notes and protocols for the development of a competitive immunoassay for the rapid screening of this compound.

Immunoassays for small molecules like this compound are typically designed in a competitive format.[5][6] In this format, the target analyte (this compound) in a sample competes with a labeled this compound analog for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[7] Polyclonal antibodies raised against Alachlor have been shown to cross-react with this compound, making it possible to develop an immunoassay for the metabolite using these antibodies.[1]

Principle of the Competitive Immunoassay

The developed assay is a competitive ELISA. The core principle involves the competition between free this compound in the sample and a fixed amount of an enzyme-conjugated Alachlor analog for binding to a limited number of anti-Alachlor antibodies coated on a microtiter plate. After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the enzyme on the bound conjugate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance values against known concentrations of this compound, which is then used to determine the concentration of this compound in unknown samples.

Experimental Protocols

Antibody Production

The generation of specific antibodies is the cornerstone of any immunoassay. Since this compound is a small molecule (hapten), it is not immunogenic on its own.[3] Therefore, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response in an animal model (e.g., rabbits or mice).[8][9]

Hapten Synthesis and Conjugation:

A derivative of Alachlor is typically synthesized to introduce a functional group (e.g., a carboxyl group) that allows for covalent linkage to the carrier protein.[8] For instance, an Alachlor analog can be synthesized and then coupled to the carrier protein using a cross-linking agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).[10] The resulting immunogen is then purified and used for immunization.

Immunization and Antibody Purification:

Rabbits are typically immunized with the Alachlor-protein conjugate emulsified in an adjuvant (e.g., Freund's adjuvant) to enhance the immune response. Booster injections are administered at regular intervals to increase the antibody titer. Blood is collected, and the polyclonal antibodies are purified from the serum using protein A or G affinity chromatography. The specificity and affinity of the purified antibodies are then characterized.

Competitive ELISA Protocol

This protocol outlines the steps for performing a competitive ELISA for this compound screening in water samples.

Materials:

  • Anti-Alachlor antibody-coated 96-well microtiter plate

  • This compound standards (in a range of concentrations, e.g., 0.05 to 5 ng/mL)

  • Alachlor-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Sample Diluent (e.g., a buffer similar to the wash buffer)

  • Water samples to be tested

  • Microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare a series of this compound standards by diluting a stock solution in the sample diluent. Dilute the water samples to be tested in the sample diluent as needed to bring the concentration within the assay's working range.

  • Addition of Reagents: To each well of the antibody-coated microtiter plate, add 50 µL of either the standard or the sample.

  • Addition of Enzyme Conjugate: Add 50 µL of the Alachlor-HRP conjugate solution to each well.

  • Incubation: Gently shake the plate to mix the reagents and incubate for 1 hour at room temperature (25°C). During this step, the free this compound in the sample and the Alachlor-HRP conjugate will compete for binding to the immobilized antibodies.

  • Washing: After incubation, discard the contents of the wells and wash the plate 3-5 times with the wash buffer. This step removes any unbound reagents.

  • Substrate Addition: Add 100 µL of the TMB substrate solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Sample Preparation

Water Samples: Water samples (e.g., groundwater, surface water) can often be analyzed directly after filtration to remove any particulate matter. If high concentrations of interfering substances are expected, a solid-phase extraction (SPE) step may be necessary.[6]

Soil Samples:

  • Extraction: Herbicides like Alachlor and its metabolites can be extracted from soil using an organic solvent such as methanol or a mixture of methanol and water.[11] A common procedure involves shaking a known weight of the soil sample with the extraction solvent for a specified time.

  • Centrifugation/Filtration: After extraction, the mixture is centrifuged or filtered to separate the soil particles from the extract.

  • Solvent Evaporation and Reconstitution: The organic solvent in the extract is evaporated, and the residue is reconstituted in the sample diluent used in the ELISA.[11]

Data Presentation

The performance of the this compound immunoassay can be summarized in the following tables. The data presented here is illustrative and should be determined experimentally during assay validation.

Table 1: this compound Immunoassay Standard Curve Data

Standard Concentration (ng/mL)Mean Absorbance (450 nm)% B/B₀
0 (B₀)1.250100
0.051.05084
0.10.87570
0.50.43835
1.00.25020
5.00.0756

% B/B₀ = (Absorbance of Standard / Absorbance of Zero Standard) x 100

Table 2: Immunoassay Performance Characteristics

ParameterValue
Limit of Detection (LOD) 0.05 ng/mL
Working Range 0.1 - 5.0 ng/mL
IC₅₀ (50% Inhibition Concentration) 0.35 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%

Table 3: Cross-Reactivity of the Immunoassay

CompoundCross-Reactivity (%)
This compound 100
Alachlor80-120%
Metolachlor< 5%
Acetochlor< 5%
Butachlor< 1%

Cross-reactivity is calculated as (IC₅₀ of this compound / IC₅₀ of competing compound) x 100.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Standards Prepare this compound Standards Add_Std_Sample Add Standards/Samples to Antibody-Coated Plate Prep_Standards->Add_Std_Sample Prep_Samples Prepare Samples (Water/Soil Extracts) Prep_Samples->Add_Std_Sample Add_Conjugate Add Alachlor-HRP Conjugate Add_Std_Sample->Add_Conjugate Incubate_1 Incubate (1 hr) Add_Conjugate->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add TMB Substrate Wash_1->Add_Substrate Incubate_2 Incubate (15-30 min) Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc Calculate Sample Concentrations Generate_Curve->Calculate_Conc

Caption: Experimental workflow for the competitive ELISA of this compound.

Competitive_ELISA_Principle cluster_high_conc High this compound Concentration cluster_low_conc Low this compound Concentration Ab1 Antibody Substrate1 Substrate ESA1 Alachlor ESA ESA1->Ab1 Binds Conj1 Enzyme Conjugate Conj1->Ab1 Blocked Product1 Low Color Substrate1->Product1 Low Conversion Ab2 Antibody Substrate2 Substrate Ab2->Substrate2 Enzyme Action ESA2 Alachlor ESA Conj2 Enzyme Conjugate Conj2->Ab2 Binds Product2 High Color Substrate2->Product2 High Conversion

Caption: Principle of the competitive immunoassay for this compound detection.

References

Application Notes and Protocols for the Determination of Alachlor ESA by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the determination of Alachlor Ethanesulfonic Acid (ESA), a major degradation product of the herbicide Alachlor, using Gas Chromatography (GC). These methods are designed for researchers, scientists, and drug development professionals involved in environmental monitoring, food safety, and toxicology studies.

Introduction

Alachlor is a widely used herbicide that undergoes transformation in the environment to form more persistent and mobile metabolites, including Alachlor ESA. Due to its potential for groundwater contamination and adverse health effects, sensitive and reliable analytical methods for the determination of this compound are crucial. While High-Performance Liquid Chromatography (HPLC) is commonly employed for the analysis of polar metabolites like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, especially when coupled with a derivatization step to enhance the analyte's volatility.

This application note details a robust GC-MS method for the determination of this compound in water and soil samples, incorporating sample extraction, cleanup, derivatization, and GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of Alachlor and its metabolites. It is important to note that the limits of detection (LOD) and quantification (LOQ) are highly dependent on the matrix, instrumentation, and specific method parameters. The data presented below is derived from a validated method for the analysis of Alachlor and its metabolites in soil, employing Microwave-Assisted Extraction (MAE) followed by Solid Phase Extraction (SPE) and analysis by GC-MS for the parent compound and HPLC for the metabolites.[1][2]

AnalyteMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
AlachlorSoilMAE-SPE-GC-MS5-1010-50>71<10
This compoundSoilMAE-SPE-HPLC5-1010-50>71<10
Alachlor OXASoilMAE-SPE-HPLC5-1010-50>71<10

Experimental Protocols

This section provides detailed protocols for sample preparation, derivatization, and GC-MS analysis of this compound.

Sample Preparation

3.1.1. Water Samples: Solid Phase Extraction (SPE)

This protocol is suitable for the extraction and concentration of this compound from water samples.

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Analyte Elution: Elute the retained this compound from the cartridge with 10 mL of methanol into a collection tube.

  • Solvent Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate or a derivatization solvent) for the derivatization step.

3.1.2. Soil Samples: Microwave-Assisted Extraction (MAE) and Solid Phase Extraction (SPE)

This protocol is adapted for the extraction of this compound from soil matrices.[1][2]

  • Sample Preparation: Weigh 10 g of homogenized soil into a microwave extraction vessel.

  • Extraction: Add 50 mL of a methanol/water solution (50:50, v/v) to the vessel. Perform microwave-assisted extraction for 20 minutes at 100°C.

  • Filtration and SPE: After cooling, filter the extract and pass it through a C18 SPE cartridge, following the same conditioning, washing, and elution steps as described for water samples (Section 3.1.1).

  • Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness and reconstitute the residue in a suitable solvent for derivatization.

Derivatization Protocol

Due to the polar nature of the sulfonic acid group, this compound requires derivatization to increase its volatility for GC analysis. Alkylation, specifically methylation, is a common approach for derivatizing sulfonic acids.

3.2.1. Methylation using Trimethylsilyldiazomethane (TMSD)

Caution: TMSD is toxic and a potential carcinogen. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reagent Preparation: Prepare a solution of TMSD in a suitable solvent (e.g., 2.0 M in diethyl ether or hexane).

  • Derivatization Reaction: To the dried and reconstituted sample extract (from step 3.1.1.7 or 3.1.2.4), add 100 µL of a methanol/toluene mixture (1:9, v/v) to act as a catalyst.

  • Add 50 µL of the TMSD solution to the sample.

  • Vortex the mixture for 1 minute and let it react at room temperature for 30 minutes.

  • Reaction Quenching: Add a small amount of acetic acid to quench the excess TMSD.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

3.3.1. Instrumentation

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent, equipped with an Electron Ionization (EI) source.

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

3.3.2. GC-MS Conditions

ParameterValue
Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven Program
Initial Temperature80°C, hold for 1 min
Ramp 120°C/min to 200°C
Ramp 210°C/min to 280°C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

3.3.3. Selected Ion Monitoring (SIM) Ions

For quantitative analysis, monitor the following characteristic ions for the methylated this compound derivative. The exact ions should be confirmed by analyzing a derivatized standard.

Analyte (as methyl ester)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-MeTo be determinede.g., molecular ione.g., fragment 1e.g., fragment 2

Note: The specific ions and retention time will need to be determined empirically by injecting a derivatized standard of this compound.

Diagrams

Experimental Workflow

Alachlor_ESA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Water or Soil Sample Extraction Solid Phase Extraction (Water) or MAE (Soil) Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Methylation (e.g., with TMSD) Reconstitution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for this compound determination by GC-MS.

Logical Relationship of Analytical Steps

Analytical_Steps start Start sample_collection Sample Collection (Water/Soil) start->sample_collection extraction Extraction of this compound sample_collection->extraction derivatization Derivatization to a Volatile Form (e.g., Methyl Ester) extraction->derivatization separation Gas Chromatographic Separation derivatization->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification end End quantification->end

Caption: Key logical steps in the GC-MS analysis of this compound.

References

Application Notes and Protocols for Monitoring Alachlor ESA Levels Using Passive Samplers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alachlor is a widely used herbicide that, along with its degradation products, can be a significant environmental contaminant in water resources. One of its major metabolites, Alachlor ethanesulfonic acid (Alachlor ESA), is of particular concern due to its higher polarity and persistence in water compared to the parent compound. Traditional grab sampling methods for water quality monitoring provide only a snapshot in time and may miss episodic pollution events. Passive sampling, a technique that concentrates contaminants over a period of time, offers a more representative, time-weighted average (TWA) concentration of pollutants. This document provides detailed application notes and protocols for the use of Polar Organic Chemical Integrative Samplers (POCIS) for monitoring this compound levels in aqueous environments.

Principle of Passive Sampling with POCIS

The POCIS is designed to sample hydrophilic (water-soluble) organic chemicals.[1] It consists of a solid-phase extraction (SPE) sorbent, typically Oasis HLB (Hydrophilic-Lipophilic Balanced), enclosed within a microporous polyethersulfone (PES) membrane.[2] Water flows through the membrane, and dissolved organic compounds are retained by the sorbent. Over the deployment period, the sampler continuously accumulates contaminants, providing a time-integrated measure of their concentration in the water body.[1] To calculate the TWA concentration of a specific analyte in the water, a compound-specific sampling rate (Rs) is required.[3] This rate is influenced by environmental factors such as water temperature and flow velocity.[4]

Application: Monitoring this compound in Surface Water

Passive samplers are an effective tool for long-term monitoring of this compound in rivers, streams, and lakes, particularly in agricultural watersheds where alachlor is applied. They can be deployed for several weeks to capture intermittent contamination events that might be missed by periodic grab sampling.[5] The resulting data provides a more comprehensive understanding of the baseline and peak concentrations of this herbicide metabolite.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from a monitoring study using POCIS for this compound. This data is for illustrative purposes to demonstrate how results can be presented.

Table 1: Hypothetical this compound Concentrations Detected by POCIS and Grab Samples

Sampling LocationDeployment Period (days)This compound in POCIS (ng/sampler)Calculated TWA Concentration (ng/L)Grab Sample this compound (ng/L)
River Site A (Upstream)2115010.2< 5 (Not Detected)
River Site B (Downstream of Agricultural Runoff)21120081.675.4
Reservoir Inlet2845021.915.2
Reservoir Outlet2830014.610.8

Note: TWA Concentration (CTWA) is calculated using the formula: CTWA = (M) / (Rs * t), where M is the mass of analyte sorbed, Rs is the sampling rate, and t is the deployment time.

Table 2: Experimentally Determined and Estimated Sampling Rates (Rs) for this compound

CompoundSampler TypeSorbentTemperature (°C)Flow ConditionSampling Rate (L/day)Reference
Acetochlor ESAPOCISOasis HLB25Stirred0.287[6]
This compound (Estimated) POCIS Oasis HLB 25 Stirred ~0.2 - 0.3 Estimated based on structurally similar compounds
AtrazinePOCISOasis HLB25Stirred0.18[6]
MetolachlorPOCISOasis HLB25Stirred0.19[6]

Disclaimer: A specific, experimentally determined sampling rate for this compound was not found in the reviewed literature. The provided range is an estimation based on the sampling rate of the structurally similar compound Acetochlor ESA. For quantitative analysis, it is crucial to experimentally determine the specific sampling rate for this compound under controlled laboratory conditions that mimic the field environment.

Experimental Protocols

Protocol 1: Preparation and Deployment of POCIS

This protocol outlines the steps for preparing and deploying POCIS in the field.

Materials:

  • Polar Organic Chemical Integrative Samplers (POCIS) with Oasis HLB sorbent

  • Deployment canister/holder

  • Stainless steel wire or cable for securing the sampler

  • Field logbook and labels

  • GPS device

  • Cooler with ice packs

Procedure:

  • Sampler Preparation:

    • Prior to deployment, inspect the POCIS for any damage to the membrane.

    • Record the serial number and any other identifying information for each sampler.

    • If using performance reference compounds (PRCs) to adjust for site-specific environmental conditions, they should be spiked onto the sorbent by the manufacturer or in the lab prior to deployment.

  • Field Deployment:

    • Transport the POCIS to the sampling site in a clean container, avoiding exposure to contaminants.

    • At the deployment location, securely attach the POCIS to the deployment canister.

    • Attach the canister to a fixed object (e.g., a post, bridge abutment) using stainless steel wire, ensuring it will remain submerged throughout the deployment period, even with fluctuating water levels.

    • Deploy the sampler in a location with moderate water flow to ensure adequate sampling but avoid areas of extreme turbulence that could damage the sampler.

    • Record the GPS coordinates, deployment date, and time in the field logbook.

  • Sampler Retrieval:

    • After the desired deployment period (typically 14-28 days), retrieve the sampler.

    • Carefully remove any large debris from the canister.

    • Without disassembling the POCIS, gently rinse the exterior with ambient water to remove sediment and biofilm.

    • Place the entire POCIS in a clean, labeled container (e.g., a glass jar or solvent-rinsed aluminum foil) and store it in a cooler on ice for transport to the laboratory.

Protocol 2: Extraction of this compound from POCIS Sorbent

This protocol details the procedure for extracting the accumulated this compound from the Oasis HLB sorbent.

Materials:

  • Retrieved POCIS

  • Clean forceps and spatula

  • Empty solid-phase extraction (SPE) cartridges (e.g., 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Nitrogen evaporator

  • Vials for final extract

Procedure:

  • Disassembly of POCIS:

    • In a clean laboratory environment, carefully disassemble the POCIS using forceps.

    • Separate the PES membranes from the sorbent. The membranes can be extracted separately if desired, but for this protocol, the focus is on the sorbent.

  • Sorbent Transfer:

    • Transfer the Oasis HLB sorbent from the POCIS into an empty SPE cartridge.

  • Analyte Elution:

    • Pass 10 mL of methanol through the SPE cartridge to elute the polar compounds, including this compound. A mixture of ethyl acetate and acetone has also been used for pesticide extraction.[7]

    • Collect the eluate in a clean collection tube.

    • For broader spectrum analysis, a second elution with 10 mL of a 1:1 mixture of methanol and dichloromethane can be performed and combined with the first eluate.

  • Extract Concentration:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 1 mL) of a suitable solvent for analysis, such as a methanol/water mixture.

    • Transfer the final extract to an autosampler vial for analysis.

Protocol 3: Analysis of this compound by LC-MS/MS

This protocol provides a general guideline for the analysis of this compound in the POCIS extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on principles from EPA Method 535.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation of this compound from other compounds. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]+ for this compound

  • Product Ions (m/z): At least two characteristic product ions should be monitored for quantification and confirmation. Specific m/z values need to be determined by direct infusion of an this compound standard. For the related compound Acetochlor ESA, product ions m/z 80 and 121 are common.[8]

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Quantification:

  • Prepare a calibration curve using certified standards of this compound in the same solvent as the final extracts.

  • Quantify the amount of this compound in the sample extracts by comparing the peak area to the calibration curve.

  • The final amount is then used to calculate the TWA concentration in the water sample as described in the quantitative data section.

Visualizations

Experimental_Workflow Prep POCIS Preparation (Inspection, Labeling) Deploy Field Deployment (Secure Submersion) Prep->Deploy Retrieve Sampler Retrieval (Rinsing) Transport Cold Transport to Laboratory Retrieve->Transport Extract Extraction of this compound from Sorbent Analyze LC-MS/MS Analysis (Quantification) Extract->Analyze Calculate TWA Concentration Calculation Analyze->Calculate

Caption: Experimental workflow for monitoring this compound.

Logical_Relationship cluster_field Field Operations cluster_lab Laboratory & Data Analysis POCIS POCIS Sampler (Oasis HLB Sorbent) Mass Mass of this compound (M) per Sampler (ng) POCIS->Mass Extraction & Analysis Water Aqueous Environment (Contains Dissolved this compound) Water->POCIS Uptake TWA Time-Weighted Average Concentration (C_TWA) (ng/L) Mass->TWA Rs Sampling Rate (Rs) (L/day) Rs->TWA Time Deployment Time (t) (days) Time->TWA

Caption: Logical relationship for calculating TWA concentration.

References

Application Notes and Protocols for Certified Reference Materials in Alachlor ESA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development and environmental analysis who are engaged in the quantitative analysis of Alachlor ESA. This document provides detailed information on certified reference materials (CRMs), analytical methodologies, and experimental workflows.

Introduction

Alachlor is a widely used chloroacetanilide herbicide for controlling annual grasses and broadleaf weeds in various crops.[1][2] Its degradation in the environment leads to the formation of metabolites, including Alachlor ethanesulfonic acid (ESA). Due to the potential for these compounds to contaminate ground and surface water, accurate and reliable analytical methods for their detection and quantification are essential.[3][4][5] Certified reference materials (CRMs) play a critical role in ensuring the quality and accuracy of these analytical measurements.

Certified Reference Materials for this compound

High-purity analytical standards for this compound are crucial for the calibration of analytical instruments and the validation of analytical methods. Several suppliers offer CRMs for this compound, often as a neat substance or in solution.

Available Certified Reference Materials:

Product NameSupplierCatalog Number (Example)FormatGrade
This compound sodium saltSigma-Aldrich (MilliporeSigma)34147PESTANAL®, analytical standardNeat
This compound SodiumCRM LABSTANDARDAST1Y6V1109Neat≥ 95% Purity
This compoundHPC Standards GmbH--High-purity

These standards are typically certified under ISO 17034 and ISO/IEC 17025, ensuring their traceability and accuracy for use in regulated environments.[6]

Analytical Methodology: EPA Method 535

The U.S. Environmental Protection Agency (EPA) has established Method 535 for the analysis of ESA and oxanilic acid (OA) degradates of chloroacetanilide herbicides in drinking water using Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[7][8] This method provides the necessary sensitivity and selectivity for detecting these compounds at low concentrations.

Quantitative Data Summary

The following table summarizes the performance characteristics of EPA Method 535 for the analysis of this compound and related compounds.

AnalyteMethod Detection Limit (MDL) (µg/L)Lowest Concentration Minimum Reporting Level (LCMRL) (µg/L)Average Procedural Recovery (%)
This compound0.002 - 0.0430.012 - 0.1195 - 105
Acetochlor ESA0.002 - 0.0430.012 - 0.1195 - 105
Metolachlor ESA0.002 - 0.0430.012 - 0.1195 - 105

Data compiled from multiple sources implementing EPA Method 535 and similar LC/MS/MS methods.[3][7][8]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical for isolating this compound from complex matrices like water and concentrating the analyte for sensitive detection.[9]

Materials:

  • Water sample (250 mL)

  • Ammonium chloride

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[3][10]

  • Methanol, 10 mM ammonium acetate solution

  • Reagent water

  • Nitrogen gas evaporator

Procedure:

  • Sample Preservation: Adjust the sample pH to <2 with 6 N hydrochloric acid at the collection site to prevent microbiological degradation.[11]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 20 mL of 10 mM ammonium acetate in methanol, followed by 30 mL of reagent water. Do not allow the cartridge to go dry.[7]

  • Sample Loading: To the 250 mL water sample, add 25-30 mg of ammonium chloride. If required, spike with surrogate standards. Load the sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[7]

  • Cartridge Rinsing: After loading, rinse the cartridge with 5 mL of reagent water.

  • Cartridge Drying: Dry the cartridge using a gentle stream of nitrogen.

  • Elution: Elute the analytes from the cartridge with 15 mL of 10 mM ammonium acetate in methanol.[7]

  • Concentration: Concentrate the eluate to dryness using a gentle stream of nitrogen in a heated water bath (60-70°C).[7]

  • Reconstitution: Reconstitute the dried extract in 1 mL of 5 mM ammonium acetate in reagent water. Add an internal standard solution before analysis.[7]

Instrumental Analysis: LC/MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 column (e.g., Restek Ultra C18, 3 µm, 100x2.1 mm)[7]

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: Methanol

  • Gradient: A shallow, stepping gradient is often used to achieve chromatographic separation, especially for isomers like this compound and Acetochlor ESA.[7]

  • Flow Rate: 0.20 mL/min[4]

  • Injection Volume: 50 µL[4]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode for ESA degradates.[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example for this compound):

    • Quantitation: 314.05 -> 80.0

    • Confirmation: 314.05 -> 121.0

    • Note: Specific precursor and product ions should be optimized for the instrument in use. This compound and Acetochlor ESA are structural isomers and may have similar product ions, necessitating good chromatographic separation.[7]

Calibration

Prepare a series of calibration standards by diluting a stock solution of the this compound certified reference material in the reconstitution solution (5 mM ammonium acetate in reagent water). A typical calibration range is 0.5 to 125.0 ng/mL.[7]

Experimental Workflow Diagram

Alachlor_ESA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_qc Quality Control Sample_Collection 1. Water Sample Collection (250 mL) Preservation 2. Preservation (pH < 2 with HCl) Sample_Collection->Preservation SPE_Conditioning 3. SPE Cartridge Conditioning (Methanol, Reagent Water) Preservation->SPE_Conditioning Sample_Loading 4. Sample Loading (+ Ammonium Chloride) SPE_Conditioning->Sample_Loading SPE_Rinsing 5. SPE Cartridge Rinsing (Reagent Water) Sample_Loading->SPE_Rinsing SPE_Drying 6. SPE Cartridge Drying (Nitrogen) SPE_Rinsing->SPE_Drying Elution 7. Elution (Ammonium Acetate in Methanol) SPE_Drying->Elution Concentration 8. Concentration to Dryness (Nitrogen Evaporation) Elution->Concentration Reconstitution 9. Reconstitution (Ammonium Acetate Solution + Internal Standard) Concentration->Reconstitution LC_MSMS_Analysis 10. LC/MS/MS Analysis (ESI-, MRM Mode) Reconstitution->LC_MSMS_Analysis Data_Processing 11. Data Processing and Quantification LC_MSMS_Analysis->Data_Processing CRM Certified Reference Material (this compound Standard) Calibration_Curve Calibration Curve Generation CRM->Calibration_Curve Calibration_Curve->Data_Processing Calibration

Caption: Analytical workflow for this compound analysis.

References

Application Note: Optimal Instrumental Parameters for Alachlor ESA Measurement by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Alachlor is a widely used chloroacetamide herbicide for controlling weeds in crops like corn and soybeans.[1][2] Its degradation in the environment leads to the formation of more mobile and persistent metabolites, primarily Alachlor ethanesulfonic acid (Alachlor ESA).[3][4] Due to its potential to contaminate ground and surface water, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods, such as EPA Method 535, for its monitoring in drinking water.[1][5][6] This application note provides a detailed protocol and optimal instrumental parameters for the sensitive and robust quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), tailored for researchers and analytical scientists.

Methodology The analysis of this compound is primarily performed using LC-MS/MS with electrospray ionization (ESI) in negative mode, which is ideal for polar compounds.[1] The method involves sample preparation using solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences, followed by chromatographic separation and detection.[5][6]

Data Presentation: Recommended Instrumental Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of this compound. These parameters are based on established methods and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Value
LC System High-Performance Liquid Chromatography (HPLC) system
Column Restek Ultra C18 (100 x 2.1 mm, 3 µm) or equivalent reverse-phase column[5]
Mobile Phase A 5 mM Ammonium Acetate in Water (with optional 0.1% formic acid)[7]
Mobile Phase B 90:10 Acetonitrile:50 mM Ammonium Acetate (with optional 0.1% formic acid)[7]
Gradient A shallow, stepping gradient is recommended to resolve this compound from its structural isomer, Acetochlor ESA.[5] Start with a higher percentage of Mobile Phase A.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 100 µL[6]

| Column Temperature | 30 - 40 °C |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Recommended Value
MS System Triple Quadrupole or Ion Trap Mass Spectrometer[5][6]
Ionization Mode Electrospray Ionization (ESI), Negative[5]
MS/MS Mode Multiple Reaction Monitoring (MRM)[5]
IS Voltage -4500 V[5]
Source Temperature 500 °C[5]
Curtain Gas 25 psi[5]
Nebulizer Gas (Gas 1) 50 psi[5]
Turbo Gas (Gas 2) 50 psi[5]
Dwell Time 50 ms[5]

| Collision Gas | Medium (Argon or Nitrogen)[5] |

Table 3: this compound MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Function
This compound 314.0 79.9 Quantifier[5]
This compound 314.0 176.0 Qualifier*[5]
Surrogate: Dimethachlor ESA Instrument Dependent Instrument Dependent Quality Control
Internal Standard: Butachlor ESA Instrument Dependent Instrument Dependent Quantitation

*Note: The product ions m/z 80 and 121 provide high sensitivity but are common to both this compound and its isomer Acetochlor ESA, necessitating chromatographic separation.[5] Using unique product ions like m/z 158, 160, or 176 for confirmation may result in a loss of sensitivity but can provide greater specificity.[5]

Experimental Protocols

Protocol 1: Preparation of Standards

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve pure analytical standards of this compound, Dimethachlor ESA (surrogate), and Butachlor ESA (internal standard) in methanol to create individual stock solutions. Store at 4°C.[5][7]

  • Primary Dilution Standard: Create a mixed working standard solution by diluting the stock solutions in methanol.

  • Calibration Curve Standards: Prepare a series of at least five calibration standards by spiking the appropriate volume of the primary dilution standard into 5 mM ammonium acetate/reagent water.[5] A typical calibration range is 0.5 to 125 ng/mL.[5]

  • Spiking Solutions: Add the internal standard (e.g., Butachlor ESA) to all calibration standards and prepared samples at a constant concentration.

Protocol 2: Sample Preparation via Solid Phase Extraction (SPE) This protocol is adapted from EPA Method 535 for a 250 mL water sample.[5][6]

  • Sample Preservation: At the time of collection, preserve the 250 mL water sample by adding 25-30 mg of ammonium chloride.[5][6] Samples should be stored at or below 6°C and protected from light.[6]

  • Spiking: Before extraction, spike the sample with a known concentration of the surrogate standard (Dimethachlor ESA).[5]

  • Cartridge Conditioning: Use a graphitized carbon SPE cartridge (e.g., Restek Carbora 90, 6.0 mL).[5] Condition the cartridge by passing 20 mL of 10 mM ammonium acetate in methanol, followed by 30 mL of reagent water. Do not allow the cartridge to go dry.[5][8]

  • Sample Loading: Load the 250 mL water sample onto the SPE cartridge at a flow rate of 10-15 mL/min using a vacuum manifold.[5][8]

  • Cartridge Rinsing & Drying: After loading, rinse the cartridge with 5 mL of reagent water. Dry the cartridge completely using a gentle stream of nitrogen or full vacuum for several minutes.[5][8]

  • Elution: Elute the analytes from the cartridge by passing 15 mL of 10 mM ammonium acetate in methanol at gravity flow.[5][8]

  • Concentration: Concentrate the eluate to dryness in a heated water bath (60-70°C) under a gentle stream of nitrogen.[5][8]

  • Reconstitution: Reconstitute the dried extract in 1 mL of 5 mM ammonium acetate in reagent water. Add the internal standard (Butachlor ESA) and vortex to mix.[5][8]

  • Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the key workflows for this compound analysis.

Sample_Prep_Workflow cluster_sample Sample Collection & Preservation cluster_spe Solid Phase Extraction (SPE) cluster_concentrate Concentration & Reconstitution Collect 250 mL Water Sample Preserve Add 25-30 mg Ammonium Chloride Collect->Preserve Spike_SS Spike with Surrogate Standard (Dimethachlor ESA) Preserve->Spike_SS Load Load Sample (10-15 mL/min) Spike_SS->Load Condition Condition SPE Cartridge Condition->Load Rinse Rinse Cartridge (5 mL Reagent Water) Load->Rinse Dry Dry Cartridge (Nitrogen Stream) Rinse->Dry Elute Elute Analytes (15 mL 10mM NH4OAc/MeOH) Dry->Elute Evaporate Evaporate to Dryness (N2, 60-70°C) Elute->Evaporate Reconstitute Reconstitute in 1 mL (5mM NH4OAc/Water) Evaporate->Reconstitute Spike_IS Spike with Internal Standard (Butachlor ESA) Reconstitute->Spike_IS Inject Transfer to Vial for LC-MS/MS Analysis Spike_IS->Inject

Caption: Workflow for sample preparation of this compound from water matrices.

LCMS_Analysis_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Autosampler Autosampler (100 µL Injection) Column Reverse Phase C18 Column Autosampler->Column Separation of Analytes Gradient Gradient Elution (Mobile Phase A/B) ESI Electrospray Ionization (ESI, Negative Mode) Column->ESI Eluent Quad1 Q1: Precursor Ion Selection (m/z 314.0) ESI->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection (m/z 79.9, 176) Quad2->Quad3 Detector Detector Quad3->Detector Data Data Acquisition & Quantitation Detector->Data

Caption: Logical workflow for the LC-MS/MS analysis of this compound.

References

Application of QuEChERS for Alachlor ESA Extraction in Produce: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of Alachlor ESA (Ethanesulfonic Acid), a major metabolite of the chloroacetamide herbicide Alachlor, from various produce matrices. This protocol is designed to be a valuable resource for analytical chemists and food safety professionals requiring a robust and efficient method for pesticide residue analysis.

Introduction

Alachlor is a widely used herbicide, and its metabolites, such as this compound, can be present in food commodities. Due to their potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in produce. The QuEChERS method has emerged as a popular and effective sample preparation technique for multi-residue pesticide analysis in food.[1][2][3][4] Its advantages include high recovery rates, reduced solvent consumption, and a simplified workflow compared to traditional extraction methods.[5] This application note details a modified QuEChERS protocol suitable for the extraction of the polar and acidic this compound metabolite.

Principle of the QuEChERS Method

The QuEChERS method is a two-step process:

  • Extraction: The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts and buffering agents. This single-phase extraction is followed by a liquid-liquid partitioning step induced by the addition of salts, which forces the separation of the aqueous and organic layers.[1][5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids.[2][3] The choice of sorbents is critical and depends on the nature of the analyte and the sample matrix.

Quantitative Data Summary

Produce MatrixFortification Level (ng/g)Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ, ng/g)Analytical Method
Leafy Greens (e.g., Spinach, Lettuce)1085 - 110< 155LC-MS/MS
5090 - 105< 10
Fruiting Vegetables (e.g., Tomato, Bell Pepper)1080 - 115< 155LC-MS/MS
5088 - 108< 10
Root Vegetables (e.g., Carrot, Potato)1075 - 110< 2010LC-MS/MS
5085 - 105< 15
Pome Fruits (e.g., Apple, Pear)1080 - 110< 155LC-MS/MS
5090 - 105< 10
Citrus Fruits (e.g., Orange, Lemon)1070 - 105< 2010LC-MS/MS
5080 - 100< 15

Note: The data presented in this table is representative of the performance of the QuEChERS method for polar and acidic pesticides similar in chemical properties to this compound. Actual performance may vary depending on the specific matrix and laboratory conditions.

Experimental Protocol

This protocol is based on the widely accepted AOAC Official Method 2007.01 and EN 15662, with modifications to enhance the recovery of the acidic this compound metabolite.[6]

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC grade or equivalent.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate. Pre-packaged salt mixtures for AOAC or EN QuEChERS methods are recommended for convenience and consistency.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄. Pre-packaged d-SPE tubes are recommended. For highly pigmented produce (e.g., spinach), the use of graphitized carbon black (GCB) may be considered, but its potential for analyte loss should be evaluated.

  • Reagents: Formic acid (FA), analytical grade.

  • Standards: Certified reference standard of this compound.

  • Equipment: High-speed blender or homogenizer, centrifuge capable of 4000 rpm, vortex mixer, 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance, volumetric flasks, and pipettes.

Sample Preparation
  • Chop or dice the produce sample to a manageable size.

  • Homogenize a representative portion of the sample using a high-speed blender. For samples with low water content, the addition of a small amount of purified water may be necessary to achieve a homogenous slurry.

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

Extraction Procedure
  • Add 15 mL of 1% formic acid in acetonitrile to the 50 mL tube containing the sample. The acidification of the extraction solvent is crucial for achieving good recovery of acidic analytes like this compound.

  • Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer.

  • Add the appropriate QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaCl, 1.5 g sodium citrate dibasic sesquihydrate, and 0.75 g sodium citrate tribasic dihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive SPE (d-SPE) Cleanup
  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • Cap the d-SPE tube and shake vigorously for 30 seconds.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned extract from the supernatant for analysis.

Final Extract Preparation and Analysis
  • Transfer 1 mL of the final cleaned extract into an autosampler vial.

  • Acidify the extract with a small amount of formic acid (e.g., 5 µL of 10% formic acid in acetonitrile) to ensure the stability of this compound, especially if the analysis is not performed immediately.

  • Analyze the extract using a suitable analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the selective and sensitive determination of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the QuEChERS method.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Produce Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh 15g into 50mL Tube Homogenize->Weigh Add_Solvent Add 15mL Acetonitrile (1% Formic Acid) Weigh->Add_Solvent Shake1 Vortex 1 min Add_Solvent->Shake1 Add_Salts Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 Vortex 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 6mL of Supernatant Centrifuge1->Transfer_Supernatant dSPE_Tube d-SPE Tube (MgSO4, PSA, C18) Transfer_Supernatant->dSPE_Tube Shake3 Vortex 30 sec dSPE_Tube->Shake3 Centrifuge2 Centrifuge (4000 rpm, 5 min) Shake3->Centrifuge2 Final_Extract Collect Cleaned Extract Centrifuge2->Final_Extract Acidify Acidify (Optional) Final_Extract->Acidify LCMS_Analysis LC-MS/MS Analysis Acidify->LCMS_Analysis

Caption: Experimental workflow for this compound extraction in produce using the QuEChERS method.

QuEChERS_Logic cluster_problem Analytical Challenge cluster_solution QuEChERS Solution cluster_components Method Components cluster_outcome Desired Outcome Problem Presence of this compound in Complex Produce Matrix QuEChERS QuEChERS Method Problem->QuEChERS Extraction Solvent Extraction (Acetonitrile) QuEChERS->Extraction Salting_Out Salting-Out (MgSO4, NaCl, Citrate Buffers) QuEChERS->Salting_Out Cleanup Dispersive SPE Cleanup (PSA, C18) QuEChERS->Cleanup Outcome Clean Extract for Accurate Quantification Extraction->Outcome Salting_Out->Outcome Cleanup->Outcome

Caption: Logical relationship of the QuEChERS method for pesticide residue analysis.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Alachlor ESA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during Alachlor ESA (ethanesulfonic acid) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound, the "matrix" refers to all components in a sample other than this compound itself.[1] These components can include salts, lipids, proteins, and other organic molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: What are the common symptoms of matrix effects in my this compound chromatogram?

A2: While matrix effects are often "unseen" in a chromatogram, their impact can manifest in several ways:[4]

  • Poor reproducibility of results: High variability in peak areas or calculated concentrations for replicate injections of the same sample.

  • Inaccurate quantification: Results that are consistently lower (ion suppression) or higher (ion enhancement) than the true value.

  • Reduced sensitivity: Difficulty in detecting this compound at low concentrations.

  • Non-linear calibration curves: A calibration curve that does not follow a linear relationship, especially at lower or higher concentrations.

Q3: How can I quantitatively assess matrix effects in my this compound analysis?

A3: The most common method to quantify matrix effects is the post-extraction spike method . This involves comparing the signal response of this compound in a solution prepared in a clean solvent to the response of a sample to which this compound has been added after the extraction process.

The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Matrix Effect (%)Interpretation
80-120%Generally considered acceptable, low matrix effect.
50-80% or 120-150%Moderate matrix effect, may require optimization.
<50% or >150%Significant matrix effect, troubleshooting is necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis, categorized by the observed issue.

Issue 1: Poor Peak Shape and/or Shifting Retention Times

This is often an indication of issues with the chromatographic separation.

Possible Cause Recommended Solution
Column Overload Dilute the sample extract before injection.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for this compound (anionic). A common mobile phase for this compound analysis is a gradient of ammonium acetate in water and methanol.[5][6]
Column Contamination Implement a column wash step after each analytical run to remove strongly retained matrix components.
Column Degradation Replace the analytical column if performance does not improve after washing.
Issue 2: Inconsistent and Irreproducible Results

High variability between injections of the same sample or across different samples is a classic sign of matrix effects.

Possible Cause Recommended Solution
Variable Matrix Composition Optimize the sample preparation method to remove more interfering components. Solid Phase Extraction (SPE) is a highly effective technique.[3][5][7]
Inadequate Internal Standard Correction Use a stable isotope-labeled (SIL) internal standard for this compound, such as D3-Alachlor ESA.[8][9][10] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, providing more accurate correction.[9][10][11]
Sample Dilution If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[12]
Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

This is a direct consequence of co-eluting matrix components interfering with the ionization of this compound.

Possible Cause Recommended Solution
High Concentration of Matrix Components Enhance the sample cleanup procedure. For water samples, EPA Method 535 recommends Solid Phase Extraction (SPE) with a nonporous graphitized carbon sorbent.[5][7] For soil samples, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by a cleanup step can be effective.
Chromatographic Co-elution Modify the LC gradient to better separate this compound from the interfering matrix components. A shallower gradient can improve resolution.[2]
Ion Source Contamination Clean the mass spectrometer's ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Water (Based on EPA Method 535)

This protocol is a summary of the Solid Phase Extraction (SPE) procedure for extracting this compound from drinking water samples.

  • Sample Preservation: Adjust the sample pH to be between 6.5 and 7.5.

  • Cartridge Conditioning: Condition a nonporous graphitized carbon SPE cartridge by passing methanol followed by reagent water through it.

  • Sample Loading: Pass the water sample (typically 250 mL) through the conditioned SPE cartridge.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it.

  • Elution: Elute the trapped analytes from the cartridge with a small volume of a suitable solvent, such as methanol containing 10 mM ammonium acetate.[7]

  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a small volume of the initial mobile phase.[7]

Protocol 2: Quantification of Matrix Effects using Post-Extraction Spike
  • Prepare a Neat Solution: Prepare a standard solution of this compound in a clean solvent (e.g., the initial mobile phase) at a known concentration.

  • Prepare a Spiked Sample: Take a blank matrix sample (a sample of the same type, e.g., water or soil, that is known to be free of this compound) and process it through the entire sample preparation procedure. After the final extraction step, add a known amount of this compound standard to the extract.

  • Analysis: Analyze both the neat solution and the spiked sample extract by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the formula provided in FAQ 3.

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Symptom1 Poor Peak Shape / Shifting RT Cause1 Chromatographic Issues Symptom1->Cause1 Symptom2 Inconsistent Results Cause2 Variable Matrix Effects Symptom2->Cause2 Symptom3 Low Signal / Signal Loss Cause3 Severe Ion Suppression Symptom3->Cause3 Solution1 Optimize Chromatography (Gradient, Column) Cause1->Solution1 Solution2 Improve Sample Cleanup (SPE, LLE) Cause2->Solution2 Solution3 Use Stable Isotope-Labeled Internal Standard Cause2->Solution3 Solution4 Dilute Sample Cause2->Solution4 Cause3->Solution1 Cause3->Solution2 Solution5 Clean Ion Source Cause3->Solution5

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

spe_workflow Start Start: Water Sample Condition 1. Condition SPE Cartridge (Methanol, Reagent Water) Start->Condition Load 2. Load Water Sample Condition->Load Dry 3. Dry Cartridge Load->Dry Elute 4. Elute this compound (e.g., Methanol/Ammonium Acetate) Dry->Elute Concentrate 5. Concentrate & Reconstitute Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

Caption: Solid Phase Extraction (SPE) workflow for this compound in water samples.

matrix_effect_quantification cluster_neat Neat Solution cluster_spiked Spiked Sample Neat_Prep Prepare this compound in clean solvent Neat_Analysis Analyze by LC-MS/MS Neat_Prep->Neat_Analysis Neat_Peak Obtain Peak Area A Neat_Analysis->Neat_Peak Calculation Calculate Matrix Effect (%) = (B / A) * 100 Neat_Peak->Calculation Spiked_Prep Extract blank matrix Spike Spike extract with This compound Spiked_Prep->Spike Spiked_Analysis Analyze by LC-MS/MS Spike->Spiked_Analysis Spiked_Peak Obtain Peak Area B Spiked_Analysis->Spiked_Peak Spiked_Peak->Calculation

Caption: Workflow for quantifying matrix effects using the post-extraction spike method.

References

Technical Support Center: Alachlor ESA Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Alachlor ESA (ethanesulfonic acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound is a major degradation product of the chloroacetanilide herbicide Alachlor.[1][2][3] Due to its persistence and potential for water contamination, regulatory bodies like the U.S. Environmental Protection Agency (EPA) monitor its presence in drinking and surface water.[2][4]

Q2: What is the typical ionization mode for this compound analysis by LC-MS/MS?

A2: Electrospray ionization (ESI) in negative ion mode is the standard for analyzing this compound and other related herbicide degradates.[4][5][6]

Q3: What are the common Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: The most common MRM transition for quantifying this compound is the precursor ion m/z 314 transitioning to the product ion m/z 80.[5][6] A secondary, less intense transition to m/z 176 can be used for confirmation.[4][5]

Q4: Is chromatographic separation from its isomers necessary?

A4: Yes, chromatographic separation is critical. This compound is a structural isomer of Acetochlor ESA, and both can produce the same primary product ions (m/z 80 and 121).[4][5] Therefore, baseline chromatographic separation is required for accurate quantification unless less sensitive, unique product ions are used.[4]

Q5: What type of LC column is typically used?

A5: A C18 reversed-phase column is commonly used for the separation of this compound and other chloroacetanilide degradates.[4][5][7]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Question: My chromatogram for this compound shows significant peak tailing or splitting. What are the potential causes and solutions?

  • Answer:

    • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[8][9] Ensure your sample is reconstituted in a solution similar in composition to the starting mobile phase conditions.[7]

    • Column Contamination: Buildup of matrix components on the column frit or packing material can lead to poor peak shape.[8] Try flushing the column or using an in-line filter or guard column to protect the analytical column.[8]

    • Secondary Interactions: Some peaks may tail due to interactions with active sites on the column packing. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.[8]

    • Extra-Column Volume: Excessive tubing length or poor connections between the autosampler, column, and mass spectrometer can contribute to peak broadening.[8] Ensure all connections are secure and tubing is of an appropriate diameter and length.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: The signal for this compound is very weak or undetectable. How can I improve sensitivity?

  • Answer:

    • Suboptimal MS Parameters: The cone voltage and collision energy are critical for achieving maximum signal. These parameters must be optimized for your specific instrument. Automated optimization features in the instrument software can be used by infusing a standard solution.[4]

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound, leading to a lower signal.[4][10] Improve sample clean-up using Solid Phase Extraction (SPE) to remove interfering compounds.[11] You can also assess matrix effects by comparing the response of a standard in solvent versus a post-extraction spiked sample.

    • Mobile Phase Additive Degradation: Ammonium acetate, a common mobile phase additive, should be replaced frequently (every 24-48 hours) as its degradation can affect signal intensity and consistency.[5]

    • Sample Preparation: Ensure the sample extraction and concentration steps are efficient. EPA Method 535, for example, uses a graphitized carbon SPE cartridge for extraction from water samples.[5][7]

Issue 3: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What could be the cause?

  • Answer:

    • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation can cause retention time shifts. Prepare fresh mobile phases daily and ensure accurate mixing.[8]

    • Column Temperature: Fluctuations in the column oven temperature will affect retention time. Ensure the column heater is set to a stable temperature (e.g., 65 °C as used in some methods).[5][6]

    • LC Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can lead to an unstable gradient and shifting retention times. Regular pump maintenance is crucial.

    • Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift, especially in gradient methods. Ensure the column is fully re-equilibrated to the initial conditions before the next injection.

Optimized LC-MS/MS Parameters

The following tables summarize typical starting parameters for the analysis of this compound. Note that these may require further optimization based on your specific instrumentation and sample matrix.

Table 1: Mass Spectrometry Parameters

ParameterSettingReference
Ionization ModeNegative ESI[4][5][6]
Precursor Ion (m/z)314[5][6]
Quantifier Ion (m/z)80[5][6]
Qualifier Ion (m/z)176 or 121[4][5]
Cone Voltage (CV)Instrument Dependent (Optimize)[5]
Collision Energy (CE)27 eV (example)[6]
Dwell Time50 ms (example)[4]
Ion Source Temp.500 °C (example)[4]

Table 2: Liquid Chromatography Parameters

ParameterSettingReference
ColumnC18, e.g., Restek Ultra C18 (100x2.1 mm, 3 µm)[4]
Mobile Phase A5 mM Ammonium Acetate in Water[5]
Mobile Phase BMethanol or Acetonitrile[2]
Flow Rate0.25 - 0.4 mL/min[6][12]
Column Temperature65 °C[5][6]
Injection Volume50 - 100 µL[7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is based on the principles of EPA Method 535 for drinking water samples.[7]

  • Sample Collection: Collect a 250 mL water sample.

  • Cartridge Conditioning: Condition a graphitized carbon SPE cartridge (0.5 g) sequentially with methanol and reagent water.

  • Sample Loading: Pass the 250 mL water sample through the conditioned SPE cartridge.

  • Elution: Elute the trapped analytes with a small volume of methanol containing 10 mM ammonium acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 5 mM aqueous ammonium acetate (or a solvent compatible with the initial LC mobile phase).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Compound Optimization

This protocol outlines the general steps for optimizing MS/MS parameters for this compound.

  • Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Optimize Precursor Ion: In full scan mode (negative ESI), identify the deprotonated molecular ion [M-H]⁻ for this compound, which is m/z 314.

  • Optimize Fragmentation: Perform a product ion scan on the precursor ion (m/z 314) while ramping the collision energy to identify the most abundant and stable product ions (e.g., m/z 80, 121, 176).

  • Optimize MRM Transitions: For each desired MRM transition (e.g., 314 > 80 and 314 > 176), optimize the collision energy and cone/declustering potential to maximize the signal intensity for each product ion. Most instrument software packages have an automated optimization routine for this process.[4]

  • Verify with Chromatography: Once optimized, inject the standard onto the LC system to confirm retention time and peak shape under chromatographic conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 250 mL Water Sample SPE Solid Phase Extraction (Graphitized Carbon) Sample->SPE Load Elute Elute with Methanol (+ 10mM AmOAc) SPE->Elute Concentrate Evaporate to Dryness Elute->Concentrate Reconstitute Reconstitute in 1 mL (5mM AmOAc) Concentrate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for this compound analysis from sample preparation to data processing.

Troubleshooting_Logic cluster_issues cluster_causes cluster_solutions Start Problem Observed Poor_Peak Poor Peak Shape Start->Poor_Peak Low_Signal Low Signal Start->Low_Signal RT_Shift Retention Time Shift Start->RT_Shift Peak_Causes Injection Solvent Mismatch Column Contamination Extra-Column Volume Poor_Peak->Peak_Causes Check Signal_Causes Ion Suppression Suboptimal MS Parameters Mobile Phase Degradation Low_Signal->Signal_Causes Investigate RT_Causes LC Pump Issue Column Temp Fluctuation Poor Equilibration RT_Shift->RT_Causes Verify Solution_Peak Adjust Solvent Flush Column Peak_Causes->Solution_Peak Action Solution_Signal Improve Cleanup Optimize MS Signal_Causes->Solution_Signal Action Solution_RT Maintain LC Ensure Stability RT_Causes->Solution_RT Action

Caption: Troubleshooting logic for common LC-MS/MS issues with this compound.

References

Technical Support Center: Analysis of Alachlor ESA in Complex Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Alachlor and its degradates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Alachlor Ethanesulfonic Acid (ESA) from complex environmental samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Recovery of Alachlor ESA During Solid-Phase Extraction (SPE)

  • Question: I am experiencing low recovery of this compound from water samples using a C18 SPE cartridge. What are the potential causes and solutions?

  • Answer: Low recovery during C18 SPE can be attributed to several factors. Here's a troubleshooting guide:

    • Incomplete Extraction: The polarity of the elution solvent may not be optimal. While a common elution solvent is 80/20 methanol/water (v/v), adjusting the solvent polarity based on your specific sample matrix can improve recovery.[1][2] For highly complex matrices, multiple extractions may be necessary.[2]

    • Insufficient Column Activation or Elution: Ensure the SPE column is properly activated with a sufficient volume of both organic solvent and water. Similarly, an inadequate volume of the elution solvent can lead to incomplete elution of the analyte. Consider increasing the eluent volume to ensure complete recovery.[2]

    • Analyte Breakthrough: The sample volume might be too large for the SPE cartridge capacity, causing the analyte to pass through without being retained. If breakthrough is suspected, try reducing the sample volume or using a larger capacity cartridge.

    • Matrix Interference: Co-extracted matrix components can interfere with the binding of this compound to the sorbent.[3] Consider a sample pre-treatment step or using a different type of SPE sorbent. Various sorbents like Environmental C18, tC18, Supelclean ENVI-carb, and LiChrolut EN have been used for this compound analysis, each with its own advantages.[4]

2. Matrix Effects in LC-MS/MS Analysis

  • Question: My this compound signal is being suppressed in the LC-MS/MS analysis of soil extracts. How can I mitigate these matrix effects?

  • Answer: Matrix effects, particularly ion suppression in LC-ESI-MS, are a common challenge when analyzing complex samples like soil extracts.[5] Here are some strategies to address this issue:

    • Sample Dilution: A simple and effective method to reduce matrix effects is to dilute the sample extract. A 5-fold dilution can significantly reduce ion suppression, although this may impact the limit of detection.[6]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely matches your samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[5]

    • Internal Standards: The use of an appropriate internal standard, such as a stable isotope-labeled version of this compound, can effectively compensate for matrix effects and variations in instrument response. Butachlor ESA has also been used as an internal standard.[7]

    • Improved Sample Cleanup: Enhance your sample cleanup procedure to remove interfering matrix components. This could involve using different SPE sorbents or adding a post-extraction cleanup step like dispersive SPE (dSPE).[8][9]

    • Chromatographic Separation: Optimize your chromatographic method to separate this compound from the majority of the matrix components. Adjusting the gradient profile or using a different column chemistry can improve separation.

3. Poor Chromatographic Resolution of this compound and Acetochlor ESA

  • Question: I am having difficulty separating the structural isomers this compound and Acetochlor ESA. Why is this important and how can I improve the resolution?

  • Answer: this compound and Acetochlor ESA are structural isomers that often produce the same product ions in MS/MS analysis (e.g., m/z 80 and 121), making their chromatographic separation crucial for accurate quantification.[7][10]

    • UPLC/UHPLC Systems: Ultra-high-performance liquid chromatography (UPLC) or UHPLC systems with sub-2 µm particle columns provide higher chromatographic efficiency and superior resolution compared to traditional HPLC.[10]

    • Column Choice: A high-resolution analytical column, such as a C18 column with a 1.7 µm particle size, is recommended.[10]

    • Optimized Gradient: A shallow and optimized gradient elution program can significantly improve the separation of these isomers.

    • Alternative Product Ions: While less sensitive, using dissimilar product ions for quantification can be an alternative if chromatographic separation cannot be achieved. For this compound, a product ion of m/z 176 can be used, while m/z 146 is available for Acetochlor ESA.[7][10]

4. This compound Degradation During Sample Storage and Preparation

  • Question: I suspect that this compound may be degrading in my samples before analysis. What are the best practices for sample preservation and handling?

  • Answer: Analyte degradation can lead to inaccurate results. Here are some preventative measures:

    • Storage: Store water samples refrigerated (e.g., 4°C) and analyze them as soon as possible.[11] For longer-term storage, freezing at -20°C may be an option, though refrigeration might be better for short-term preservation (3-5 days).[11]

    • Protection from Light and Oxidation: For compounds prone to degradation, consider protecting samples from light and adding antioxidants.[2]

    • pH Control: The stability of this compound can be pH-dependent. Buffering your samples may be necessary depending on the matrix.

    • Minimize Processing Time: Reduce the time between sample collection, extraction, and analysis to minimize the potential for degradation.

Experimental Protocols

1. Extraction of this compound from Water Samples

This protocol is based on a validated method for the analysis of chloroacetanilide herbicide degradates in water.[1][12]

  • Sample Preparation:

    • Collect a 50 mL water sample.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column.

    • Load the 50 mL water sample onto the column.

    • Wash the column to remove interferences.

    • Elute the analytes using 80/20 methanol/water (v/v).

  • Concentration and Reconstitution:

    • Reduce the eluate volume to less than 1.0 mL under a gentle stream of nitrogen.

    • Reconstitute the sample in 10/90 acetonitrile/water (v/v) to the desired final volume.

  • Analysis:

    • Analyze by LC-MS/MS in negative ion mode.

2. Extraction of this compound from Soil Samples

This protocol utilizes microwave-assisted extraction (MAE) for efficient recovery from soil matrices.[4]

  • Sample Preparation:

    • Weigh a representative soil sample.

  • Microwave-Assisted Extraction (MAE):

    • Place the soil sample in a microwave extraction vessel.

    • Add 50 mL of a methanol/water (50:50, v/v) solution.

    • Extract for 20 minutes at 100°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the extract through a C18 SPE cartridge.

    • Fractionate the eluate to separate parent compounds from metabolites.

  • Analysis:

    • Analyze the metabolite fraction containing this compound by HPLC.

Quantitative Data Summary

ParameterWater SamplesSoil Samples
Average Recovery 95 - 105%[1]> 71%[4]
Fortification Levels 0.10 - 100 ppb[1]50 - 500 µg/kg[4]
Limit of Quantification (LOQ) 0.10 ppb[1]10 - 50 µg/kg[4]
Limit of Detection (LOD) 0.125 ng injected[1]5 - 10 µg/kg[4]

Visualized Workflows

SPE_Workflow_for_Water_Samples cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_conc Concentration & Reconstitution cluster_analysis Analysis Sample 50 mL Water Sample Condition Condition C18 SPE Column Load Load Sample Condition->Load Conditioned Column Wash Wash Column Load->Wash Elute Elute with 80/20 Methanol/Water Wash->Elute Reduce Reduce Volume (< 1.0 mL) Elute->Reduce Eluate Reconstitute Reconstitute in 10/90 ACN/Water Reduce->Reconstitute LCMS LC-MS/MS Analysis (Negative Ion Mode) Reconstitute->LCMS Final Sample

Caption: SPE workflow for this compound in water.

MAE_Workflow_for_Soil_Samples cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction (MAE) cluster_spe SPE Cleanup cluster_analysis Analysis Sample Soil Sample AddSolvent Add 50:50 Methanol/Water Sample->AddSolvent Extract Microwave Extraction (20 min, 100°C) AddSolvent->Extract SPE_Cleanup Pass through C18 Cartridge Extract->SPE_Cleanup Extract Fractionate Fractionate Eluate SPE_Cleanup->Fractionate HPLC HPLC Analysis Fractionate->HPLC Metabolite Fraction Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Recovery Cause1 Incomplete Extraction Problem->Cause1 Cause2 Matrix Effects Problem->Cause2 Cause3 Poor Chromatography Problem->Cause3 Cause4 Analyte Degradation Problem->Cause4 Sol1 Optimize SPE (Solvent, Volume) Cause1->Sol1 Sol2 Dilute Sample, Use Internal Std. Cause2->Sol2 Sol3 Use UPLC, Optimize Gradient Cause3->Sol3 Sol4 Proper Storage, Fast Processing Cause4->Sol4

References

Overcoming peak tailing for Alachlor ESA in liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for overcoming peak tailing in the liquid chromatography analysis of Alachlor ESA (ethanesulfonic acid), a major metabolite of the herbicide alachlor.[1][2] The information is tailored to researchers, scientists, and drug development professionals encountering this common chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: In an ideal chromatographic separation, the peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is a phenomenon where the peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[3][4] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively affect the overall reproducibility of the analytical method.[4][5] For quantitative analysis of this compound, this can lead to unreliable and inaccurate results.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: this compound is an organosulfonic acid, making it a strong acid.[1] For acidic compounds, peak tailing is often caused by:

  • Secondary Interactions: Unwanted interactions can occur between the ionized acidic analyte and the stationary phase. A common issue is the interaction of the negatively charged sulfonate group with any positive charges or metal contaminants on the silica-based column packing.[6][7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not suitable, this compound can interact with the stationary phase in multiple ways, leading to peak broadening and tailing.[8]

  • Column Overload: Injecting an excessive amount of the sample can saturate the column, resulting in distorted peak shapes, including tailing.[5][9]

  • Column Degradation: With use, columns can degrade, leading to the formation of voids in the packing material or contamination of the inlet frit, both of which can cause peak tailing.[4][10]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[8][10]

Troubleshooting Guide

Q3: My this compound peak is tailing. Where should I start troubleshooting?

A3: A systematic approach is crucial for identifying the root cause of peak tailing.[11] Start by evaluating the following:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for your acidic analyte.

  • Column Health: Check for column degradation or contamination.

  • Sample Concentration: Verify that you are not overloading the column.

  • System Check: Inspect for extra-column volume and other hardware issues.

The following sections provide detailed guidance on each of these areas.

Mobile Phase Optimization

Q4: How does the mobile phase pH affect the peak shape of this compound?

A4: The mobile phase pH is a critical parameter for ionizable compounds. Since this compound is a strong acid, its sulfonic acid group will be deprotonated (negatively charged) across a wide pH range. To ensure consistent ionization and minimize unwanted interactions with the silica surface, it's generally recommended to use a mobile phase with a low pH (around 2-3).[4] This is because at low pH, the residual silanol groups on the silica surface are protonated and less likely to interact with the negatively charged analyte.[7]

Q5: What mobile phase additives can I use to improve peak shape?

A5: Buffers are often added to the mobile phase to control the pH and reduce peak tailing.[6] For acidic compounds like this compound, common additives include:

  • Formic Acid (0.1%): A common choice for LC-MS applications that provides a low pH.

  • Trifluoroacetic Acid (TFA) (0.1%): Can be very effective at low pH for neutralizing silanol groups but may cause ion suppression in mass spectrometry.[12]

  • Phosphate Buffers: Provide excellent pH control but are not suitable for LC-MS analysis as they are not volatile.

Increasing the buffer concentration (typically in the 10-50 mM range) can also help improve peak shape.[4]

Column Selection and Care

Q6: Could my column be the cause of the peak tailing?

A6: Yes, the column is a frequent source of peak shape problems. Here are some key considerations:

  • Column Chemistry: For acidic analytes, a standard C18 column is often suitable. However, if you continue to experience tailing, consider a column with a different chemistry, such as a polar-embedded or a charged surface hybrid (CSH) column, which can offer better peak shape for polar and acidic compounds.[4]

  • End-Capping: Use a column that is "end-capped." End-capping chemically modifies the silica surface to cover many of the residual silanol groups, reducing the sites for secondary interactions.[6][11]

  • Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column frit or packing material, leading to peak tailing.[11] If you suspect contamination, try flushing the column with a strong solvent.[4]

  • Column Voids: Voids or channels in the column packing can cause peak distortion.[11] This can happen over time due to pressure shocks or harsh mobile phase conditions. If a void is suspected, the column may need to be replaced.[11]

Q7: How can I prolong the life of my column and maintain good peak shape?

A7: Proper column care is essential for reproducible results.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[5]

  • Filter Samples: Always filter your samples and mobile phases to remove particulate matter that could clog the column frit.[13][14]

  • Proper Storage: When not in use, store the column in an appropriate solvent as recommended by the manufacturer.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor

Mobile Phase pHTailing Factor (Tf)
2.51.1
3.51.4
4.51.8
5.52.2

A tailing factor close to 1.0 is ideal. Values above 2.0 are generally considered unacceptable.[4]

Table 2: Influence of Column Type on Peak Asymmetry

Column TypePeak Asymmetry (As)
Standard C181.6
End-Capped C181.2
Polar-Embedded1.1
Charged Surface Hybrid (CSH)1.0

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 230 nm or Mass Spectrometer

Protocol 2: Troubleshooting with a Stronger Mobile Phase Wash

If column contamination is suspected, perform the following wash cycle:

  • 100% Water (no additives): 20 column volumes

  • 100% Acetonitrile: 20 column volumes

  • 100% Isopropanol: 20 column volumes

  • 100% Acetonitrile: 20 column volumes

  • Re-equilibrate with initial mobile phase conditions: At least 20 column volumes

Visualizations

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH Low (e.g., 2-3)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2-3 with 0.1% Formic Acid check_ph->adjust_ph No check_column Is the Column End-Capped & in Good Condition? check_ph->check_column Yes adjust_ph->check_column flush_column Flush Column with Strong Solvent check_column->flush_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes replace_column Consider a Different Column (e.g., Polar-Embedded) or Replace flush_column->replace_column replace_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_system Check for Extra-Column Volume (tubing, fittings) check_overload->check_system No dilute_sample->check_system good_peak Symmetrical Peak Achieved check_system->good_peak G Chemical Interactions Causing Peak Tailing for this compound cluster_0 Silica Surface silanol Residual Silanol Group (Si-OH) no_tailing Symmetrical Peak silanol->no_tailing Interaction Minimized metal Metal Impurity (e.g., Fe³⁺) tailing Peak Tailing metal->tailing alachlor_esa This compound Anion (R-SO₃⁻) alachlor_esa->metal Ionic Interaction mobile_phase Low pH Mobile Phase (H⁺) mobile_phase->silanol Protonation

References

Technical Support Center: Alachlor ESA Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Alachlor ESA using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues encountered during the ESI-MS analysis of this compound, with a primary focus on ion suppression.

Issue 1: Low or No Signal for this compound Standard in a Clean Solvent

  • Question: I am not observing the expected signal intensity for my this compound standard prepared in a clean solvent (e.g., methanol or acetonitrile). What should I do?

  • Answer:

    • Verify Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. Check for any recent maintenance flags or performance issues.

    • Check Standard Integrity: Confirm the concentration and integrity of your this compound standard. Consider preparing a fresh dilution from a stock solution.

    • Inspect ESI Source Conditions:

      • Ensure the electrospray needle is not clogged and is positioned correctly.

      • Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. In electrospray ionization, reversed-phase solvents like water, acetonitrile, and methanol are preferred as they facilitate the formation and transfer of ions from the liquid to the gas phase.[1]

    • Confirm Mobile Phase Composition: Ensure the mobile phase composition is appropriate for the ionization of this compound. The use of volatile additives like formic acid or ammonium acetate at low concentrations (e.g., 0.1%) can aid in protonation and improve signal, but high concentrations of non-volatile salts should be avoided as they can cause ion suppression.[1][2]

Issue 2: Significant Signal Reduction of this compound in a Sample Matrix Compared to a Clean Solvent

  • Question: My this compound signal is significantly lower when I analyze a sample extract compared to a standard in a clean solvent. How can I confirm and address this?

  • Answer: This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of this compound.[3]

    Step 1: Confirm Ion Suppression with a Post-Column Infusion Experiment A post-column infusion experiment is a definitive way to identify the retention time regions where ion suppression is occurring. A detailed protocol for this experiment is provided in the "Experimental Protocols" section. Dips in the stable baseline signal of this compound upon injection of a blank matrix extract indicate the presence of co-eluting interferences that cause ion suppression.[4]

    Step 2: Mitigate Ion Suppression There are several strategies to reduce or eliminate ion suppression:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5][6][7] For this compound in aqueous samples, Solid-Phase Extraction (SPE) as outlined in EPA Method 535 is highly effective.[8] A detailed protocol is available in the "Experimental Protocols" section.

    • Optimize Chromatographic Separation: Adjust your LC method to separate this compound from the regions of ion suppression identified in the post-column infusion experiment.[5][6] This can be achieved by:

      • Modifying the gradient profile.

      • Changing the mobile phase composition.

      • Using a different stationary phase.

    • Sample Dilution: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[6]

    • Use an Isotope-Labeled Internal Standard: An isotopically labeled internal standard (e.g., this compound-d4) will co-elute with the analyte and experience similar ion suppression. This allows for accurate quantification by normalizing the analyte signal to the internal standard signal.[2]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the ESI source. This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[9][10] The competition for charge and surface area on the ESI droplets between the analyte and matrix components is a primary cause of this phenomenon.[6]

Q2: What are the common causes of ion suppression in this compound analysis?

A2: Common causes include:

  • Matrix Components: In environmental water samples, humic and fulvic acids are major contributors to ion suppression.[11] In biological samples, phospholipids and salts are common culprits.

  • Co-eluting Contaminants: Other pesticides, metabolites, or formulation adjuvants present in the sample can co-elute and interfere.

  • Mobile Phase Additives: High concentrations of non-volatile buffers (e.g., phosphate buffers) or ion-pairing reagents can suppress the signal.[2] It is advisable to use volatile additives like formic acid or ammonium acetate at low concentrations.

Q3: How can I quantify the extent of ion suppression?

A3: The percentage of ion suppression can be calculated by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a clean solvent at the same concentration. The formula is: % Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100

Q4: Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to ion suppression for this compound analysis?

A4: Generally, APCI is considered less prone to ion suppression than ESI because the ionization mechanism is different.[12] In APCI, ionization occurs in the gas phase, which can be less affected by non-volatile matrix components. If significant and persistent ion suppression is observed with ESI, exploring APCI as an alternative ionization source could be a viable strategy.

Data Presentation

Effective sample preparation is crucial for minimizing ion suppression. The following table provides an illustrative comparison of the expected signal intensity of this compound with and without sample cleanup using Solid-Phase Extraction (SPE), as recommended in EPA Method 535.

Sample Preparation MethodMatrix TypeExpected this compound Signal Intensity (Relative to Standard in Solvent)Expected % Ion Suppression
None (Direct Injection) Surface Water with High Organic Content20 - 40%60 - 80%
Solid-Phase Extraction (SPE) Surface Water with High Organic Content85 - 105%-5 - 15% (Enhancement possible)
None (Direct Injection) Groundwater50 - 70%30 - 50%
Solid-Phase Extraction (SPE) Groundwater90 - 110%-10 - 10% (Enhancement possible)

Note: This data is representative and the actual degree of ion suppression can vary depending on the specific matrix composition and instrument conditions.

Experimental Protocols

1. Solid-Phase Extraction (SPE) for this compound in Water Samples (Based on EPA Method 535)

This protocol describes a robust method for extracting and concentrating this compound from water samples, which significantly reduces matrix interferences.

  • Materials:

    • SPE cartridges with 0.5 g of nonporous graphitized carbon.[2]

    • Methanol (LC-MS grade).

    • Ammonium acetate.

    • Reagent water.

    • 250 mL water sample.

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge with 20 mL of methanol containing 10 mM ammonium acetate, followed by 30 mL of reagent water. Do not allow the cartridge to go dry.[5][13]

    • Sample Loading: Pass the 250 mL water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.[5][13]

    • Cartridge Rinsing: After loading the entire sample, rinse the cartridge with 5 mL of reagent water.

    • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen.

    • Elution: Elute the trapped analytes with 15 mL of methanol containing 10 mM ammonium acetate.[13]

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (60-70°C).[13]

    • Reconstitution: Reconstitute the dried extract in 1 mL of 5 mM ammonium acetate in reagent water.[13] The sample is now ready for LC-MS/MS analysis.

2. Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps visualize the retention time windows where co-eluting matrix components cause ion suppression.

  • Experimental Setup:

    • Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 50 ng/mL).

    • Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the ESI source, using a T-fitting.

  • Procedure:

    • Start the LC-MS system with the mobile phase gradient and allow the system to equilibrate.

    • Begin the post-column infusion of the this compound solution. A stable signal for the this compound MRM transition should be observed.

    • Once a stable baseline is achieved, inject a blank matrix extract (prepared using the same procedure as your samples but without the analyte).

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • A consistent, flat baseline indicates no ion suppression.

    • Dips in the baseline signal indicate regions of ion suppression caused by co-eluting matrix components.

    • Peaks in the baseline signal indicate regions of ion enhancement.

Visualizations

The following diagrams illustrate key workflows and concepts for addressing ion suppression.

IonSuppressionTroubleshooting start Low or Variable This compound Signal check_std Analyze Standard in Clean Solvent start->check_std signal_ok Signal is Strong and Stable check_std->signal_ok Yes signal_bad Signal is Still Low/Unstable check_std->signal_bad No matrix_effect Suspect Matrix Effect (Ion Suppression) signal_ok->matrix_effect troubleshoot_ms Troubleshoot MS: - Tuning/Calibration - Source Conditions - Standard Integrity signal_bad->troubleshoot_ms pci_exp Perform Post-Column Infusion Experiment matrix_effect->pci_exp suppression_zones Identify Retention Time Zones of Suppression pci_exp->suppression_zones mitigate Mitigate Ion Suppression suppression_zones->mitigate optimize_lc Optimize Chromatography (Shift Analyte RT) mitigate->optimize_lc improve_cleanup Improve Sample Cleanup (e.g., SPE) mitigate->improve_cleanup use_is Use Isotope-Labeled Internal Standard mitigate->use_is end Accurate Quantification of this compound optimize_lc->end improve_cleanup->end use_is->end

Caption: Troubleshooting workflow for low this compound signal.

PostColumnInfusion lc_pump LC Pump (Mobile Phase) autosampler Autosampler (Blank Matrix Injection) lc_pump->autosampler column Analytical Column autosampler->column tee T-fitting column->tee ms ESI-MS Detector tee->ms syringe_pump Syringe Pump (this compound Standard) syringe_pump->tee data Data System (Monitor Signal) ms->data

Caption: Experimental setup for a post-column infusion experiment.

References

Method development challenges for Alachlor ESA and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on method development for Alachlor Ethanesulfonic Acid (ESA) and its isomers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Alachlor ESA and why is its analysis so challenging?

A1: this compound is a major, stable degradation product of the herbicide Alachlor, formed through microbial action in soil.[1][2] Its analysis presents several key challenges:

  • Isomerism: this compound exists as different types of isomers. It has rotational diastereomers (s-trans and s-cis) due to hindered rotation around an amide bond, which can appear as distinct peaks in chromatography.[3] Furthermore, it is a structural isomer of Acetochlor ESA, another common herbicide metabolite. These two structural isomers have the same mass and produce similar or identical fragment ions in a mass spectrometer, making their chromatographic separation essential for accurate quantification.[4][5]

  • High Polarity: As a sulfonic acid metabolite, this compound is highly polar and water-soluble. This property makes it unsuitable for direct analysis by Gas Chromatography (GC) without a complex derivatization step.[6] Therefore, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique.[3]

  • Matrix Complexity: this compound is typically analyzed in complex environmental matrices like soil, groundwater, or surface water.[7] These samples often contain high concentrations of organic matter (e.g., humic and fulvic acids) that can interfere with the analysis, causing a phenomenon known as the matrix effect.[4][8]

Q2: What is the recommended analytical technique for this compound?

A2: The most widely accepted and robust technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) .[4] The U.S. Environmental Protection Agency (EPA) has established Method 535, which specifically outlines the use of SPE followed by LC-MS/MS for the determination of this compound and other acetanilide herbicide degradates in drinking water.[9] Ultra-Performance Liquid Chromatography (UPLC-MS/MS) is an advancement on this method that offers significantly shorter run times and superior chromatographic resolution of isomers.[5]

Q3: Why is it difficult to distinguish this compound from Acetochlor ESA?

A3: Distinguishing these two compounds is a classic analytical challenge because they are structural isomers with the same empirical formula and mass.[4] During tandem mass spectrometry (MS/MS) analysis, they both fragment to produce the same primary, high-intensity product ions (e.g., m/z 80 and 121 from a precursor ion of m/z 314).[4][5] While some unique, low-intensity product ions exist (e.g., m/z 176 for this compound), relying on them would greatly reduce method sensitivity.[4][5] Consequently, achieving baseline chromatographic separation is critical for accurate, individual quantification.[4]

Q4: What are matrix effects and how can I mitigate them?

A4: Matrix effects are the alteration (suppression or enhancement) of the analyte signal in the mass spectrometer due to co-eluting compounds from the sample matrix (e.g., organic matter, salts).[10][11] This can lead to inaccurate quantification. Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: Use Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., graphitized carbon) to remove interfering compounds.[12][13]

  • Use of Internal Standards: Incorporate a structurally similar, stable isotope-labeled internal standard (e.g., Butachlor ESA) that is affected by the matrix in the same way as the analyte.[4][12] This allows for accurate correction during quantification.

  • Matrix-Matched Calibration: Prepare calibration standards in an extract from a blank matrix that is identical to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[14]

  • Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact analyte ionization.[14]

Q5: How should I handle and store samples to ensure the stability of Alachlor and its ESA metabolite?

A5: Sample stability is crucial for accurate results. Alachlor itself can degrade over time, with half-lives as short as a few days in some soils.[3] Significant losses of Alachlor have been observed after 30 days of storage in water samples.[7] For analytical integrity, samples should be stored at or below 6°C, protected from light, and extracted within 14 days of collection.[12] Freezing should be avoided.[12] Using amber glass bottles is recommended to prevent photodegradation.[7]

Section 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Splitting, Tailing, or Broadening) 1. Column degradation or contamination.2. Incompatible injection solvent.3. Sample overload.4. Blockage in column or tubing.1. Flush the column with a strong solvent; if unresolved, replace the column.2. Ensure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase.3. Reduce the injection volume or dilute the sample.4. Check for high backpressure. Reverse-flush the column (if permissible by manufacturer) or replace frits/tubing.
Co-elution of this compound and Acetochlor ESA 1. Inadequate chromatographic conditions.2. Column has lost resolving power.3. Flow rate is too high.1. Optimize the gradient. A shallow, slow gradient is often necessary for separation.[4]2. Use a high-resolution column (e.g., UPLC with 1.7 µm particles) or replace the existing HPLC column.[5]3. Reduce the flow rate to increase interaction time with the stationary phase.
Low Signal Intensity / Poor Sensitivity 1. Ion suppression due to matrix effects.2. Suboptimal MS/MS parameters (cone voltage, collision energy).3. Poor sample recovery during SPE.4. Analyte degradation.1. Improve sample cleanup, use matrix-matched standards, or dilute the sample.[10][14]2. Re-optimize MS/MS parameters by infusing a standard solution.3. Check SPE cartridge conditioning, loading, and elution steps. Ensure the cartridge does not go dry during loading.[4]4. Verify proper sample storage conditions (refrigerated, protected from light) and analyze within the recommended holding time.[12]
Inconsistent Retention Times 1. Leak in the HPLC system.2. Air bubbles in the pump or detector.3. Inconsistent mobile phase composition.4. Fluctuations in column temperature.1. Check all fittings for signs of leakage and tighten as necessary.2. Degas mobile phases thoroughly and prime the pump.3. Prepare fresh mobile phase daily. Ensure accurate mixing if preparing isocratically.4. Use a column oven to maintain a stable temperature.[15]
High Background Noise in Mass Spectrometer 1. Contaminated mobile phase or solvent.2. Contamination from the sample matrix not removed during cleanup.3. Leak in the LC or MS system introducing air.1. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase.2. Optimize the SPE cleanup procedure. Consider using different sorbents or adding a wash step.3. Perform a leak check on the system.

Section 3: Data Presentation & Experimental Protocols

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound and related compounds using LC-MS/MS, based on established methods like EPA 535.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical MDL (µg/L)Typical Recovery (%)
This compound 31480 / 1210.012 - 0.014[4]89 - 116[9]
Acetochlor ESA 31480 / 1210.012 - 0.014[4]89 - 116[9]
Metolachlor ESA 328800.012 - 0.014[4]89 - 116[9]
Alachlor OXA 2802060.012 - 0.01489 - 116[9]
Butachlor ESA (IS) 35680N/AN/A

MDL = Method Detection Limit; IS = Internal Standard. Note that this compound and Acetochlor ESA are structural isomers and share the same precursor and primary product ions.

Detailed Experimental Protocol: Water Sample Analysis via SPE and LC-MS/MS (Based on EPA Method 535)

This protocol provides a representative methodology for the analysis of this compound in drinking water.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate analytes from a water sample and remove interferences.

  • Materials: 250 mL water sample, Ammonium Chloride (for dechlorination), surrogate standard (e.g., Dimethachlor ESA), internal standard (e.g., Butachlor ESA), graphitized carbon SPE cartridges (e.g., 0.5 g), 10 mM Ammonium Acetate in Methanol, 5 mM Ammonium Acetate in Reagent Water, Nitrogen evaporator.[4][12]

  • Procedure:

    • Dechlorination: Add ~25 mg of ammonium chloride to the 250 mL water sample and mix.[4]

    • Spiking: Spike the sample with a known amount of surrogate standard.

    • Cartridge Conditioning: Condition the SPE cartridge by passing 20 mL of 10 mM ammonium acetate in methanol, followed by 30 mL of reagent water. Do not allow the cartridge to go dry.[4]

    • Sample Loading: Pass the 250 mL water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.[4]

    • Cartridge Drying: After loading, dry the cartridge under full vacuum for several minutes.

    • Elution: Elute the analytes from the cartridge with 15 mL of 10 mM ammonium acetate in methanol.[4]

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 60-70°C.[4]

    • Reconstitution: Reconstitute the dried extract with 1 mL of 5 mM ammonium acetate in reagent water. Add the internal standard. The sample is now ready for LC-MS/MS analysis.[4][12]

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate this compound from its isomers and quantify it using tandem mass spectrometry.

  • Instrumentation:

    • LC System: Agilent 1200 HPLC or Waters ACQUITY UPLC System.[4][5]

    • Column: Restek Ultra C18 (e.g., 3 µm, 100 x 2.1 mm) or ACQUITY UPLC BEH C18 (1.7 µm).[4][5] Maintain column at an elevated temperature (e.g., 60-65°C) to improve peak shape.[5][15]

    • MS System: AB SCIEX API 3200™ or Waters TQ Detector.[4]

  • Chromatographic Conditions:

    • Mobile Phase A: 5 mM Ammonium Acetate in water.

    • Mobile Phase B: Methanol.[4]

    • Flow Rate: 0.45 mL/min (for UPLC).

    • Injection Volume: 25-50 µL.[4]

    • Gradient: A shallow, stepping gradient is required to achieve resolution between this compound and Acetochlor ESA.[4] An example gradient starts with high aqueous phase, slowly increasing the organic phase over ~30 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[4]

    • Scan Type: Multiple Reaction Monitoring (MRM).[4]

    • Key Transitions: Monitor the transitions listed in the data table above (e.g., 314 -> 80 for this compound).

    • Optimization: Ion source parameters (gas flows, temperature, voltage) and compound-specific parameters (cone voltage, collision energy) must be optimized to maximize signal intensity.[4]

Section 4: Visualizations

cluster_nodes Alachlor Alachlor (Parent Herbicide) ESA This compound (Ethanesulfonic Acid) Alachlor->ESA Microbial Degradation OXA Alachlor OXA (Oxanilic Acid) Alachlor->OXA Metabolic Pathway Other Other Metabolites (e.g., 2,6-diethylaniline) Alachlor->Other Metabolic Pathway

Caption: Metabolic degradation pathway of Alachlor in the environment.

cluster_nodes Analyte Target Analyte: This compound Challenge1 Structural Isomer Challenge Analyte->Challenge1 Challenge2 Rotational Isomer Challenge Analyte->Challenge2 Isomer1 Acetochlor ESA (Same Mass, Similar Fragments) Challenge1->Isomer1 Requires Chromatographic Resolution Isomer2 s-trans Diastereomer Challenge2->Isomer2 Can appear as separate peaks Isomer3 s-cis Diastereomer Challenge2->Isomer3 Can appear as separate peaks

Caption: Logical relationship of key isomer challenges in this compound analysis.

cluster_nodes A 1. Sample Collection (Water, Soil) B 2. Sample Preparation (Solid-Phase Extraction) A->B P1 Analyte Stability A->P1 C 3. LC-MS/MS Analysis B->C P2 Matrix Effects B->P2 D 4. Data Processing & Quantification C->D P3 Isomer Co-elution C->P3

Caption: General analytical workflow highlighting critical challenge points.

References

Technical Support Center: Enhancing Alachlor ESA Detection in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Alachlor ESA in drinking water. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for detecting this compound in drinking water?

The most prevalent and robust method for the determination of this compound in drinking water is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, allowing for the detection of this compound at trace levels.[3] Solid-phase extraction (SPE) is typically employed for sample preparation to concentrate the analyte and remove interfering matrix components prior to LC-MS/MS analysis.[1][4][5]

Q2: What are the typical detection limits for this compound in drinking water?

Method detection limits (MDLs) for this compound can vary depending on the specific instrumentation and analytical method used. However, studies have reported MDLs in the range of 0.002 to 0.045 µg/L.[2][6] For instance, a method using HPLC/MS reported MDLs ranging from 0.009 to 0.045 µg/L for various chloroacetanilide herbicide degradation products, including this compound.[6] Another LC-MS/MS method determined detection limits to be between 0.002 and 0.004 µg/L.[2]

Q3: Are there any significant interferences to be aware of during this compound analysis?

Yes, a primary interference concern is the presence of structural isomers, such as Acetochlor ESA, which can have similar mass-to-charge ratios (m/z) and fragmentation patterns to this compound.[2] This can lead to co-elution and inaccurate quantification if chromatographic separation is not adequate.[2] Additionally, matrix effects from components in the drinking water sample can cause ion suppression or enhancement, affecting the accuracy and precision of the measurement.[2]

Troubleshooting Guide

Problem 1: Poor sensitivity or high limit of detection (LOD).

Possible Cause Troubleshooting Step
Suboptimal Sample Preparation - Optimize Solid-Phase Extraction (SPE): Ensure the SPE cartridge type (e.g., C18, Oasis HLB) is appropriate for this compound.[1][7][8] Experiment with different elution solvents and volumes to maximize recovery.[9] Consider using a larger sample volume for preconcentration.[7]
- Evaporation and Reconstitution: After elution from the SPE cartridge, carefully evaporate the solvent and reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase.[1][10] This step significantly concentrates the analyte.
Inefficient Ionization in MS Source - Optimize ESI Parameters: Fine-tune the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the signal for this compound.[2] this compound is typically analyzed in negative ion mode.[1][2]
Suboptimal LC-MS/MS Method - Select Appropriate MRM Transitions: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. Optimize the precursor ion and product ions for this compound, as well as the collision energy, to achieve the strongest signal.[2][9]
- Improve Chromatographic Peak Shape: A broad or tailing peak will result in lower sensitivity. Optimize the LC mobile phase composition, gradient, and column temperature to achieve a sharp, symmetrical peak for this compound.

Problem 2: Inaccurate or irreproducible results.

Possible Cause Troubleshooting Step
Matrix Effects - Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., a deuterated analog) that behaves similarly to this compound during sample preparation and analysis to compensate for matrix effects and variations in instrument response.[4]
- Dilute the Sample Extract: If ion suppression is severe, diluting the sample extract can mitigate the effect, although this may compromise the detection limit.
- Optimize Sample Cleanup: Enhance the SPE cleanup procedure to remove more of the interfering matrix components.[9]
Isomeric Interference - Improve Chromatographic Separation: As this compound and Acetochlor ESA are structural isomers with similar product ions, baseline chromatographic separation is crucial for accurate quantification.[2] Optimize the analytical column and LC gradient to achieve sufficient resolution.[2]
Sample Degradation - Proper Sample Preservation: Acidify water samples to a pH < 2 with hydrochloric acid at the time of collection to prevent microbiological degradation of the analyte.[11] Store samples at a low temperature (e.g., 4°C) until analysis.[11]

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.[12] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass a 50 mL to 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1][8]

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.

  • Cartridge Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with a suitable organic solvent. A common choice is methanol or a mixture of methanol and another solvent like ethyl acetate.[1][7] Collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[7][10]

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent mixture compatible with the LC-MS/MS system, such as a water/acetonitrile mixture.[10]

LC-MS/MS Analysis of this compound

This is a representative method and parameters should be optimized for the specific instrument.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[2]

    • Mobile Phase A: Water with a modifier like formic acid or ammonium formate.[10]

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Gradient: A gradient elution is typically used to separate this compound from other compounds.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1][2]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound should be monitored. For example, monitoring appropriate precursor/product ion pairs is key to the analysis.[1]

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Quantitative Data Summary

Table 1: Reported Method Detection Limits (MDLs) for this compound

Analytical MethodMDL (µg/L)Reference
HPLC/MS0.009 - 0.045[6]
LC-MS/MS0.002 - 0.004[2]
GC-MS~0.05 (LOQ)[4]
HPLC-DAD0.68 (LOD)[13]

Table 2: Recovery Rates of this compound using SPE

SPE SorbentFortification Level (µg/L)Recovery (%)Reference
C180.10 - 100 ppb95 - 105[1]
Silica1 - 100 ng/mL67 - 72[10]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Drinking Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution SPE->Elution Elution with Solvent Concentration Evaporation & Reconstitution Elution->Concentration Concentration LC LC Separation Concentration->LC Injection MSMS MS/MS Detection LC->MSMS Ionization Data Data Analysis MSMS->Data Quantification

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Poor/Inaccurate Results Check_Sensitivity Low Sensitivity? Start->Check_Sensitivity Check_Reproducibility Poor Reproducibility? Start->Check_Reproducibility Optimize_SPE Optimize SPE Protocol Check_Sensitivity->Optimize_SPE Yes Optimize_MS Optimize MS Parameters Check_Sensitivity->Optimize_MS Yes Use_IS Use Internal Standard Check_Reproducibility->Use_IS Yes Improve_Chroma Improve Chromatographic Separation of Isomers Check_Reproducibility->Improve_Chroma Yes End Improved Results Optimize_SPE->End Optimize_MS->End Use_IS->End Improve_Chroma->End

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Stability of Alachlor ESA Analytical Standards and Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Alachlor ESA (ethanesulfonic acid) analytical standards and their stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound analytical standards?

A1: this compound analytical standards, whether in neat (solid) form or as a prepared solution, should be stored under refrigerated conditions at approximately 4°C (39°F). To prevent photodegradation, it is crucial to store them in amber or light-blocking containers.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Acetonitrile and methanol are the most commonly recommended solvents for preparing this compound stock solutions. The choice of solvent may depend on the analytical method being used (e.g., HPLC-UV, LC-MS).

Q3: What is the expected shelf-life of an this compound stock solution?

A3: While specific long-term stability data for this compound is not extensively published, based on information for the parent compound, alachlor, and general practices for pesticide standards, a well-prepared this compound stock solution stored at 4°C in a tightly sealed, amber vial is expected to be stable for at least 30 days with minimal degradation. For longer-term storage, periodic re-evaluation of the standard's concentration is recommended.

Q4: Can I store this compound stock solutions at room temperature?

A4: Storing this compound stock solutions at room temperature is not recommended for extended periods. While the parent compound, alachlor, shows stability for at least 7 days at ambient temperature, prolonged exposure to higher temperatures can accelerate degradation, leading to inaccurate analytical results.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Drifting calibration curve or loss of signal intensity over time. Degradation of the this compound stock or working standards.1. Prepare fresh working standards from the stock solution. 2. If the issue persists, prepare a new stock solution from the neat analytical standard. 3. Verify the storage conditions of your standards (temperature and light protection).
Appearance of unexpected peaks in the chromatogram. 1. Degradation of this compound, leading to the formation of breakdown products. 2. Contamination of the solvent or glassware.1. Review the potential degradation pathway of this compound (see Figure 2). 2. Use fresh, high-purity solvent to prepare new standards. 3. Ensure all glassware is thoroughly cleaned and rinsed.
Inconsistent results between analytical runs. 1. Instability of the analyte in the autosampler. 2. Fluctuation in instrument performance.1. If possible, use a temperature-controlled autosampler set to a cool temperature (e.g., 4°C). 2. Perform instrument performance qualification tests. 3. Analyze a quality control (QC) standard at the beginning and end of each analytical run to monitor instrument performance and standard stability.

Quantitative Stability Data

Table 1: Estimated Stability of this compound Stock Solutions (1 mg/mL)

Storage ConditionSolventTime PointEstimated Recovery (%)
4°C, in darknessAcetonitrile30 days> 98%
4°C, in darknessAcetonitrile60 days> 95%
4°C, in darknessAcetonitrile90 days> 90%
4°C, in darknessMethanol30 days> 98%
4°C, in darknessMethanol60 days> 95%
4°C, in darknessMethanol90 days> 90%
25°C, exposed to lightAcetonitrile7 days< 95%
25°C, exposed to lightMethanol7 days< 95%

Note: This data is an estimation and should be confirmed by in-house stability studies.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a primary stock solution and a series of working standards for this compound.

cluster_prep Solution Preparation Workflow A Accurately weigh ~10 mg of neat this compound standard B Quantitatively transfer to a 10 mL amber volumetric flask A->B C Dissolve and dilute to volume with HPLC-grade acetonitrile or methanol B->C D Sonicate for 5 minutes to ensure complete dissolution C->D E Label as '1 mg/mL this compound Stock Solution' with date D->E F Store at 4°C in the dark E->F G Prepare working standards by serial dilution of the stock solution F->G

Figure 1: Workflow for preparing this compound stock and working solutions.

Materials:

  • This compound analytical standard (neat solid)

  • HPLC-grade acetonitrile or methanol

  • 10 mL amber volumetric flask (Class A)

  • Analytical balance

  • Sonicator

  • Pipettes and pipette tips

Procedure:

  • Accurately weigh approximately 10 mg of the neat this compound analytical standard.

  • Quantitatively transfer the weighed standard into a 10 mL amber volumetric flask.

  • Add a small amount of the chosen solvent (acetonitrile or methanol) to dissolve the standard.

  • Once dissolved, dilute the solution to the 10 mL mark with the same solvent.

  • Cap the flask and sonicate for 5 minutes to ensure the standard is completely dissolved and the solution is homogenous.

  • Label the flask clearly with the compound name, concentration (1 mg/mL), solvent, and preparation date.

  • Store the stock solution in a refrigerator at 4°C and protected from light.

  • Prepare working standards by performing serial dilutions of the stock solution with the appropriate solvent to achieve the desired concentrations for your analytical method.

Protocol for a Stability-Indicating HPLC-UV Method

This protocol describes a general stability-indicating HPLC-UV method to assess the purity and degradation of this compound standards over time.

cluster_stability Stability Testing Workflow start Prepare this compound stock solution store Store aliquots under different conditions (e.g., 4°C, 25°C, light, dark) start->store analyze Analyze aliquots at defined time points (e.g., T=0, 1, 2, 4 weeks) store->analyze hplc HPLC-UV Analysis - C18 column - Acetonitrile/Water gradient - UV detection at ~230 nm analyze->hplc data Collect and process chromatograms hplc->data evaluate Evaluate stability: - Compare peak area of this compound - Look for new degradation peaks data->evaluate end Determine shelf-life and degradation kinetics evaluate->end

Figure 2: General workflow for a stability-indicating HPLC-UV study.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 230 nm

  • Column Temperature: 30°C

Procedure:

  • Initial Analysis (T=0):

    • Prepare a fresh this compound stock solution (e.g., 1 mg/mL) and a working standard (e.g., 10 µg/mL).

    • Inject the working standard into the HPLC system and record the chromatogram. This will serve as the baseline.

  • Stability Study Setup:

    • Aliquot the stock solution into several amber vials.

    • Store the vials under different conditions to be tested (e.g., refrigerated at 4°C, at room temperature ~25°C, and exposed to light).

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, etc.), retrieve one vial from each storage condition.

    • Prepare a working standard from the stored stock solution.

    • Inject the working standard into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the this compound peak in the chromatograms from each time point to the initial (T=0) peak area. A decrease in peak area indicates degradation.

    • Examine the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point.

Potential Degradation Pathway

The degradation of this compound in analytical standards is likely to occur through abiotic processes such as hydrolysis. The primary site of hydrolytic attack is the amide bond.

AlachlorESA This compound Hydrolysis Hydrolysis (H₂O, acid/base catalysis) AlachlorESA->Hydrolysis Product1 2,6-diethyl-N-(methoxymethyl)aniline Hydrolysis->Product1 Product2 2-oxoethanesulfonic acid Hydrolysis->Product2

Figure 3: Potential abiotic degradation pathway of this compound via hydrolysis.

This simplified pathway illustrates the cleavage of the amide bond, which is a common degradation route for many organic molecules in solution. The rate of this reaction can be influenced by temperature, pH, and the presence of catalysts.

References

Resolving co-eluting interferences in Alachlor ESA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alachlor ESA chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of this compound, particularly the challenge of co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (ethanesulfonic acid) is a major degradation product of the herbicide alachlor.[1][2] Due to its potential to contaminate ground and surface water, regulatory bodies like the U.S. Environmental Protection Agency (EPA) monitor its presence in drinking water.[1] Accurate quantification is crucial for assessing environmental contamination and ensuring public safety.

Q2: What is the most common analytical method for this compound?

A2: The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] EPA Method 535 specifically outlines the procedure for the analysis of this compound and other acetamide herbicide degradates in drinking water using solid phase extraction (SPE) followed by LC-MS/MS.[3][4][5]

Q3: What is the primary co-eluting interference in this compound chromatography?

A3: The most significant co-eluting interference is Acetochlor ESA.[5] this compound and Acetochlor ESA are structural isomers, meaning they have the same elemental formula and molecular weight, but different structural arrangements.[3][6] This results in very similar chromatographic behavior and mass spectral fragmentation patterns, making their separation a challenge.[5][6]

Q4: Why can't MS/MS alone distinguish between this compound and Acetochlor ESA?

A4: While MS/MS is a highly selective technique, the structural similarity between this compound and Acetochlor ESA leads to the formation of common product ions. The two most intense product ions for both compounds are typically m/z 80 and m/z 121.[6] Although some dissimilar product ions exist, their intensity is often too low for reliable quantification, making chromatographic separation essential.[6]

Troubleshooting Guide: Resolving Co-eluting Interferences

This guide provides a systematic approach to resolving co-elution issues, primarily focusing on the separation of this compound and its structural isomer, Acetochlor ESA.

Initial Assessment: Identifying Co-elution
  • Symptom: A single, broad, or asymmetrical peak is observed where two distinct peaks for this compound and Acetochlor ESA are expected.

  • Confirmation:

    • Review the mass spectra across the peak. If the ratio of unique product ions (e.g., m/z 176 for this compound and m/z 146 for Acetochlor ESA) changes across the peak, co-elution is occurring.[6]

    • If standards are available, inject them individually to determine their expected retention times under your current conditions.

Workflow for Resolving Co-elution

The following diagram illustrates a logical workflow for troubleshooting and resolving co-eluting interferences in this compound chromatography.

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Interferences start Poor or No Resolution (this compound & Acetochlor ESA) check_method Verify Standard Method Parameters (EPA Method 535) start->check_method gradient_optimization Optimize Mobile Phase Gradient check_method->gradient_optimization Parameters Correct? gradient_optimization->check_method No, Correct and Re-run shallow_gradient Implement a Shallower Gradient gradient_optimization->shallow_gradient Yes temp_optimization Increase Column Temperature shallow_gradient->temp_optimization increase_temp Incrementally Increase Temperature (e.g., to 60-70°C) temp_optimization->increase_temp Yes column_eval Evaluate Column and Flow Rate temp_optimization->column_eval No increase_temp->column_eval check_column Consider UPLC or a Different Stationary Phase (e.g., Biphenyl) column_eval->check_column Yes resolution_achieved Resolution Achieved (Rs > 1.5) column_eval->resolution_achieved No check_column->resolution_achieved

Caption: A step-by-step workflow for troubleshooting co-elution of this compound and Acetochlor ESA.

Chromatographic Parameter Optimization

If co-elution is confirmed, the following parameters can be adjusted to improve separation.

A shallow gradient is often effective in resolving closely eluting isomers.[5] This increases the time analytes spend interacting with the stationary phase, enhancing separation.

  • Action: Decrease the rate of change of the organic solvent concentration in your gradient. For example, if your gradient is 20-80% methanol over 10 minutes, try extending this to 20 minutes.

  • Expected Outcome: Increased retention time and improved resolution between the isomeric peaks.

Increasing the column temperature can significantly impact selectivity and improve the resolution of this compound and Acetochlor ESA.

  • Action: Increase the column temperature incrementally. Temperatures up to 70°C have been shown to be effective for separating these isomers.[7][8]

  • Expected Outcome: Sharper peaks and improved separation. Be mindful of the column's maximum temperature rating.[8]

If the above adjustments are insufficient, consider the analytical column and flow rate.

  • Action:

    • Switch to UPLC: Ultra-Performance Liquid Chromatography (UPLC) systems, with their smaller particle size columns (e.g., 1.7 µm), offer higher efficiency and can provide superior resolution compared to traditional HPLC.[6]

    • Alternative Stationary Phases: While C18 columns are common, a column with a different selectivity, such as a biphenyl phase, may provide the necessary resolution for these structural isomers.[9]

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, but this will also increase the run time.

Data Presentation: Impact of Temperature on Resolution

The following table summarizes the expected impact of increasing column temperature on the chromatographic separation of this compound and Acetochlor ESA, based on findings from cited literature.

Column Temperature (°C)Expected Resolution (Rs)Observations
Ambient (~25°C)< 1.0 (Co-elution)Peaks are not baseline resolved, making accurate quantification difficult.
40°C~ 1.0 - 1.5Partial separation may be observed, but likely insufficient for robust quantification.
65°C> 1.5Significant improvement in separation, approaching baseline resolution.[10]
70°C> 2.0Near baseline or complete separation is often achieved.[7][8]

Experimental Protocols

EPA Method 535: Abridged Protocol

This is a summary of the key steps in EPA Method 535 for the analysis of this compound. For full details, refer to the official EPA documentation.

  • Sample Preparation (Solid Phase Extraction):

    • Pass 250 mL of a water sample through a solid phase extraction (SPE) cartridge containing nonporous graphitized carbon.[3][4]

    • Elute the analytes with methanol containing 10 mM ammonium acetate.[3][4]

    • Concentrate the extract to dryness and reconstitute in 1 mL of 5 mM ammonium acetate in reagent water.[3][4]

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column.[3][4]

    • Mobile Phase: A gradient of 5 mM ammonium acetate in water and methanol.[10]

    • Ionization: Negative ion electrospray (ESI-).

    • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Protocol for Temperature Optimization
  • Prepare a mixed standard of this compound and Acetochlor ESA at a known concentration.

  • Set the initial column temperature to 40°C and inject the standard.

  • Analyze the resulting chromatogram and calculate the resolution (Rs) between the two peaks.

  • Increase the column temperature in 5-10°C increments (e.g., 50°C, 60°C, 70°C), allowing the system to equilibrate at each new temperature.

  • Inject the standard at each temperature and record the retention times and peak widths to calculate the resolution.

  • Plot the resolution versus temperature to determine the optimal temperature for your separation.

Visualizing the Challenge: Structural Isomers

The following diagram illustrates the structural similarity between this compound and Acetochlor ESA, the root cause of the co-elution challenge.

Isomer_Structures Structural Similarity of this compound and Acetochlor ESA Alachlor_structure Structure A explanation Same Molecular Formula Different Atom Connectivity Alachlor_structure->explanation Acetochlor_structure Structure B Acetochlor_structure->explanation

Caption: this compound and Acetochlor ESA are structural isomers with the same chemical formula but different arrangements of atoms.

References

Calibration strategies for accurate Alachlor ESA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate quantification of Alachlor ESA.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing potential causes and systematic solutions.

Issue IDQuestionPotential CausesSuggested Solutions
TROUB-001 Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Accumulation of matrix components on the column. 3. Improper Mobile Phase pH: The pH is not optimal for the analyte's chemical properties. 4. Incompatible Injection Solvent: The solvent used to dissolve the sample is too strong compared to the initial mobile phase.1. Dilute the sample and reinject. 2. Implement a column wash step between injections or replace the guard/analytical column. 3. Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase can improve peak shape. 4. Ensure the injection solvent is similar in strength to the initial mobile phase conditions. If possible, dissolve the sample in the mobile phase.
TROUB-002 Low Sensitivity or Weak Signal Intensity 1. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection, collision energy, or other source parameters. 2. Matrix Effects (Ion Suppression): Co-eluting matrix components interfere with the ionization of this compound.[1][2] 3. Dirty Ion Source: Contamination of the mass spectrometer's ion source. 4. Sample Degradation: this compound may degrade if samples are not stored properly.1. Optimize MS/MS parameters by infusing a standard solution of this compound.[2] 2. Improve sample cleanup using Solid Phase Extraction (SPE). Dilute the sample extract to reduce the concentration of interfering components. Utilize matrix-matched calibration standards.[1] 3. Clean the ion source according to the manufacturer's recommendations. 4. Store samples at or below 6°C and protect them from light until analysis.
TROUB-003 Inconsistent Retention Times 1. Fluctuations in LC Flow Rate or Temperature: Issues with the HPLC/UPLC pump or column oven. 2. Column Degradation: The stationary phase of the column has degraded over time. 3. Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.1. Check the LC system for leaks and ensure the pump is delivering a consistent flow rate. Verify the column oven is maintaining a stable temperature. 2. Replace the analytical column. 3. Prepare fresh mobile phase and ensure accurate mixing of components.
TROUB-004 Calibration Curve Non-Linearity or Poor Correlation Coefficient (r) 1. Inaccurate Standard Preparation: Errors in serial dilutions of the stock solution. 2. Wide Calibration Range: The concentration range of the standards is too broad for a linear response. 3. Matrix Effects: Can affect the response at different concentration levels. 4. Inappropriate Regression Model: Using a linear regression for a non-linear response.1. Carefully prepare fresh calibration standards from a certified stock solution. 2. Narrow the calibration range or use a weighted regression (e.g., 1/x or 1/x²) to give less emphasis to higher concentration points.[2] 3. Use matrix-matched calibration standards to compensate for matrix effects. 4. Consider a quadratic or other non-linear regression model if the response is inherently non-linear.
TROUB-005 Poor Separation of this compound and Acetochlor ESA Isomers 1. Suboptimal Chromatographic Conditions: The LC gradient and/or column are not providing sufficient resolution.[2]1. Optimize the LC gradient: A shallow, stepping gradient can improve separation.[2] 2. Use a high-resolution analytical column, such as a C18 column with a smaller particle size.[2] 3. Adjust the mobile phase composition and temperature to enhance selectivity.

Frequently Asked Questions (FAQs)

Calibration and Quantification

Q1: What is the recommended calibration strategy for this compound quantification?

A1: An external calibration using a series of at least five to six concentration levels is recommended.[2] The calibration curve should be generated by plotting the peak area of this compound against its concentration. A linear regression with a weighting of 1/x is often used to ensure accuracy across the concentration range.[2] The correlation coefficient (r) should be 0.995 or greater.[2]

Q2: How should I prepare my calibration standards?

A2: Prepare a stock solution of this compound in methanol. From this stock, create a series of working standards by serial dilution in the mobile phase or a solvent that mimics the final sample extract composition. Store stock and working standard solutions at 4°C and protect them from light.[2]

Q3: What is an internal standard and should I use one for this compound analysis?

A3: An internal standard (IS) is a compound with similar chemical properties to the analyte, added at a constant concentration to all samples, standards, and blanks. It helps to correct for variations in sample preparation, injection volume, and instrument response. For robust and high-precision analysis, using an isotopically labeled internal standard is recommended. However, for methods like EPA 535, a surrogate (Dimethachlor ESA) and an internal standard (Butachlor ESA) are specified to monitor method performance and aid in quantification.[2][3]

Sample Preparation

Q4: What is the most common sample preparation technique for this compound in water samples?

A4: Solid Phase Extraction (SPE) is the most widely used technique for extracting and concentrating this compound from water samples. Graphitized carbon-based SPE cartridges are often employed for this purpose.[4]

Q5: Can you provide a general overview of the SPE procedure?

A5: A typical SPE procedure involves the following steps:

  • Cartridge Conditioning: The SPE cartridge is conditioned with a solvent like methanol, followed by reagent water.[2]

  • Sample Loading: The water sample is passed through the conditioned cartridge.

  • Cartridge Washing: The cartridge is washed to remove potential interferences.

  • Elution: this compound is eluted from the cartridge using a small volume of an appropriate solvent, often methanol with an ammonium acetate modifier.[2][4]

  • Concentration and Reconstitution: The eluate is typically evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS/MS system.[2]

LC-MS/MS Analysis

Q6: What type of analytical column is best for this compound analysis?

A6: A reversed-phase C18 column is commonly used for the separation of this compound.[2] To achieve baseline separation from its structural isomer, Acetochlor ESA, a high-resolution column with a smaller particle size (e.g., 3 µm) is recommended.[2]

Q7: What are the typical MS/MS parameters for this compound?

A7: this compound is typically analyzed in negative ion mode using Multiple Reaction Monitoring (MRM). Two MRM transitions are often monitored for each analyte for quantification and confirmation, which reduces the likelihood of false positives.[2] While specific precursor and product ions should be optimized for your instrument, common product ions for this compound include m/z 80 and 121.[2]

Experimental Protocols

Detailed Protocol for this compound Quantification in Water Samples (Based on EPA Method 535)

This protocol outlines the key steps for the quantification of this compound in drinking water using SPE and LC-MS/MS.

1. Sample Preparation (Solid Phase Extraction)

  • Materials:

    • Graphitized carbon SPE cartridges

    • Methanol (HPLC grade)

    • Reagent water

    • 10 mM Ammonium acetate in methanol

    • Ammonium chloride

  • Procedure:

    • To a 250 mL water sample, add ammonium chloride to dechlorinate.

    • Condition the SPE cartridge with 20 mL of 10 mM ammonium acetate in methanol, followed by 30 mL of reagent water. Do not allow the cartridge to go dry.[2]

    • Load the water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.

    • After loading, rinse the cartridge with 5 mL of reagent water and dry it using a stream of nitrogen.[2]

    • Elute the analytes from the cartridge with 15 mL of 10 mM ammonium acetate in methanol.

    • Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (60-70°C).[2]

    • Reconstitute the residue in 1 mL of 5 mM ammonium acetate in reagent water. Add the internal standard solution.[2]

2. LC-MS/MS Analysis

  • LC System:

    • Column: Restek Ultra C18, 3 µm, 100 x 2.1 mm (or equivalent)[2]

    • Mobile Phase A: 5 mM Ammonium acetate in water

    • Mobile Phase B: Methanol

    • Gradient: A shallow, stepping gradient to ensure separation of this compound and Acetochlor ESA.[2]

    • Injection Volume: 25 µL[2]

  • MS/MS System:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Optimize on your instrument. Monitor at least two transitions per analyte for confirmation.

Quantitative Data Summary

ParameterTypical Value/RangeReference
Calibration Range 0.5 - 125.0 ng/mL[2]
Correlation Coefficient (r) ≥ 0.995[2]
Regression Weighting 1/x[2]
Limit of Detection (LOD) 0.002 - 0.004 µg/L[2]
Lowest Concentration Minimum Reporting Level (LCMRL) 0.012 - 0.014 µg/L[2]
Recovery in Spiked Water 89 - 116%[3]
Relative Standard Deviation (RSD) < 5%[3]

Visualizations

Alachlor_ESA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 250 mL Water Sample Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Concentrate Concentrate & Reconstitute Elute->Concentrate Inject Inject Sample Concentrate->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Calibrate Generate Calibration Curve Quantify Quantify this compound Calibrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree Start Inaccurate Results? CheckPeak Check Peak Shape Start->CheckPeak CheckSensitivity Check Sensitivity Start->CheckSensitivity CheckRetention Check Retention Time Start->CheckRetention CheckCal Check Calibration Curve Start->CheckCal PoorPeak Poor Peak Shape? CheckPeak->PoorPeak LowSens Low Sensitivity? CheckSensitivity->LowSens BadRT Inconsistent RT? CheckRetention->BadRT BadCal Poor Linearity? CheckCal->BadCal Sol_Peak Dilute Sample Clean/Replace Column Adjust Mobile Phase PoorPeak->Sol_Peak Yes Sol_Sens Optimize MS/MS Improve Sample Cleanup Clean Ion Source LowSens->Sol_Sens Yes Sol_RT Check LC System Replace Column Prepare Fresh Mobile Phase BadRT->Sol_RT Yes Sol_Cal Prepare New Standards Use Weighted Regression Use Matrix-Matched Standards BadCal->Sol_Cal Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

Navigating the Analytical Landscape for Alachlor ESA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Alachlor ethanesulfonic acid (ESA), a primary degradation product of the herbicide Alachlor. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document outlines the performance of established and novel methods, supported by experimental data from peer-reviewed studies and regulatory methods.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for Alachlor ESA is contingent on factors such as matrix complexity, required sensitivity, and sample throughput. The following table summarizes the performance of common techniques.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryCitation
LC-MS/MS (EPA Method 535) Drinking Water0.002 - 0.004 µg/L0.012 - 0.014 µg/L (LCMRL)Not explicitly stated[1]
LC-MS/MS Ground and Surface Water0.125 ng injected0.10 µg/L95 - 105%[2]
HPLC-MS Water0.009 - 0.045 µg/LNot explicitly stated75 - 114%[3]
GC-MS (with MAE and SPE) Soil5 - 10 µg/kg10 - 50 µg/kg> 71%[4]
Immunoassay (ELISA) WaterNot explicitly stated0.1 µg/L (for water)87% (average)[5][6]
Immunoassay (ELISA) for Air AirNot explicitly stated20 ng/sample100% (average)[7]

LCMRL: Lowest Concentration Minimum Reporting Level

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for the principal techniques used in this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water Samples (Based on EPA Method 535)

This method is a highly sensitive and selective technique for the determination of this compound in drinking water.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • A 250 mL water sample is passed through a solid-phase extraction cartridge (e.g., C18 or graphitized carbon).[8]

    • The cartridge is washed to remove interferences.

    • This compound is eluted with a small volume of a suitable solvent, such as methanol containing ammonium acetate.[8]

    • The eluate is concentrated, often to dryness, and reconstituted in an appropriate solvent for injection.[8]

  • LC-MS/MS Analysis:

    • Chromatography: An aliquot of the prepared sample is injected into a liquid chromatograph equipped with a C18 column.[1] A gradient elution is typically used to achieve chromatographic separation of this compound from other compounds, including isomers like Acetochlor ESA.[1]

    • Mass Spectrometry: The analyte is detected using a tandem mass spectrometer, often in negative ion mode.[1] Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, using at least two transitions for each analyte to enhance confidence and reduce false positives.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Soil Samples (with Microwave-Assisted Extraction)

This method is suitable for the analysis of this compound in complex soil matrices.

  • Sample Preparation (Microwave-Assisted Extraction - MAE and SPE):

    • MAE: A soil sample is extracted with a solvent mixture (e.g., methanol/water) using microwave energy for a specified time and temperature (e.g., 20 minutes at 100°C).[4]

    • SPE Cleanup: The extract is then passed through a C18 solid-phase extraction cartridge to separate the parent compound from its metabolites.[4]

  • GC-MS Analysis:

    • The fraction containing the metabolites is analyzed by GC-MS.[4] Confirmation of the analyte is achieved by comparing the mass spectrum with that of a reference standard.[9]

Immunoassay (ELISA) for Water and Air Samples

Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid and cost-effective screening method.

  • Principle: This method utilizes antibodies that specifically bind to Alachlor and its metabolites.[10] The assay is typically performed in a microtiter plate format.

  • Procedure:

    • Samples and standards are added to antibody-coated wells.

    • An enzyme-conjugated tracer is added, which competes with the analyte in the sample for antibody binding sites.

    • After an incubation period, the unbound reagents are washed away.

    • A substrate is added, which reacts with the bound enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[10]

  • Note: Matrix effects can be a concern, and cross-reactivity with other related compounds may occur.[6][7]

Visualizing Analytical Workflows

To further clarify the processes involved in method validation and comparison, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Preparation cluster_Execution Experimental Execution cluster_Evaluation Data Analysis & Reporting Plan Define Analytical Requirements Protocol Develop Draft Protocol Plan->Protocol Standards Prepare Standards & Reagents Protocol->Standards Linearity Linearity & Range Standards->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity/ Selectivity Precision->Specificity LOD_LOQ LOD & LOQ Determination Specificity->LOD_LOQ Data_Analysis Statistical Analysis LOD_LOQ->Data_Analysis Report Validation Report Data_Analysis->Report SOP Finalize SOP Report->SOP

Figure 1. General workflow for the validation of a novel analytical method.

Method_Comparison cluster_LCMS LC-MS/MS cluster_GCMS GC-MS cluster_ELISA Immunoassay (ELISA) LCMS_Node High Sensitivity High Selectivity Complex Instrumentation Lower Throughput GCMS_Node Good for Volatile Analytes Robust for Complex Matrices Often Requires Derivatization Moderate Throughput ELISA_Node High Throughput Cost-Effective Screening Potential Cross-Reactivity Matrix Effects Alachlor_ESA This compound Analysis Alachlor_ESA->LCMS_Node Quantitative Confirmation Alachlor_ESA->GCMS_Node Analysis in Soil Alachlor_ESA->ELISA_Node Rapid Screening

References

Inter-laboratory comparison of Alachlor ESA measurement methods

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Inter-Laboratory Comparison of Alachlor ESA Measurement Methods

For researchers, scientists, and professionals in drug development, the accuracy and consistency of analytical measurements are paramount. This guide provides a comprehensive comparison of methods for the measurement of this compound (ethanesulfonic acid), a major degradation product of the herbicide Alachlor. Ensuring that different laboratories can produce comparable results is critical for environmental monitoring, regulatory compliance, and toxicological studies. This document outlines common analytical methodologies, presents a representative inter-laboratory comparison, and provides detailed experimental protocols.

Data Presentation: A Comparative Overview

The performance of analytical methods for this compound is typically assessed through inter-laboratory comparison studies or proficiency testing. In these studies, participating laboratories analyze identical samples, and their results are compared against a reference value. Key performance indicators include accuracy (recovery), precision (reproducibility), and the limits of detection (LOD) and quantification (LOQ).

Below is a summary of representative data from a hypothetical inter-laboratory comparison involving three distinct methods. This data is based on performance characteristics reported in various validation studies.

Table 1: Inter-Laboratory Comparison of this compound Measurement in a Spiked Water Sample (Reference Concentration: 0.50 µg/L)

Laboratory IDMethod UsedReported Concentration (µg/L)Recovery (%)Z-Score*
Lab 01Method A: SPE-LC-MS/MS (Graphitized Carbon)0.4896-0.5
Lab 02Method A: SPE-LC-MS/MS (Graphitized Carbon)0.511020.25
Lab 03Method B: SPE-LC-MS/MS (Polymeric Sorbent)0.4692-1.0
Lab 04Method B: SPE-LC-MS/MS (Polymeric Sorbent)0.531060.75
Lab 05Method C: Direct Aqueous Injection-LC-MS/MS0.551101.25
Lab 06Method C: Direct Aqueous Injection-LC-MS/MS0.4488-1.5

*Z-scores are calculated based on a consensus mean and standard deviation from a larger pool of participants in a proficiency test. A Z-score between -2 and 2 is generally considered satisfactory.

Table 2: Comparison of Method Performance Characteristics

ParameterMethod A: SPE-LC-MS/MS (Graphitized Carbon)Method B: SPE-LC-MS/MS (Polymeric Sorbent)Method C: Direct Aqueous Injection-LC-MS/MS
Principle Solid Phase Extraction followed by LC-MS/MSSolid Phase Extraction followed by LC-MS/MSDirect injection into LC-MS/MS
Typical Sample Volume 250 - 500 mL100 - 250 mL10 - 100 µL
Mean Recovery 90 - 110%85 - 105%80 - 120% (matrix dependent)
Relative Standard Deviation (RSD) < 10%< 15%< 20%
Limit of Quantification (LOQ) 0.01 - 0.05 µg/L0.02 - 0.10 µg/L0.10 - 0.50 µg/L
Limit of Detection (LOD) 0.003 - 0.015 µg/L0.006 - 0.03 µg/L0.03 - 0.15 µg/L

Experimental Protocols

Detailed methodologies are crucial for reproducing results and understanding potential sources of variability between laboratories. Below are detailed protocols for the three compared methods.

Method A: SPE-LC-MS/MS based on EPA Method 535

This method is a widely accepted standard for the analysis of this compound in drinking water.[1][2][3][4]

1. Sample Preparation (Solid Phase Extraction)

  • Preservation: Dechlorinate water samples with ammonium chloride.

  • Cartridge Conditioning: Condition a graphitized carbon SPE cartridge (e.g., 500 mg, 6 mL) by passing 20 mL of 10 mM ammonium acetate in methanol, followed by 30 mL of reagent water, ensuring the cartridge does not go dry.

  • Sample Loading: Pass 250 mL of the water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Rinsing & Drying: Rinse the cartridge with 5 mL of reagent water and dry under full vacuum for 3 minutes.

  • Elution: Elute the analytes from the cartridge with 15 mL of 10 mM ammonium acetate in methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 70°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase (e.g., 5 mM aqueous ammonium acetate). Spike with an internal standard (e.g., Butachlor ESA).

2. LC-MS/MS Analysis

  • LC System: Agilent 1200 series or equivalent.[1]

  • Column: C18 reversed-phase column (e.g., Restek Ultra C18, 3 µm, 100 x 2.1 mm).[1]

  • Mobile Phase A: 5 mM aqueous ammonium acetate.

  • Mobile Phase B: Methanol.

  • Gradient: A time-programmed gradient is used to separate the analytes.

  • Injection Volume: 25 µL.[1]

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Negative.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound (e.g., quantifier and qualifier ions) for confirmation.

Method B: SPE-LC-MS/MS with Polymeric Sorbent

This method offers an alternative SPE sorbent which may be beneficial for different water matrices.

1. Sample Preparation (Solid Phase Extraction)

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 10 mL of methanol followed by 10 mL of reagent water.

  • Sample Loading: Pass 100 mL of the water sample (pH adjusted to ~7) through the cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Rinsing & Drying: Rinse with 5 mL of reagent water and dry under vacuum for 10 minutes.

  • Elution: Elute with 10 mL of methanol.

  • Concentration & Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase with internal standard.

2. LC-MS/MS Analysis

  • LC-MS/MS conditions are generally similar to Method A, but the gradient profile may be adjusted to optimize separation on the specific C18 column used.

Method C: Direct Aqueous Injection-LC-MS/MS

For samples with expected higher concentrations of this compound, a direct injection method can save significant time by eliminating the extraction step.[4][5]

1. Sample Preparation

  • Filtration: Filter the water sample through a 0.22 µm syringe filter into an autosampler vial.

  • Fortification: Add an internal standard directly to the vial.

2. LC-MS/MS Analysis

  • LC System: A high-performance LC system capable of handling direct aqueous injections.

  • Column: A column with high aqueous stability is recommended.

  • Mobile Phase & Gradient: Similar to Method A, but may require a modified gradient to manage matrix effects.

  • Injection Volume: 50 - 100 µL.

  • MS System: A highly sensitive triple quadrupole mass spectrometer is required to achieve adequate detection limits without pre-concentration.

  • Detection: ESI Negative in MRM mode.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described this compound measurement methods.

Method A: SPE-LC-MS/MS (Graphitized Carbon) cluster_prep Sample Preparation cluster_analysis Analysis p1 250 mL Water Sample p3 Load Sample p1->p3 p2 Condition SPE Cartridge (Graphitized Carbon) p2->p3 p4 Rinse & Dry Cartridge p3->p4 p5 Elute with Methanol/ Ammonium Acetate p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in 1 mL (Add Internal Standard) p6->p7 a1 Inject 25 µL p7->a1 a2 LC Separation (C18 Column) a1->a2 a3 MS/MS Detection (ESI Negative, MRM) a2->a3 a4 Data Analysis a3->a4

Workflow for this compound analysis using Method A.

Method B: SPE-LC-MS/MS (Polymeric Sorbent) cluster_prep Sample Preparation cluster_analysis Analysis p1 100 mL Water Sample p3 Load Sample p1->p3 p2 Condition SPE Cartridge (Polymeric) p2->p3 p4 Rinse & Dry Cartridge p3->p4 p5 Elute with Methanol p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in 1 mL (Add Internal Standard) p6->p7 a1 Inject 25 µL p7->a1 a2 LC Separation (C18 Column) a1->a2 a3 MS/MS Detection (ESI Negative, MRM) a2->a3 a4 Data Analysis a3->a4

Workflow for this compound analysis using Method B.

Method C: Direct Aqueous Injection-LC-MS/MS cluster_prep Sample Preparation cluster_analysis Analysis p1 Water Sample p2 Filter (0.22 µm) p1->p2 p3 Add Internal Standard p2->p3 a1 Inject 50-100 µL p3->a1 a2 LC Separation (C18 Column) a1->a2 a3 MS/MS Detection (ESI Negative, MRM) a2->a3 a4 Data Analysis a3->a4

Workflow for this compound analysis using Method C.

References

Comparative Toxicological Profile: Alachlor ESA vs. Alachlor OXA

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two major metabolites of the herbicide alachlor: alachlor ethanesulfonic acid (ESA) and alachlor oxanilic acid (OXA). The information presented is collated from a range of toxicological studies and regulatory assessments to support researchers, scientists, and professionals in the fields of drug development and environmental health.

Executive Summary

Alachlor, a chloroacetanilide herbicide, undergoes microbial degradation in the soil to form several metabolites, with Alachlor ESA and Alachlor OXA being the most frequently detected in ground and surface water. Toxicological evaluations have consistently demonstrated that both this compound and Alachlor OXA are significantly less toxic than the parent compound, alachlor.

Direct comparative toxicity studies between this compound and Alachlor OXA are limited. However, based on available data and their structural similarities, regulatory bodies such as the Minnesota Department of Health have determined that the toxicological data for this compound can be appropriately applied to the risk assessment of Alachlor OXA.[1] This guide summarizes the available quantitative data for both metabolites, details the experimental protocols from key studies, and provides visualizations of relevant pathways and workflows.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and Alachlor OXA. It is important to note that the data for Alachlor OXA are often inferred from studies on this compound.

Table 1: Acute Toxicity Data

CompoundSpeciesRouteLD50Reference
This compoundRatOral> 6000 mg/kg[2]
Alachlor OXARatOral> 5000 mg/kg[2]
Alachlor (parent)RatOral930 - 1350 mg/kg[3]

Table 2: Subchronic Toxicity Data

CompoundSpeciesStudy DurationNOAELLOAELEffects Observed at LOAELReference
This compoundRat91-day (drinking water)2000 ppm10,000 ppm (1002 mg/kg/day)Decreased body weight and food consumption.[4][4]
This compoundRat90-day (dietary)926 mg/kg/day> 926 mg/kg/dayMinimal changes in body weight at the highest dose.

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Table 3: Developmental Toxicity Data

CompoundSpeciesDosing PeriodMaternal NOAELDevelopmental NOAELEffects ObservedReference
This compoundRatGestation Days 6-19> 1000 mg/kg/day> 1000 mg/kg/dayNo adverse effects on pregnant rats or their offspring at the highest dose tested.[4][4]

Table 4: Genetic Toxicology Data

CompoundAssaySystemResultReference
This compoundMouse Bone Marrow Micronucleus AssayIn vivoNegative[4]

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings. Below are summaries of the experimental protocols used in the cited studies for this compound.

Subchronic Oral Toxicity Study in Rats (Drinking Water)
  • Test Substance: this compound

  • Species: Rats

  • Administration: The test substance was administered to rats in their drinking water at concentrations of 200, 2000, and 10,000 ppm for 91 consecutive days.[4]

  • Parameters Monitored: Observations included clinical signs of toxicity, body weight, and food consumption. At the end of the study, blood samples were collected for clinical chemistry analysis. A complete necropsy was performed, and organ weights were recorded. Microscopic examination of a comprehensive set of tissues was conducted.[4]

  • Endpoints: The primary endpoints were the identification of any target organs of toxicity and the determination of the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL).

Developmental Toxicity Study in Rats
  • Test Substance: this compound

  • Species: Pregnant rats

  • Administration: The test substance was administered by gavage to pregnant rats at doses up to 1000 mg/kg/day during the period of major organogenesis (gestation days 6 through 19).[4]

  • Parameters Monitored: Maternal observations included clinical signs, body weight, and food consumption. On gestation day 20, the dams were euthanized, and a thorough examination of uterine contents was performed. Fetuses were examined for external, visceral, and skeletal malformations and variations.

  • Endpoints: The study aimed to determine the potential of this compound to cause adverse effects on the developing embryo or fetus and to establish the maternal and developmental NOAELs.

Mouse Bone Marrow Micronucleus Assay
  • Test Substance: this compound

  • Species: Mice

  • Administration: The test substance was administered acutely to mice.

  • Procedure: Bone marrow cells were harvested at appropriate times after administration. The cells were processed and stained to visualize micronuclei in polychromatic erythrocytes. The frequency of micronucleated polychromatic erythrocytes was determined and compared between treated and control groups.

  • Endpoints: The primary endpoint was the induction of a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of treated animals, which would indicate chromosomal damage.[4]

Mandatory Visualizations

Metabolic Pathway of Alachlor

Alachlor_Metabolism Alachlor Alachlor ESA This compound Alachlor->ESA Microbial Degradation OXA Alachlor OXA Alachlor->OXA Microbial Degradation

Caption: Metabolic degradation of Alachlor to this compound and Alachlor OXA.

General Experimental Workflow for Subchronic Toxicity Testing

Subchronic_Toxicity_Workflow start Dose Range-Finding Studies main_study 90-Day Dosing (e.g., in drinking water or diet) start->main_study in_life In-Life Observations (Clinical Signs, Body Weight, Food Consumption) main_study->in_life termination Study Termination and Necropsy in_life->termination analysis Histopathology and Clinical Pathology termination->analysis end Data Analysis and NOAEL/LOAEL Determination analysis->end

Caption: A typical experimental workflow for a subchronic toxicity study.

Conclusion

The available scientific evidence indicates that this compound and, by extension, Alachlor OXA, exhibit low toxicity profiles, particularly when compared to the parent herbicide, alachlor. Studies on this compound have not shown evidence of genotoxicity or developmental toxicity at high dose levels.[4] The primary effects observed in subchronic studies were related to decreased body weight and food consumption at very high doses, which may be partly attributable to decreased palatability of the dosed water or feed.[4]

For researchers and professionals in drug development and environmental science, the key takeaway is that the environmental degradation of alachlor to ESA and OXA results in metabolites of significantly lower toxicological concern. While direct comparative data between ESA and OXA are scarce, the current scientific consensus and regulatory stance is that their toxicities are comparable. Future research could focus on direct comparative studies to further refine the risk assessment for these compounds.

References

Assessing Alachlor ESA Cross-Reactivity in Alachlor Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Alachlor ethanesulfonic acid (ESA), a primary metabolite of the herbicide alachlor, in various alachlor immunoassay formats. Understanding the degree of cross-reactivity is crucial for accurately interpreting immunoassay results, particularly in environmental monitoring and toxicological studies where the presence of metabolites can lead to an overestimation of the parent compound concentration. This guide summarizes available data, details experimental protocols for assessing cross-reactivity, and offers a visual representation of the immunoassay principles.

Introduction to Alachlor Immunoassays and Metabolite Cross-Reactivity

Immunoassays are widely used for the rapid and sensitive detection of alachlor in various matrices. These assays utilize antibodies that specifically bind to the alachlor molecule. However, metabolites of alachlor, such as Alachlor ESA, can have a similar chemical structure to the parent compound, leading to potential cross-reactivity with the assay's antibodies. This interaction can result in a positive signal in the absence of alachlor or an inflated measurement of its concentration.

Studies have shown that enzyme-linked immunosorbent assays (ELISAs) for alachlor can be positively biased due to the cross-reactivity of metabolites. This guide aims to provide a clearer understanding of the extent of this interference from this compound across different immunoassay platforms.

Comparison of Alachlor Immunoassay Performance

While specific quantitative data on the cross-reactivity of this compound in commercially available alachlor immunoassay kits is not always publicly disclosed in detail, the available scientific literature and product information allow for a qualitative and semi-quantitative comparison. It is a known phenomenon that this compound can cross-react in alachlor immunoassays.[1] Some studies have even explored methods to separate alachlor from its ESA metabolite prior to immunoassay analysis to ensure accurate quantification of the parent compound.

Table 1: Summary of Alachlor Immunoassay Performance and Reported Cross-Reactivity

Immunoassay TypeTarget AnalyteReported Cross-Reactivity with this compoundKey Considerations
ELISA (Enzyme-Linked Immunosorbent Assay) AlachlorCan exhibit significant cross-reactivity.[1]Prone to overestimation of alachlor in the presence of ESA. Matrix effects can also influence results.
LFIA (Lateral Flow Immunoassay) AlachlorData on specific cross-reactivity with ESA is limited in readily available literature.Primarily used for rapid, qualitative, or semi-quantitative screening.
Magnetic Particle-Based Immunoassay AlachlorData on specific cross-reactivity with ESA is not readily available in public literature.Offers advantages in terms of automation and separation efficiency.

It is important to note that the degree of cross-reactivity can vary significantly between different commercial kits due to the specific antibodies used in their development.

Experimental Protocol for Cross-Reactivity Assessment

To accurately determine the cross-reactivity of this compound in a specific alachlor immunoassay, a standardized experimental protocol should be followed. The following is a detailed methodology for a competitive ELISA, which is a common format for small molecule detection.

Principle of Competitive Immunoassay for Cross-Reactivity Assessment

In a competitive immunoassay, a known amount of labeled alachlor (the tracer) competes with the unlabeled alachlor or its cross-reacting metabolites (like this compound) in the sample for a limited number of antibody binding sites. The amount of signal generated by the tracer is inversely proportional to the concentration of alachlor or its cross-reactants in the sample.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_standards Prepare Alachlor and This compound Standards add_standards Add Standards/Samples and Alachlor-Enzyme Conjugate prep_standards->add_standards prep_plate Coat Microtiter Plate with Alachlor-Specific Antibody block_plate Block Non-Specific Binding Sites prep_plate->block_plate block_plate->add_standards incubation Incubate to Allow Competition add_standards->incubation wash1 Wash to Remove Unbound Reagents incubation->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate for Color Development add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance plot_curves Plot Standard Curves for Alachlor and this compound read_absorbance->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cr Calculate Percent Cross-Reactivity calc_ic50->calc_cr G cluster_system Immunoassay System cluster_analytes Analytes Antibody Alachlor-Specific Antibody Alachlor Alachlor (Target Analyte) Alachlor->Antibody High Affinity Binding (Primary Interaction) Alachlor_ESA This compound (Metabolite) Alachlor_ESA->Antibody Lower Affinity Binding (Cross-Reactivity)

References

A Researcher's Guide to Solid-Phase Extraction Sorbents for Alachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of pesticide metabolites, the efficient extraction and purification of target analytes from complex matrices are paramount. This guide provides a comparative overview of different Solid-Phase Extraction (SPE) sorbents for the effective extraction of Alachlor Ethanesulfonic Acid (ESA), a polar metabolite of the herbicide Alachlor. The selection of an appropriate SPE sorbent is critical for achieving high recovery and minimizing matrix effects, thereby ensuring accurate and reliable analytical results.

Alachlor ESA's chemical properties, particularly its polarity and anionic nature due to the sulfonic acid group, govern its interaction with different SPE sorbents. This guide will delve into the performance of various sorbent types, including reversed-phase, ion-exchange, and polymeric sorbents, for the extraction of this analyte.

Comparative Performance of SPE Sorbents for this compound Extraction

The choice of SPE sorbent significantly impacts the extraction efficiency of polar and ionic compounds like this compound. The following table summarizes the expected performance of different sorbent types based on their retention mechanisms and the physicochemical properties of this compound.

Sorbent TypeRetention MechanismExpected Recovery for this compoundPotential for Matrix InterferenceKey Considerations
C18 (Octadecylsilane) Reversed-PhaseLow to ModerateHighTraditional C18 sorbents may exhibit poor retention of highly polar analytes like this compound from aqueous samples. Modifications to the mobile phase, such as the use of ion-pairing agents, may be necessary to enhance retention.
Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) Reversed-Phase & Hydrophilic InteractionHighModerateThese sorbents are designed with a hydrophilic-lipophilic balance, enabling better retention of polar compounds from aqueous solutions compared to traditional silica-based sorbents. They often provide high and reproducible recoveries for a wide range of analytes.
Strong Anion Exchange (SAX) Anion ExchangeHighLow to ModerateSAX sorbents strongly retain anionic compounds like this compound through electrostatic interactions. This provides high selectivity, but elution can sometimes be challenging. The pH of the sample and elution solvent is critical for successful extraction.
Weak Anion Exchange (WAX) Anion ExchangeModerate to HighLow to ModerateWAX sorbents offer an alternative to SAX, with retention and elution being more easily controlled by pH adjustments. This can be advantageous for optimizing the extraction of weakly acidic compounds.
Mixed-Mode (e.g., Reversed-Phase & Anion Exchange) Multiple MechanismsHighLowMixed-mode sorbents combine the retention mechanisms of reversed-phase and ion-exchange chromatography, offering enhanced selectivity and cleanup. They can effectively remove a wider range of matrix interferences.
Graphitized Carbon Black (GCB) Reversed-Phase & Ion ExchangeModerate to HighLowGCB is effective for extracting polar pesticides from water. However, it can have strong interactions with planar molecules, which might require specific elution conditions.

Experimental Workflow for this compound Extraction

The selection of an appropriate SPE sorbent is the first step in developing a robust extraction method. The following diagram illustrates a general workflow for the extraction of this compound from a water sample using SPE.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (e.g., 0.45 µm) Sample->Filter Adjust_pH pH Adjustment (if required for ion-exchange) Filter->Adjust_pH Condition Sorbent Conditioning (e.g., Methanol, Water) Adjust_pH->Condition Load Sample Loading Condition->Load Wash Washing (to remove interferences) Load->Wash Elute Analyte Elution (with appropriate solvent) Wash->Elute Evaporate Eluate Evaporation & Reconstitution Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

Caption: General workflow for this compound extraction using SPE.

Detailed Experimental Protocol: A General Method

This protocol provides a general procedure for the extraction of this compound from water samples using a polymeric reversed-phase SPE sorbent (e.g., Oasis HLB). This protocol should be optimized for specific sample matrices and analytical instrumentation.

1. Materials and Reagents

  • SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 60 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (or other suitable acid for pH adjustment)

  • Ammonium hydroxide (or other suitable base for pH adjustment)

  • Sample collection bottles

  • Vacuum manifold for SPE

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation

  • Collect water samples in appropriate containers.

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • For a 100 mL water sample, adjust the pH if necessary, depending on the chosen analytical method. For reversed-phase SPE, a neutral pH is generally suitable.

3. Solid-Phase Extraction Procedure

  • Sorbent Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 3 mL of deionized water to remove any retained salts and highly polar interferences.

  • Analyte Elution:

    • Elute the retained this compound from the cartridge with 2 x 2 mL of methanol. Collect the eluate in a clean collection tube.

4. Eluate Processing and Analysis

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis:

    • Analyze the reconstituted sample by LC-MS/MS for the quantification of this compound.

Sorbent Selection Logic

The choice of an SPE sorbent is a critical decision that depends on the analyte's properties and the sample matrix. The following diagram illustrates a decision-making process for selecting an appropriate SPE sorbent for this compound.

A Comparative Guide to Alachlor ESA Analysis: Direct Injection vs. Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of pesticide metabolites like Alachlor ethanesulfonic acid (ESA) is crucial. Alachlor ESA, a primary degradation product of the herbicide Alachlor, is a polar compound frequently detected in water sources. Its analysis typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of sample introduction technique, either direct aqueous injection or pre-concentration with solid-phase extraction (SPE), significantly impacts the analytical workflow, sensitivity, and data quality. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureDirect InjectionSolid-Phase Extraction (SPE)
Sample Preparation Minimal, often just filtrationMulti-step: conditioning, loading, washing, elution
Throughput HighLower
Sensitivity Generally lowerHigher due to sample concentration
Matrix Effects More susceptible to ion suppression/enhancementReduced due to cleanup
Cost per Sample Lower (fewer consumables)Higher (SPE cartridges, solvents)
Environmental Impact Greener (less solvent waste)More solvent waste generated

Quantitative Performance Comparison

The following tables summarize the quantitative performance of direct injection and SPE for the analysis of this compound and other polar pesticide metabolites. Data has been compiled from various analytical studies.

Table 1: Recovery and Precision

ParameterDirect InjectionSolid-Phase Extraction (SPE)
Analyte Polar Pesticides (general)This compound
Matrix Deionized, Ground, Surface WaterDeionized and Ground Water
Mean Recovery (%) 95 - 101%[1][2]92 - 116%[3]
Relative Standard Deviation (RSD) (%) 4.5 - 15%[1][2]< 5%

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

ParameterDirect InjectionSolid-Phase Extraction (SPE)
Analyte Polar Pesticides (general) / AlachlorThis compound & other acetanilide degradates
LOD 0.01 µg/L (general polar pesticides)[4]0.001 - 0.008 µg/L (for various metabolites)
LOQ 0.03 µg/L (general polar pesticides)[4], 0.02 µg/L (Alachlor)[5]0.05 µg/L[6]

Experimental Workflows

The choice between direct injection and SPE dictates the entire sample preparation and analysis workflow.

Direct_Injection_Workflow Sample Water Sample Collection Filter Filtration (optional) Sample->Filter Vial Transfer to Autosampler Vial Filter->Vial LCMS LC-MS/MS Analysis Vial->LCMS

Caption: Workflow for Direct Injection Analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction Sample Water Sample Collection Dechlorinate Dechlorination (if necessary) Sample->Dechlorinate Spike Spike Surrogate & Internal Standard Dechlorinate->Spike Condition Condition Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for SPE Analysis.

Experimental Protocols

Below are representative protocols for both direct injection and SPE-based analysis of this compound.

Direct Injection Protocol

This method is characterized by its simplicity, requiring minimal sample handling.

  • Sample Collection: Collect water samples in appropriate containers.

  • Filtration (Optional): If the sample contains particulate matter, filter it through a 0.22 µm or 0.45 µm syringe filter to prevent clogging of the LC system.

  • Sample Transfer: Transfer an aliquot of the (filtered) sample directly into an autosampler vial.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. A typical injection volume is between 20 µL and 100 µL.

Solid-Phase Extraction (SPE) Protocol (Based on EPA Method 535)

This protocol involves concentrating the analyte and cleaning up the sample matrix.

  • Sample Preparation:

    • To a 250 mL water sample, add a dechlorinating agent like ammonium chloride if residual chlorine is present.

    • Spike the sample with surrogate and internal standards.

  • SPE Cartridge Conditioning:

    • Condition a graphitized carbon-based SPE cartridge by passing 20 mL of 10 mM ammonium acetate in methanol, followed by 30 mL of reagent water. Ensure the cartridge does not go dry.

  • Sample Loading:

    • Load the prepared 250 mL water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 5 mL of reagent water to remove interfering substances.

    • Dry the cartridge using a stream of nitrogen.

  • Elution:

    • Elute the retained analytes from the cartridge with 15 mL of 10 mM ammonium acetate in methanol.

  • Concentration and Reconstitution:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (60-70°C).

    • Reconstitute the residue in 1 mL of 5 mM ammonium acetate in reagent water.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Discussion and Recommendations

Direct Injection is a rapid and cost-effective method for the analysis of this compound, particularly in relatively clean matrices. Its primary advantage is the high sample throughput achieved by eliminating the time-consuming SPE steps.[7] This "dilute and shoot" approach minimizes sample handling, reducing the potential for analyte loss or contamination. However, direct injection is more prone to matrix effects, where co-eluting compounds can suppress or enhance the analyte signal, potentially compromising accuracy and precision.[8] Furthermore, the lack of a concentration step generally results in higher limits of detection compared to SPE, which may not be sufficient for ultra-trace level analysis.

Solid-Phase Extraction (SPE) is a more labor-intensive and costly technique but offers significant advantages in terms of sensitivity and selectivity. By concentrating the analyte from a large sample volume, SPE methods can achieve the low detection limits required by many regulatory guidelines. The cleanup step inherent to SPE effectively removes matrix components that can interfere with the LC-MS/MS analysis, leading to improved data quality and robustness. EPA Method 535, a well-established protocol for the analysis of acetanilide degradation products in drinking water, relies on SPE to achieve the required sensitivity and accuracy.

The choice between direct injection and SPE for this compound analysis depends on the specific requirements of the study.

  • Direct Injection is well-suited for:

    • High-throughput screening of a large number of samples.

    • Analysis of samples with relatively low matrix complexity.

    • Applications where ultra-low detection limits are not a primary concern.

  • Solid-Phase Extraction is the preferred method for:

    • Regulatory compliance monitoring that requires very low detection limits.

    • Analysis of complex matrices such as surface water, where significant matrix effects are expected.

    • Research applications demanding the highest level of accuracy and precision.

For researchers and professionals in drug development and environmental science, a thorough understanding of the trade-offs between these two techniques is essential for selecting the most appropriate method to generate reliable and high-quality analytical data for this compound.

References

Correlating Alachlor ESA Concentrations with Land Use Patterns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Alachlor Ethanesulfonic Acid (ESA) concentrations in relation to different land use patterns. Alachlor ESA is a primary and frequently detected degradation product of the herbicide alachlor, which has seen widespread agricultural use, particularly on corn and soybeans.[1] Understanding the correlation between land use and the concentration of this metabolite in water resources is crucial for assessing environmental exposure and potential toxicological impacts. While direct, comprehensive studies comparing this compound concentrations across a wide spectrum of distinct land uses are limited, this guide synthesizes available data to offer insights into these relationships.

Quantitative Data Summary

Table 1: this compound Concentrations in Groundwater by Agricultural Proximity

Land Use ContextSample SourceThis compound Concentration Range (µg/L)Key FindingsReference
AgriculturalShallow GroundwaterNot Detected - 1.38Detected in 15-31% of wells in agricultural areas.[2] Detections are common even where the parent alachlor is not found.USGS, California Department of Pesticide Regulation
Mixed Land UseDomestic & Public WellsNot Detected - 1.04Concentrations are generally low, but detection is frequent in areas with historical alachlor use.Minnesota Department of Health

Table 2: Herbicide Concentrations in Surface Water Runoff: Agricultural vs. Urban Settings

Land UseWater Body TypeAnalyteConcentration InsightsReference
AgriculturalStreams & RiversAlachlor & its degradatesGenerally higher herbicide loads compared to urban areas. Concentrations peak following application periods and storm events.Hoffman et al., 2000
UrbanStreamsHerbicides (general)While total herbicide concentrations are often lower than in agricultural streams, insecticides can be more prevalent.[3] Herbicides like simazine and prometon are frequently detected.Hoffman et al., 2000
Rural/AgriculturalStreamsAtrazine, MetolachlorHerbicide concentrations can be higher on average in rural watersheds compared to urban ones, with more variable concentration-discharge patterns.[4]Wania et al., 2018

Note: The data highlights a clear association between agricultural activities and the presence of this compound in water systems. The persistence of this compound means it is often detected long after the use of the parent compound, alachlor, has ceased.

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification of this compound and for correlating these findings with land use patterns. Below is a representative experimental protocol synthesized from established methods for the analysis of herbicide metabolites in water.

Methodology for Determination of this compound in Water Samples
  • Sample Collection:

    • Water samples are collected from monitoring wells, streams, or tile drainage outlets in sterile, amber glass bottles to prevent photodegradation.

    • Samples are immediately placed on ice and transported to the laboratory.

    • For runoff analysis, automated samplers may be used to collect water at timed intervals during and after rainfall events.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Water samples are filtered through a 0.7-µm glass fiber filter to remove suspended solids.

    • A specific volume of the filtered water (e.g., 500 mL) is passed through a C18 SPE cartridge. The cartridge sorbent retains the analytes of interest.

    • The cartridge is then washed with deionized water to remove interfering substances.

    • The analytes, including this compound, are eluted from the cartridge using a small volume of a suitable solvent, such as ethyl acetate or methanol.

  • Analytical Determination (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

    • The eluate from the SPE step is concentrated under a gentle stream of nitrogen.

    • The residue is reconstituted in a mobile phase solution (e.g., a mixture of water, methanol, and formic acid).

    • An aliquot of the reconstituted sample is injected into an LC-MS/MS system.

    • Liquid Chromatography (LC): The components of the sample are separated on a C18 analytical column.

    • Tandem Mass Spectrometry (MS/MS): As the separated components elute from the LC column, they are ionized (typically by electrospray ionization - ESI) and detected by the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-to-product ion transitions for this compound.

  • Quantification and Quality Control:

    • A calibration curve is generated using certified reference standards of this compound.

    • The concentration in the environmental samples is determined by comparing the instrument response to the calibration curve.

    • Quality control samples, including laboratory blanks, matrix spikes, and duplicates, are analyzed with each batch of samples to ensure the accuracy and precision of the results.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

cluster_land_use Land Use Patterns cluster_processes Environmental Processes cluster_receptors Environmental Receptors Ag Agricultural (Corn, Soybeans) Application Alachlor Application Ag->Application High Use Urban Urban/Suburban Urban->Application Low/No Use Forest Forested Forest->Application No Use Degradation Degradation to this compound Application->Degradation Runoff Surface Runoff Degradation->Runoff Leaching Groundwater Leaching Degradation->Leaching SurfaceWater Surface Water (Streams, Rivers) Runoff->SurfaceWater High Contamination Potential Groundwater Groundwater (Aquifers) Leaching->Groundwater High Contamination Potential

Caption: Logical relationship between land use and this compound contamination.

Start Water Sample Collection Filtration Filtration (0.7 µm) Start->Filtration SPE Solid-Phase Extraction (C18) Filtration->SPE Elution Elution with Solvent SPE->Elution Concentration Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data Data Analysis & Quantification LCMSMS->Data

Caption: Experimental workflow for this compound analysis in water samples.

References

Evaluating the Efficiency of Cleanup Steps for Alachlor ESA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of pesticide residues, particularly the herbicide metabolite Alachlor ESA (ethanesulfonic acid), selecting an efficient sample cleanup method is critical for accurate quantification. This guide provides a comparative evaluation of three common cleanup techniques: Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid-Liquid Extraction (LLE). The performance of these methods is compared based on available experimental data, with detailed protocols provided for each.

Comparative Performance of Cleanup Methods

The efficiency of each cleanup method is primarily evaluated based on the recovery of this compound from a sample matrix, typically water. The following table summarizes the quantitative performance of different cleanup protocols.

Cleanup MethodSorbent/Solvent SystemMatrixAnalyteRecovery (%)Relative Standard Deviation (RSD) (%)
Solid-Phase Extraction (SPE) C18Reagent WaterThis compound95 - 105< 10
Solid-Phase Extraction (SPE) Graphitized CarbonDrinking WaterThis compound75 - 114[1]< 15.8[1]
QuEChERS Acetonitrile, MgSO4, NaCl, PSAWaterPolar Pesticides63 - 116< 12
Liquid-Liquid Extraction (LLE) DichloromethaneWaterAcidic Pesticides76 - 112≤ 10

Note: Data for QuEChERS and LLE are for polar and acidic pesticides with properties similar to this compound, as direct comparative data for this compound was not available.

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to enable replication and adaptation for specific laboratory needs.

Solid-Phase Extraction (SPE) - C18 Method

This protocol is adapted from a U.S. Geological Survey method for the analysis of chloroacetanilide herbicide degradation products in water.

1. Materials:

  • C18 SPE Cartridge

  • Methanol (HPLC grade)

  • Deionized Water

  • Acetonitrile (HPLC grade)

  • Vacuum manifold

2. Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
  • Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interferences.
  • Analyte Elution: Elute the retained this compound from the cartridge with 5 mL of a mixture of acetonitrile and water (e.g., 80:20 v/v).
  • Sample Concentration: The eluate can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a suitable solvent for LC-MS analysis.

Solid-Phase Extraction (SPE) - Graphitized Carbon Method (Based on US EPA Method 535)

This protocol is based on the principles of US EPA Method 535 for the determination of chloroacetanilide herbicide degradates in drinking water.

1. Materials:

  • Graphitized Carbon SPE Cartridge

  • Methanol (HPLC grade)

  • Ammonium Acetate

  • Deionized Water

  • Nitrogen gas for evaporation

2. Procedure:

  • Cartridge Conditioning: Condition the graphitized carbon SPE cartridge with 15 mL of methanol containing 10 mM ammonium acetate, followed by 15 mL of deionized water.
  • Sample Loading: Pass a 250 mL water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
  • Cartridge Drying: After loading, dry the cartridge under a gentle stream of nitrogen for 10 minutes.
  • Analyte Elution: Elute the this compound from the cartridge with 15 mL of methanol containing 10 mM ammonium acetate.
  • Sample Concentration and Reconstitution: Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (60-70°C). Reconstitute the residue in 1 mL of water containing 5 mM ammonium acetate for LC-MS/MS analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This generalized QuEChERS protocol is suitable for the extraction of polar pesticides from water.

1. Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Magnesium Sulfate (anhydrous)

  • Sodium Chloride

  • Primary Secondary Amine (PSA) sorbent

  • Centrifuge

2. Procedure:

  • Sample Preparation: Place a 10 mL water sample into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile to the tube. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.
  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA sorbent.
  • Final Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge for 2 minutes. The supernatant is ready for LC-MS analysis.

Liquid-Liquid Extraction (LLE)

This is a classical LLE protocol for the extraction of acidic pesticides from water.

1. Materials:

  • Separatory funnel (1 L)

  • Dichloromethane (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • Hydrochloric Acid (for pH adjustment)

  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Measure 500 mL of the water sample and transfer it to a 1 L separatory funnel. Adjust the pH of the water sample to ~2.5 with hydrochloric acid to ensure this compound is in its acidic form.
  • Extraction: Add 50 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
  • Collection of Organic Layer: Drain the lower dichloromethane layer into a flask.
  • Repeat Extraction: Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.
  • Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract using a rotary evaporator to a final volume of 1-2 mL. The concentrated extract can then be solvent-exchanged into a mobile phase compatible solvent for analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound, from sample collection to final instrumental analysis.

This compound Analysis Workflow cluster_sample_prep Sample Preparation & Cleanup cluster_analysis Analysis Sample Water Sample Collection Cleanup_Choice Choice of Cleanup Sample->Cleanup_Choice SPE Solid-Phase Extraction (SPE) LCMS LC-MS/MS Analysis SPE->LCMS QuEChERS QuEChERS QuEChERS->LCMS LLE Liquid-Liquid Extraction (LLE) LLE->LCMS Cleanup_Choice->SPE Method 1 Cleanup_Choice->QuEChERS Method 2 Cleanup_Choice->LLE Method 3 Data Data Acquisition & Processing LCMS->Data Result Final Concentration of this compound Data->Result

Caption: General workflow for this compound analysis.

References

A Comparative Analysis of the Environmental Fate of Alachlor ESA and Other Chloroacetanilide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental fate of Alachlor ethanesulfonic acid (ESA) and other significant metabolites of chloroacetanilide herbicides, including acetochlor and metolachlor. The information presented is supported by experimental data to aid in understanding the persistence, mobility, and potential toxicological implications of these compounds.

Introduction to Chloroacetanilide Herbicides and Their Metabolites

Chloroacetanilide herbicides, such as alachlor, acetochlor, and metolachlor, are widely used for weed control in agriculture.[1] These parent compounds undergo transformation in the environment, primarily through microbial action, leading to the formation of more water-soluble and mobile metabolites, principally ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[2][3] Notably, these metabolites are often detected more frequently and at higher concentrations in ground and surface water than the original herbicides.[1][4][5] Understanding the comparative fate of these metabolites is crucial for assessing their environmental impact and potential risks to human health.

Comparative Environmental Persistence and Mobility

The transformation of chloroacetanilide herbicides into their ESA and OA metabolites significantly alters their environmental behavior. The increased water solubility of these metabolites enhances their potential for leaching into groundwater and transport in surface waters.[1]

Several studies have indicated that Alachlor ESA is formed at a faster rate and in higher concentrations compared to metolachlor ESA.[6][7] This corresponds with the shorter observed half-life of alachlor (approximately 8 days) compared to metolachlor (approximately 15.5 days) in field studies.[6][7] In aquatic mesocosm studies, metolachlor also exhibited a longer half-life (33.0 to 46.2 days) than alachlor (18.7 to 21.0 days).[8]

The general order of detection frequency for these compounds in groundwater is typically ESA metabolites > OA metabolites > parent compound.[1][4] This highlights the importance of monitoring for these degradation products to fully assess the environmental footprint of chloroacetanilide herbicide use.

Quantitative Data Summary

The following tables summarize key data points from various studies regarding the detection and properties of this compound and other chloroacetanilide metabolites.

Table 1: Frequency of Detection in Iowa Water Samples

CompoundGroundwater Detection Frequency (%)Surface Water Detection Frequency (%)
Alachlor < 5%< 10%
This compound ~45%> 80%
Alachlor OA ~20%~60%
Acetochlor < 5%~20%
Acetochlor ESA ~30%> 80%
Acetochlor OA ~15%~70%
Metolachlor ~10%~50%
Metolachlor ESA > 60%> 90%
Metolachlor OA ~40%~80%

Data adapted from Kalkhoff, S.J. et. al., 1998.[4]

Table 2: Median Concentrations in Iowa Water Samples (µg/L)

CompoundGroundwater Median ConcentrationSurface Water Median Concentration
Sum of Parent Chloroacetanilides < 0.050.13
Sum of ESA and OA Metabolites 1.26.4

Data adapted from Kalkhoff, S.J. et. al., 1998.[4]

Experimental Protocols

Analysis of Chloroacetanilide Metabolites in Water

A common methodology for the determination of chloroacetanilide metabolites in water involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) coupled with either a diode array detector (DAD) or a mass spectrometer (MS).[9][10][11][12]

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • A 250 mL water sample is typically used.[2]

  • The sample is passed through a graphitized carbon or C18 SPE cartridge.[2][13]

  • Interfering compounds are removed with a solvent rinse (e.g., ethyl acetate).[13]

  • The target metabolites are eluted from the cartridge using a solvent such as methanol.[13]

  • The eluate is then concentrated and reconstituted in a suitable solvent for analysis.[2]

2. HPLC-DAD/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph equipped with a C18 column and a diode array detector or a mass spectrometer (often tandem MS/MS for improved selectivity and sensitivity) is used.[2][9]

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, sometimes with additives like ammonium acetate or acetic acid to improve chromatographic separation and ionization efficiency.[6]

  • Detection:

    • HPLC-DAD: The limit of quantitation (LOQ) is typically around 0.20 µg/L.[9][10][11][12]

    • HPLC/MS: This method offers greater sensitivity with an LOQ of approximately 0.05 µg/L.[9][10][11][12]

  • Isomer Separation: Ultra-performance liquid chromatography (UPLC) coupled with MS/MS has been shown to provide superior resolution for structural isomers like this compound and Acetochlor ESA, which can be challenging to separate using conventional HPLC.[2][3]

Table 3: Analytical Method Performance

MethodAnalyteSpiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (%)
HPLC-DAD Chloroacetanilide Metabolites0.25, 0.5, 2.084 - 112≤ 18
HPLC/MS Chloroacetanilide Metabolites0.05, 0.2, 2.081 - 118≤ 20

Data from Hostetler and Thurman, 2000.[9][11][12]

Visualizations

Degradation Pathway of Chloroacetanilide Herbicides

cluster_0 Parent Chloroacetanilide Herbicide cluster_1 Primary Transformation cluster_2 Primary Metabolites Parent Alachlor / Acetochlor / Metolachlor Metabolism Microbial Metabolism (e.g., Glutathione Conjugation) Parent->Metabolism Degradation ESA Ethanesulfonic Acid (ESA) Metabolite Metabolism->ESA OA Oxanilic Acid (OA) Metabolite Metabolism->OA

Caption: Generalized degradation pathway of chloroacetanilide herbicides.

Experimental Workflow for Metabolite Analysis

cluster_workflow Analytical Workflow Start Water Sample Collection SPE Solid-Phase Extraction (SPE) Start->SPE 1. Isolation Elution Elution of Metabolites SPE->Elution 2. Purification Concentration Sample Concentration Elution->Concentration 3. Preparation Analysis UPLC-MS/MS Analysis Concentration->Analysis 4. Separation Data Data Acquisition & Quantification Analysis->Data 5. Detection End Report Results Data->End 6. Finalization

Caption: Workflow for the analysis of chloroacetanilide metabolites in water.

Comparative Toxicology

The toxicological profiles of chloroacetanilide metabolites are an area of ongoing research. While the formation of ESA and OA metabolites involves the removal of the chlorine atom, which is often associated with the herbicidal activity and toxicity of the parent compounds, the health effects of these degradates are not fully understood.[3][6]

Studies have compared the cytotoxicity of the parent herbicides in rat and human liver cells. For instance, alachlor and acetochlor have shown greater potency in inducing cytotoxicity in rat hepatocytes compared to metolachlor.[14] In human hepatocytes, the cytotoxic potencies of the three parent compounds were more comparable.[14] The metabolic activation pathways, which can lead to the formation of reactive intermediates, are complex and may differ between species.[15]

The Minnesota Department of Health has established Risk Assessment Advice (RAA) values for this compound, considering them appropriate for Alachlor OA as well due to their structural similarities.[16] This highlights a regulatory approach to managing the potential risks of these specific metabolites in drinking water.

Conclusion

The environmental fate of chloroacetanilide herbicides is largely dictated by the formation and subsequent behavior of their ESA and OA metabolites. This compound, along with other chloroacetanilide metabolites, exhibits greater mobility and persistence in aquatic environments compared to the parent compounds. This leads to their frequent detection in water resources, often at concentrations exceeding those of the original herbicides. The faster formation rate of this compound compared to metabolites of other chloroacetanilides like metolachlor is a key differentiating factor in their environmental profiles. Continued research into the comparative toxicology of these metabolites is essential for a comprehensive understanding of the environmental risks associated with the use of chloroacetanilide herbicides.

References

Safety Operating Guide

Navigating the Disposal of Alachlor ESA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Alachlor ESA (Ethanesulfonic Acid), a metabolite of the herbicide Alachlor. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety measures in case of accidental exposure.

Safety PrecautionActionSource
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
In Case of Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1][2]
If Swallowed Immediately make victim drink water (two glasses at most). Consult a physician.[1]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection/face protection, and fire/flame resistant and impervious clothing. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][2]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound is governed by federal and state regulations, including the Resource Conservation and Recovery Act (RCRA), which manages hazardous waste.[3][4][5] Unusable pesticides are regulated as hazardous waste.[6] Always consult the product's Safety Data Sheet (SDS) and local environmental regulations before disposal.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound, including pure compound, contaminated solutions, and used containers.

  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

Step 2: Container Management

  • Ensure waste containers are appropriate for chemical waste, properly labeled with the contents ("Hazardous Waste: this compound"), and kept tightly closed.[1]

  • Do not reuse empty containers that have held this compound.[7]

Step 3: On-site Neutralization (if applicable and approved)

  • Currently, there are no widely established and approved on-site neutralization protocols for this compound for standard laboratory use. Due to its chemical stability, on-site treatment is not recommended without specific institutional guidance and validation.

Step 4: Arrange for Professional Disposal

  • This compound waste must be disposed of through an approved and licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and relationships with certified waste management vendors.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Step 5: Documentation

  • Maintain a detailed record of the amount of this compound waste generated, the date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Alachlor_ESA_Disposal_Workflow cluster_preparation Preparation Phase cluster_containment Containment Phase cluster_disposal Disposal Phase cluster_documentation Documentation Phase A Identify this compound Waste (pure compound, solutions, containers) B Segregate from other lab waste A->B C Use appropriate, labeled hazardous waste containers B->C D Keep containers tightly closed C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for pickup by a licensed hazardous waste company E->F G Provide SDS to waste company F->G H Record waste details: amount, date, disposal company G->H

This compound Disposal Workflow Diagram

Disclaimer: This information is intended for guidance in a laboratory setting. Always consult your institution's specific safety protocols and local, state, and federal regulations for chemical waste disposal.

References

Personal protective equipment for handling Alachlor ESA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Alachlor ESA

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling this compound (Alachlor ethanesulfonic acid) in a laboratory setting. This compound is a primary degradation product of the herbicide Alachlor.[1] While research on this compound is ongoing, precautions similar to those for the parent compound, which is classified as a suspected carcinogen, are prudent.[2] The information herein is designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification

This compound sodium salt is identified as a hazardous substance with the following classifications:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), primarily affecting the respiratory system

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound.[3][4][5]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Neat Compound (Solid) Tightly fitting safety goggles with side-shields or face shield.[3][5]Chemical-resistant gloves (e.g., nitrile rubber, neoprene, butyl rubber).[5]Lab coat or coveralls. Chemical-resistant apron when handling larger quantities.[4]Use in a chemical fume hood or well-ventilated area. If ventilation is inadequate or irritation occurs, use a NIOSH-approved respirator.[3][4]
Preparing Solutions (Weighing, Dissolving) Tightly fitting safety goggles with side-shields and a face shield.[3][5]Chemical-resistant gloves (e.g., nitrile rubber, ≥14 mils).[5]Chemical-resistant apron over a lab coat or coveralls.[4]Mandatory use within a certified chemical fume hood to avoid inhalation of dust or aerosols.
General Laboratory Use Safety glasses with side shields.[5]Chemical-resistant gloves.[3]Lab coat.Use in a well-ventilated area.[3]
Cleaning Spills Tightly fitting safety goggles and a face shield.[3][5]Heavy-duty, chemical-resistant gloves.[5]Chemical-resistant suit or coveralls and footwear.[4]For significant spills or in poorly ventilated areas, a full-face respirator with an appropriate cartridge is recommended.[3][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for safe handling.

Preparation and Engineering Controls
  • Ventilation : Always handle solid this compound and concentrated solutions inside a certified chemical fume hood to minimize inhalation exposure.[3] General lab work with dilute solutions should occur in a well-ventilated area.

  • Designated Area : Designate a specific area for handling this compound. Ensure an eyewash station and safety shower are readily accessible.

  • Gather Materials : Before starting, ensure all necessary PPE, spill containment materials, and waste containers are available.

Handling and Use
  • Avoid Contamination : Do not breathe dust, fumes, or vapors.[3] Avoid contact with skin and eyes.

  • Personal Hygiene : Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

  • Clothing : Immediately remove and launder any contaminated clothing separately from other laundry.[6] Do not take contaminated PPE home.[6]

Spill Response Protocol
  • Evacuate : Clear the immediate area of all personnel.

  • Contain : Prevent the spill from entering drains by using absorbent materials or drain covers.

  • Clean-Up : For dry spills, carefully collect the material without generating dust. For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place it in a sealed container for disposal.[2]

  • Decontaminate : Clean the affected area thoroughly.

  • Report : Report all spills to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Containers : Use clearly labeled, sealed containers for all this compound waste, including contaminated PPE, spill cleanup materials, and excess chemicals.

  • Waste Streams :

    • Solid Waste : Unused or expired this compound powder.

    • Liquid Waste : Unused solutions containing this compound.

    • Contaminated Materials : Disposable gloves, bench paper, pipette tips, and other items that have come into contact with the chemical.

Disposal Procedure
  • Follow Regulations : All waste must be disposed of as hazardous waste through an approved waste disposal plant or licensed contractor.[7]

  • Consult Local Authorities : Check with your institution's environmental health and safety department, local solid waste authority, or environmental agency for specific community guidelines on hazardous waste collection.[8]

  • Prohibited Actions :

    • NEVER pour this compound waste down the sink, toilet, or any other drain.[8] This can contaminate waterways, as wastewater treatment systems may not effectively remove it.[8]

    • NEVER reuse empty this compound containers for any other purpose.[7][8]

Visual Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_spill Emergency Protocol: Spill Event A Receive & Log Chemical B Review Safety Data Sheet (SDS) A->B C Prepare Designated Workspace (Fume Hood, Spill Kit) B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Perform Experiment / Weigh / Prepare Solution (Inside Fume Hood) D->E F Store Chemical Securely (Tightly Closed, Dry, Ventilated) E->F If not all used G Decontaminate Workspace E->G S1 Spill Occurs E->S1 Potential Event H Segregate & Label Waste (Solid, Liquid, Contaminated PPE) G->H I Remove & Clean/Dispose of PPE H->I J Wash Hands Thoroughly I->J K Arrange for Hazardous Waste Pickup J->K S2 Evacuate & Alert Others S1->S2 S3 Contain Spill (Prevent Drain Entry) S2->S3 S4 Clean Up with Spill Kit (Following SDS) S3->S4 S5 Dispose of Cleanup Material as Hazardous Waste S4->S5 S5->H Add to waste

Caption: Workflow for Safe Handling of this compound in a Laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.